Hydroxyglimepiride
Description
structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNQMQLWOOVHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155602 | |
| Record name | Hydroxyglimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127554-89-6, 600177-94-4 | |
| Record name | Hydroxyglimepiride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyglimepiride, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyglimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYGLIMEPIRIDE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hydroxyglimepiride
Abstract
Hydroxyglimepiride, known as the M1 metabolite, is the principal active metabolite of the widely prescribed anti-diabetic drug, glimepiride. Formed in the liver via cytochrome P450 2C9 (CYP2C9), it retains approximately one-third of the hypoglycemic activity of the parent compound, making its study crucial for understanding the complete pharmacological and pharmacokinetic profile of glimepiride.[1][2] The synthesis of pure this compound is essential for its use as an analytical reference standard in metabolic studies, drug-drug interaction assays, and for the accurate quantification in biological matrices. This guide provides a comprehensive overview of a robust synthetic pathway for this compound and details the modern analytical techniques required for its complete structural and purity characterization.
Introduction: The Significance of a Metabolite
Glimepiride is a second-generation sulfonylurea that effectively lowers blood glucose in patients with type 2 diabetes by stimulating insulin release from pancreatic β-cells.[3] Following oral administration, glimepiride is completely metabolized, primarily into two major metabolites: the active this compound (M1) and the inactive carboxy derivative (M2).[4] The hydroxylation occurs on the methyl group of the cyclohexyl ring.
The pharmacological activity of the M1 metabolite necessitates its independent synthesis and characterization.[2] Access to a pure, well-characterized standard of this compound is a prerequisite for:
-
Pharmacokinetic (PK) Studies: To accurately measure its concentration in plasma over time and determine its contribution to the overall therapeutic effect.
-
Quantitative Analysis: To develop and validate bioanalytical methods for clinical and preclinical trials.[4]
-
In Vitro Studies: To investigate its specific interactions with the sulfonylurea receptor (SUR) and potential off-target effects.
-
Impurity Profiling: To identify and quantify related substances in the production of glimepiride active pharmaceutical ingredient (API).
This document outlines a logical synthetic strategy derived from established glimepiride synthesis protocols and provides detailed methodologies for its comprehensive characterization.
Chemical Synthesis of this compound
The direct chemical synthesis of a drug metabolite often requires a tailored approach that diverges from the synthesis of the parent drug. While numerous patents and publications describe the synthesis of glimepiride, the literature on the specific chemical synthesis of its M1 metabolite is less common.[5][6] The most logical and efficient strategy is to adapt the established glimepiride synthesis by utilizing a starting material that already contains the required hydroxyl functionality on the cyclohexyl ring.
The core reaction for forming the sulfonylurea bond in glimepiride involves the coupling of a key benzenesulfonamide intermediate with an appropriate isocyanate.[3][7] Our proposed synthesis for this compound leverages the same core intermediate and couples it with a hydroxylated cyclohexyl isocyanate derivative.
Proposed Retrosynthetic Pathway
The synthesis can be envisioned by disconnecting the final sulfonylurea bond, leading to two key intermediates:
-
Intermediate A: 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide. This is a common, well-documented intermediate in many glimepiride synthesis routes.[6]
-
Intermediate B: trans-4-(Hydroxymethyl)cyclohexyl isocyanate. This reagent is not standard and must be synthesized, likely from the corresponding amine with appropriate protection of the hydroxyl group.
Step-by-Step Synthesis Protocol
This protocol is a scientifically grounded projection based on established organic chemistry principles and published glimepiride syntheses.[1][6][8]
Step 1: Synthesis of Intermediate A (Benzenesulfonamide Core)
The synthesis of this intermediate is well-established.[1]
-
Condensation: React 3-ethyl-4-methyl-3-pyrrolin-2-one with 2-phenylethyl isocyanate, typically in a high-boiling point solvent like toluene or under neat conditions at elevated temperature (120-150°C), to form 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide.[9]
-
Chlorosulfonation: Treat the product from the previous step with excess chlorosulfonic acid at low temperature (0-5°C). This reaction is highly exothermic and requires careful control. The sulfonyl chloride group is directed to the para position of the phenyl ring.
-
Ammonolysis: The resulting benzenesulfonyl chloride is carefully quenched and then reacted with concentrated ammonium hydroxide to yield the target sulfonamide, Intermediate A .
Step 2: Synthesis of Intermediate B (trans-4-(Hydroxymethyl)cyclohexyl Isocyanate)
This step requires protection of the primary alcohol to prevent unwanted reactions during isocyanate formation.
-
Protection: React trans-4-(hydroxymethyl)cyclohexylamine with a suitable protecting group reagent. A tert-Butyldimethylsilyl (TBDMS) ether is a good choice due to its stability and ease of removal. The reaction is typically performed with TBDMS-Cl and imidazole in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Isocyanate Formation: Convert the protected amine to the isocyanate. This is classically done with phosgene, but safer alternatives like triphosgene or diphosgene with a non-nucleophilic base (e.g., triethylamine) are preferred. This reaction must be performed under anhydrous conditions to prevent the formation of urea byproducts. The product is the protected Intermediate B .
Step 3: Coupling of Intermediates A and B
-
Reaction: Dissolve Intermediate A in an anhydrous aprotic solvent such as acetonitrile.
-
Add a base, such as potassium carbonate, to deprotonate the sulfonamide nitrogen, making it nucleophilic.[7]
-
Add the protected Intermediate B to the solution and heat the mixture (e.g., 50-60°C) to facilitate the nucleophilic addition to the isocyanate, forming the protected sulfonylurea linkage.[9]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until completion.
-
Work up the reaction by filtering the base and removing the solvent under reduced pressure.
Step 4: Deprotection to Yield this compound
-
Cleavage: Remove the TBDMS protecting group. This is effectively achieved under mild acidic conditions, for instance, using tetra-n-butylammonium fluoride (TBAF) in Tetrahydrofuran (THF) or acetic acid in a water/THF mixture.
-
Purification: The crude this compound product is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) is a common method to obtain the final product with high purity.[6]
Characterization of this compound
Once synthesized, the compound must be rigorously characterized to confirm its identity, structure, and purity. A multi-technique approach is required for a self-validating system.
Chromatographic Methods
Chromatographic techniques are the cornerstone for determining the purity of the synthesized compound and for developing quantitative assays.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for assessing purity and assay. The causality behind method development is to achieve a baseline separation of the main compound from any starting materials, byproducts, or degradation products.
| Parameter | Typical Conditions | Rationale/Justification |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | The nonpolar stationary phase is ideal for retaining the moderately nonpolar this compound molecule. |
| Mobile Phase | Acetonitrile and Phosphate/Acetate Buffer (pH 2.5-6.0) | The organic/aqueous mixture allows for gradient or isocratic elution to resolve analytes. pH control ensures consistent ionization state.[10] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection | UV at 228 nm | This wavelength corresponds to a strong absorbance maximum for the molecule's chromophores, ensuring high sensitivity.[10] |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times and peak shapes. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides unparalleled sensitivity and specificity, making it essential for confirming molecular identity and for quantification in complex biological matrices.[4][11]
| Parameter | Typical Conditions | Rationale/Justification |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) | ESI is a soft ionization technique suitable for polar, thermally labile molecules. The multiple nitrogen atoms readily accept a proton. |
| Parent Ion (Q1) | m/z 507.2 [M+H]⁺ | Corresponds to the molecular weight of this compound (506.6 g/mol ) plus a proton. |
| Fragment Ion (Q3) | Predicted: m/z 352.1 | A likely fragmentation involves the cleavage of the sulfonylurea bond, losing the hydroxymethylcyclohexylcarbamoyl moiety. This is analogous to the known fragmentation of glimepiride (m/z 491 -> 352).[11] |
| Chromatography | UPLC/HPLC system as described above | Efficient separation prior to MS detection is crucial to minimize matrix effects and resolve isomers. |
Spectroscopic Methods
Spectroscopic analysis provides definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[12]
| Nucleus | Predicted Chemical Shift (δ) / Multiplicity | Assignment and Rationale |
| ¹H NMR | ~7.0-8.0 ppm (m, 4H) | Aromatic protons on the benzenesulfonamide ring. |
| ¹H NMR | ~3.4 ppm (t, 2H) | -CH₂- group of the hydroxymethyl moiety on the cyclohexyl ring. This is a key differentiating signal from glimepiride. |
| ¹H NMR | ~1.0-2.0 ppm (m) | Protons of the cyclohexyl ring. |
| ¹H NMR | ~1.1 ppm (t, 3H), ~2.4 ppm (q, 2H) | Ethyl group protons on the pyrrolinone ring. |
| ¹³C NMR | ~170-175 ppm | Carbonyl carbons in the pyrrolinone and urea moieties. |
| ¹³C NMR | ~120-145 ppm | Aromatic carbons. |
| ¹³C NMR | ~68 ppm | -CH₂OH carbon. This signal is absent in glimepiride and is a definitive marker for the M1 metabolite. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the presence of key functional groups. The spectrum of this compound is expected to be very similar to glimepiride, with one critical addition.
-
~3300-3500 cm⁻¹ (broad): O-H stretch from the new hydroxyl group. This is the primary differentiating feature from glimepiride.
-
~3300 cm⁻¹ (sharp): N-H stretching from the sulfonamide and urea groups.
-
~1650-1710 cm⁻¹: C=O stretching from the urea and carboxamide groups.
-
~1340 & ~1150 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The primary use in a standard workflow is to confirm the molecular weight. As noted in the LC-MS section, a protonated molecular ion [M+H]⁺ at m/z 507.2 is the expected result.
Conclusion
The synthesis and characterization of this compound (M1) are critical activities in the research and development of glimepiride. While not a straightforward API synthesis, a robust and logical chemical pathway can be designed by adapting established methods for the parent drug. This involves the synthesis of a key hydroxylated intermediate, which is then coupled to the core benzenesulfonamide structure. The subsequent characterization requires a suite of orthogonal analytical techniques. Chromatographic methods like HPLC and LC-MS/MS are essential for establishing purity and enabling quantification, while spectroscopic methods including NMR, FTIR, and MS provide definitive proof of structure. This comprehensive approach ensures the availability of a high-quality reference standard, which is indispensable for advancing our understanding of glimepiride's complete metabolic and pharmacological profile.
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GLIMEPIRIDE - New Drug Approvals. (2018-02-05). [Link]
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AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. - IJCRT.org. (2024-03-03). [Link]
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An Efficient and Practical Process for the Synthesis of Glimepiride - Semantic Scholar. [Link]
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Determination of glimepiride in human plasma by LC-MS-MS - ResearchGate. (2007-08-07). [Link]
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UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma. (2017). [Link]
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An UPLC-MS/MS method for the analysis of glimepiride and fluoxetine in human plasma. (2015-02-01). [Link]
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Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021-04-13). [Link]
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Hydroxyglimepiride mechanism of action in type 2 diabetes
An In-depth Technical Guide to the Mechanism of Action of Hydroxyglimepiride in Type 2 Diabetes
Authored by a Senior Application Scientist
Abstract
Glimepiride, a second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2] However, its therapeutic activity is largely mediated by its primary active metabolite, this compound (M1). This technical guide provides a comprehensive exploration of the mechanism of action of this compound, designed for researchers, scientists, and drug development professionals. We will dissect the metabolic activation of glimepiride, the intricate molecular interactions at the pancreatic β-cell, and the significant, often underappreciated, extrapancreatic effects that contribute to its overall glucose-lowering efficacy. This document synthesizes current knowledge, supported by experimental evidence and clinical data, to offer a detailed understanding of this critical antidiabetic agent.
Metabolic Activation: From Glimepiride to this compound
Glimepiride is administered as a prodrug and undergoes extensive hepatic metabolism to exert its therapeutic effects. The metabolic cascade is a critical determinant of its pharmacodynamic profile.
The Role of Cytochrome P450 2C9 (CYP2C9)
Following oral administration, glimepiride is completely absorbed and then biotransformed in the liver.[1][3][4] The primary metabolic step is an oxidative hydroxylation reaction catalyzed by the cytochrome P450 isoenzyme CYP2C9.[1][3][5] This reaction converts the parent glimepiride into its major active metabolite, this compound, also known as M1.[1][2][3]
The M1 metabolite is then further metabolized by cytosolic enzymes into the inactive carboxyl derivative, M2.[1][2][3] Approximately 60% of these metabolites are excreted in the urine, with the remainder eliminated in the feces.[1]
Clinical Significance of CYP2C9 Polymorphisms
The activity of the CYP2C9 enzyme is subject to genetic polymorphisms, which can significantly impact the pharmacokinetics of glimepiride.[6][7][8] Individuals with certain genetic variants, such as the CYP2C9*3 allele, exhibit reduced enzyme activity.[6][7] This leads to decreased clearance and consequently higher plasma concentrations of the parent drug, glimepiride, potentially increasing the risk of hypoglycemia.[6][7][9][10] Understanding a patient's CYP2C9 genotype can therefore be crucial for dose optimization and minimizing adverse effects.[9]
Pharmacokinetic Profile
The conversion to this compound is a key event in the drug's timeline of action. While the parent drug has a half-life, the activity of the M1 metabolite contributes to the overall duration of the glucose-lowering effect.[11]
| Parameter | Glimepiride (Parent Drug) | This compound (M1 Metabolite) |
| Metabolic Enzyme | CYP2C9[1][3][5] | Cytosolic enzymes[2][4] |
| Activity | Active | Active (approx. 1/3 of parent)[2][3][4] |
| Peak Plasma Time (Tmax) | 2 to 3 hours[3] | 1.5 to 4.5 hours[11] |
| Elimination Half-life | 5 to 8 hours[2] | 3 to 6 hours[5] |
| Primary Excretion Route | Metabolites excreted in urine (~60%) and feces (~40%)[1][2] | Primarily renal[1] |
Table 1: Comparative Pharmacokinetic Parameters of Glimepiride and its M1 Metabolite.
Core Mechanism: Pancreatic Insulin Secretion
The principal mechanism of action for this compound, like all sulfonylureas, is the stimulation of insulin release from functional pancreatic β-cells.[1][3][5][12] This process is dependent on a precise interaction with the ATP-sensitive potassium (K-ATP) channels.[12][13]
Molecular Target: The K-ATP Channel
The K-ATP channel in the pancreatic β-cell is a complex hetero-octameric protein. It consists of four inwardly rectifying potassium channel (Kir6.2) subunits that form the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[4][13] The SUR1 subunit is the specific binding site for sulfonylureas.[12]
Interestingly, research suggests that glimepiride interacts differently with the β-cell receptor compared to older sulfonylureas like glibenclamide. Photoaffinity labeling studies have shown that while glibenclamide predominantly binds to a 140-kDa protein (SUR1), glimepiride selectively binds to a 65-kDa protein subunit of the K-ATP channel complex.[13][14][15] This distinct binding may account for the different kinetic properties, such as a faster association and dissociation rate, observed with glimepiride.[15]
Signaling Cascade for Insulin Release
The binding of this compound to its receptor subunit initiates a well-defined signaling cascade:
-
K-ATP Channel Closure: Binding of the metabolite to the SUR1 subunit induces a conformational change that closes the K-ATP channel.[12][16]
-
Membrane Depolarization: The closure of the channel prevents the efflux of potassium ions (K+), leading to a buildup of positive charge inside the β-cell and causing the cell membrane to depolarize.[12][13]
-
Calcium Influx: This depolarization triggers the opening of voltage-dependent calcium channels (VDCCs).[4]
-
Insulin Exocytosis: The subsequent influx of extracellular calcium (Ca2+) into the cell acts as the final trigger for the fusion of insulin-containing secretory granules with the cell membrane, resulting in the exocytosis and release of insulin into the bloodstream.[12][13]
Caption: Pancreatic signaling pathway of this compound.
Extrapancreatic Mechanisms of Action
A distinguishing feature of glimepiride and its active metabolite is the presence of significant extrapancreatic effects, which contribute to its glucose-lowering action by improving insulin sensitivity in peripheral tissues.[1][3][5][17]
Enhanced Glucose Uptake
In peripheral tissues like skeletal muscle and adipose tissue, this compound is thought to enhance insulin-stimulated glucose uptake.[12][17] This effect is believed to be mediated by promoting the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane.[1][12] Increased GLUT4 at the cell surface facilitates greater glucose transport into the cells, thus lowering blood glucose levels.
Modulation of Hepatic Glucose Production
This compound also exerts effects on the liver. It has been shown to inhibit hepatic gluconeogenesis, the process of producing glucose from non-carbohydrate sources.[5][18] This is achieved by increasing the intracellular concentration of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (a key enzyme in glycolysis) and an inhibitor of fructose-1,6-bisphosphatase (a key enzyme in gluconeogenesis).[5]
Stimulation of Lipogenesis and Glycogenesis
In vitro studies have demonstrated that glimepiride can stimulate lipogenesis (fat synthesis) and glycogenesis (glycogen synthesis) in isolated fat and muscle cells, mimicking the effects of insulin.[1][5][17] This further contributes to the disposal of glucose from the circulation.
Caption: Extrapancreatic effects of this compound.
Pharmacodynamics and Clinical Relevance
The pharmacological activity of this compound (M1) is estimated to be approximately one-third that of the parent compound, glimepiride.[2][3][4] Despite this reduced potency, it is a pharmacologically active substance. A study in healthy volunteers who received an intravenous injection of this compound showed a significant decrease in serum glucose concentrations (by 9-12%) and an increase in serum C-peptide concentrations (by 7%) compared to placebo.[19]
The clinical significance of this active metabolite is particularly pronounced in patients with renal impairment. Since the M1 and M2 metabolites are primarily cleared by the kidneys, reduced renal function can lead to their accumulation, potentially enhancing the hypoglycemic effect and increasing the risk of adverse events.[20] Therefore, caution and dose adjustments are necessary in this patient population.[3]
Regarding cardiovascular safety, a topic of historical concern for sulfonylureas, recent large-scale cardiovascular outcome trials have provided reassuring data for glimepiride.[21][22][23] Indirect comparisons suggest that glimepiride has a non-inferior risk for major adverse cardiovascular events (MACE) compared to placebo.[21][22]
Experimental Protocols
To validate the mechanisms described, specific in-vitro and ex-vivo experiments are essential. Below is a standardized protocol for assessing the direct effects of this compound on K-ATP channels.
Protocol: Patch-Clamp Electrophysiology on Recombinant K-ATP Channels
Objective: To measure the inhibitory effect of this compound on K-ATP channels (Kir6.2/SUR1) expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture & Transfection: Culture HEK293 cells under standard conditions. Co-transfect cells with plasmids encoding the human Kir6.2 and SUR1 subunits of the K-ATP channel.
-
Patch Preparation: After 24-48 hours of expression, prepare the cells for patch-clamping. Isolate a single cell and form a high-resistance seal between the patch pipette and the cell membrane.
-
Recording Configuration: Establish an inside-out patch configuration to allow for the application of test compounds directly to the intracellular face of the membrane patch.
-
Baseline Current: Perfuse the patch with an intracellular solution containing a K-ATP channel opener (e.g., diazoxide) but no ATP to elicit a maximal baseline K-ATP current.
-
Compound Application: Apply varying concentrations of this compound to the patch via a perfusion system.
-
Data Acquisition: Record the channel currents at a fixed membrane potential. Measure the reduction in current amplitude at each concentration of this compound.
-
Data Analysis: Plot the percentage inhibition of the K-ATP current against the log concentration of this compound. Fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Caption: Workflow for Patch-Clamp Analysis of this compound.
Conclusion
This compound (M1) is the principal active metabolite of glimepiride, mediating a significant portion of its therapeutic effect in patients with type 2 diabetes. Its mechanism of action is multifaceted, centered on the potent stimulation of insulin secretion via the closure of K-ATP channels in pancreatic β-cells. This primary pancreatic action is complemented by beneficial extrapancreatic effects, including enhanced peripheral glucose uptake and reduced hepatic glucose output. The metabolic generation of this compound via CYP2C9 and its subsequent renal clearance are critical clinical considerations, particularly in individuals with genetic variations in this enzyme or with impaired kidney function. A thorough understanding of this dual mechanism is paramount for the rational use of glimepiride and the development of future antidiabetic therapies.
References
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Bieger, W. P., et al. (1998). Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration. British Journal of Clinical Pharmacology, 45(5), 449–452. [Link]
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Basit, A., Riaz, M., & Fawwad, A. (2012). Glimepiride: evidence-based facts, trends, and observations. Vascular Health and Risk Management, 8, 463–472. [Link]
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U.S. Food and Drug Administration. (2009). AMARYL (glimepiride tablets) Prescribing Information. [Link]
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Wikipedia. (2024). Glimepiride. [Link]
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Kirchheiner, J., et al. (2002). Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes. Diabetes Care, 25(9), 1644–1649. [Link]
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Majumder, A., et al. (2020). Cardiovascular safety of Glimepiride: An indirect comparison from CAROLINA and CARMELINA. Diabetes & Vascular Disease Research, 17(6). [Link]
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RxReasoner. (n.d.). Glimepiride Pharmacology. [Link]
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Gribble, F. M., & Ashcroft, F. M. (1998). Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels. British Journal of Pharmacology, 126(6), 1462–1470. [Link]
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Majumder, A., et al. (2020). Cardiovascular safety of Glimepiride: An indirect comparison from CAROLINA and CARMELINA. PubMed, 17(6). [Link]
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The Pharmacokinetics and Metabolism of Hydroxyglimepiride (M1): A Guide for Drug Development Professionals
<Technical Guide >
Abstract: This guide provides an in-depth analysis of the pharmacokinetics and metabolism of hydroxyglimepiride, the primary active metabolite of the widely prescribed anti-diabetic agent, glimepiride. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this metabolite is critical for researchers and drug development professionals. This document details the metabolic conversion of glimepiride, the enzymatic pathways involved, the subsequent pharmacokinetic profile of this compound, and its clinical significance. Furthermore, it outlines the standard analytical methodologies for its quantification and discusses the influence of pharmacogenetics on its disposition.
Introduction to Glimepiride and its Primary Metabolite
Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent used to manage type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves stimulating insulin release from pancreatic β-cells.[3][4] Following oral administration, glimepiride is completely absorbed and undergoes extensive hepatic metabolism.[5][6][7] This metabolic process is crucial as it leads to the formation of two major metabolites: a hydroxylated derivative known as this compound (M1), and a subsequent carboxyl derivative, carboxyglimepiride (M2).[5][7]
This compound (M1) is of particular interest as it retains a portion of the pharmacological activity of the parent drug, whereas the M2 metabolite is considered inactive.[1][7][8][9] Therefore, a comprehensive understanding of the formation, disposition, and activity of M1 is essential for a complete characterization of glimepiride's overall therapeutic and safety profile.
The Metabolic Pathway of Glimepiride to this compound
The biotransformation of glimepiride is a critical step in its clearance and is primarily mediated by the cytochrome P450 enzyme system in the liver.
The Role of Cytochrome P450 2C9 (CYP2C9)
The conversion of glimepiride to its active metabolite, this compound (M1), is an oxidative biotransformation.[1] This reaction is almost exclusively catalyzed by the CYP2C9 isoenzyme.[1][3][5][6][7][9][10] The specificity of this metabolic step has significant implications for potential drug-drug interactions and variability in patient response due to genetic polymorphisms in the CYP2C9 gene.[10][11]
The Bioactivation Process: Hydroxylation
The metabolic process involves the hydroxylation of the methyl group on the cyclohexyl ring of the glimepiride molecule, resulting in the formation of this compound (M1).[5][6][7][12] This metabolite then undergoes further oxidation by cytosolic enzymes to form the inactive carboxyglimepiride (M2).[1][7][9]
Caption: Metabolic pathway of glimepiride.
Pharmacokinetics of this compound (M1)
Following the oral administration of glimepiride, the parent drug is rapidly and completely absorbed, with peak plasma concentrations (Cmax) reached in 2 to 3 hours.[1][4] The pharmacokinetic profile of this compound is intrinsically linked to the absorption and metabolism of glimepiride.
Absorption and Formation
This compound is not administered directly but is formed in vivo from glimepiride. Its appearance in the plasma is dependent on the rate of glimepiride absorption and its subsequent metabolism by CYP2C9.
Distribution
Like its parent compound, which is highly protein-bound (>99.5%), this compound's distribution characteristics are important for its pharmacological effect.[9] The volume of distribution (Vd) for glimepiride is approximately 8.8 L.[5][6][9]
Further Metabolism and Elimination Half-Life
This compound (M1) is an intermediate metabolite. It is further metabolized to the inactive M2 metabolite.[5][9] The terminal half-life of the M1 metabolite is reported to be between 3 to 6 hours.[1][3]
Excretion
The metabolites of glimepiride are primarily eliminated from the body via the kidneys. Approximately 60% of a dose is excreted in the urine, with the M1 and M2 metabolites accounting for 80-90% of this amount.[1][5][9] The remaining 40% is excreted in the feces, predominantly as M1 and M2 metabolites.[1][5][9] In patients with impaired renal function, the clearance of the metabolites is decreased, which can lead to their accumulation.[9][10]
Pharmacokinetic Parameter Summary
| Parameter | Glimepiride (Parent) | This compound (M1) | Carboxyglimepiride (M2) |
| Bioavailability | ~100%[6] | N/A (Metabolite) | N/A (Metabolite) |
| Tmax (Peak Time) | 2-3 hours[1][9] | Dependent on glimepiride metabolism | Dependent on M1 metabolism |
| Protein Binding | >99.5%[9] | Data not extensively reported | Data not extensively reported |
| Metabolizing Enzyme | CYP2C9[1][5][6][7][9] | Cytosolic Enzymes[1][7] | N/A |
| Elimination Half-life | 5-9 hours[6][9] | 3-6 hours[1][3] | 5-6 hours[3] |
| Primary Excretion | Urine (~60%), Feces (~40%) (as metabolites)[5][6][9] | Urine and Feces[1][9] | Urine and Feces[1][9] |
Analytical Methodologies for Quantification
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. The gold-standard analytical technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[13][14][15]
Principle of LC-MS/MS
LC-MS/MS offers high sensitivity and selectivity, allowing for the precise measurement of drug and metabolite concentrations even in complex biological samples like plasma or urine. The liquid chromatography step separates the analyte of interest from other matrix components, and the tandem mass spectrometry provides definitive identification and quantification based on the mass-to-charge ratio of the molecule and its fragments.
Detailed Protocol: Sample Preparation (Plasma)
A robust sample preparation method is crucial for accurate LC-MS/MS analysis. Protein precipitation is a common and effective technique.
Objective: To extract this compound from plasma while removing interfering proteins.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., glimepiride-d5, trans-hydroxy glimepiride-d5)[16]
-
Acetonitrile (ACN), cold
-
Centrifuge (refrigerated)
-
Vortex mixer
Procedure:
-
Aliquoting: Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Internal Standard Addition: Add a small volume of the internal standard solution. The IS is a molecule structurally similar to the analyte, added at a known concentration to correct for variability in extraction and instrument response.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile (e.g., 300 µL). Acetonitrile is a common choice as it effectively denatures and precipitates plasma proteins while keeping small molecules like this compound in solution.
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[16] This will pellet the precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of mobile phase. This step concentrates the sample and ensures compatibility with the LC system.
Detailed Protocol: LC-MS/MS Conditions
Objective: To chromatographically separate and quantify this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
Typical LC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation and peak shape.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a standard HPLC column).
-
Injection Volume: Typically 5-10 µL.
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the parent molecule) is selected and fragmented, and a specific product ion is monitored. This provides very high selectivity.
-
MRM Transition for this compound: The exact mass transitions would need to be optimized but would be based on the molecular weight of this compound.
-
MRM Transition for Internal Standard: A corresponding transition for the stable-isotope labeled internal standard is also monitored.
-
Caption: Workflow for the quantification of this compound.
Clinical and Pharmacological Significance
Hypoglycemic Activity
While the M2 metabolite is inactive, this compound (M1) possesses approximately one-third of the pharmacological activity of glimepiride.[1][7][9][12] Studies in healthy volunteers who received intravenous this compound demonstrated a significant decrease in serum glucose concentrations and an increase in C-peptide and insulin levels, confirming its hypoglycemic effect.[8][17] However, whether this activity is clinically meaningful in patients taking the parent drug remains a subject of discussion.[1][7]
Impact of Pharmacogenetics
Given that CYP2C9 is the primary enzyme responsible for the formation of this compound, genetic variations in this enzyme can significantly alter the pharmacokinetics of glimepiride.[11][12] Individuals who are poor metabolizers due to CYP2C9 polymorphisms (such as the CYP2C9*3 allele) exhibit reduced clearance of glimepiride.[12][18] This leads to higher plasma concentrations of the parent drug, a larger area under the curve (AUC), and potentially an enhanced pharmacological effect, which could increase the risk of hypoglycemia.[11][18][19] Therefore, genotyping for CYP2C9 variants may be a valuable tool for personalizing glimepiride therapy.
Drug-Drug Interactions
Co-administration of drugs that are inhibitors or inducers of CYP2C9 can affect the metabolism of glimepiride and the formation of this compound.[10]
-
CYP2C9 Inhibitors (e.g., fluconazole, amiodarone, sulfamethoxazole) can decrease the metabolism of glimepiride, leading to higher plasma levels and an increased risk of hypoglycemia.[10]
-
CYP2C9 Inducers (e.g., rifampin, carbamazepine) can increase the metabolism of glimepiride, potentially reducing its efficacy.[10]
Conclusion and Future Directions
This compound (M1) is a pharmacologically active metabolite that plays a significant role in the overall disposition and effect of glimepiride. Its formation is almost entirely dependent on CYP2C9, making the pharmacokinetics of the parent drug susceptible to genetic variation and drug-drug interactions. While its hypoglycemic activity is established, further research is needed to fully elucidate its clinical contribution to glycemic control and the risk of adverse effects in diverse patient populations. For drug development professionals, a thorough characterization of the M1 metabolite's profile is a critical component of any comprehensive evaluation of glimepiride or novel sulfonylurea compounds.
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Unveiling the Biological Activity of Glimepiride's Hydroxy-Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of the biological activity of the hydroxy-metabolite of glimepiride, a key player in the therapeutic effects of this widely prescribed second-generation sulfonylurea. Moving beyond a surface-level overview, we will dissect the metabolic pathway, delve into the pharmacodynamics of this active metabolite, and provide detailed, field-proven experimental protocols to empower your research and development endeavors. Our focus is on the causality behind experimental choices, ensuring a robust and validated understanding of this compound's function.
The Metabolic Journey of Glimepiride: From Prodrug to Active Metabolite
Glimepiride undergoes extensive and complete hepatic metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP2C9.[1][2][3][4] This initial oxidative biotransformation yields the cyclohexyl hydroxy methyl derivative, commonly referred to as the hydroxy-metabolite or M1.[1][2][3][4][5] Subsequently, M1 is further metabolized by cytosolic enzymes to an inactive carboxyl derivative known as M2.[1][2][3][4][5][6] Approximately 60% of a glimepiride dose is excreted in the urine, predominantly as metabolites M1 and M2, with the remaining 40% eliminated in the feces.[1][2]
The critical takeaway for researchers is that glimepiride itself can be considered a prodrug, with its therapeutic efficacy partially reliant on its conversion to the pharmacologically active M1 metabolite. While the inactive M2 metabolite is of interest for pharmacokinetic and drug clearance studies, the hydroxy-metabolite (M1) warrants deeper investigation for its contribution to glimepiride's overall glucose-lowering effect.
Caption: Metabolic pathway of glimepiride.
Pharmacokinetics and Biological Activity of the Hydroxy-Metabolite (M1)
The hydroxy-metabolite (M1) of glimepiride is not merely a metabolic byproduct; it possesses intrinsic pharmacological activity. Studies have shown that M1 exhibits approximately one-third of the hypoglycemic activity of the parent compound, glimepiride.[1][5] However, the clinical significance of this contribution to the overall glucose-lowering effect of glimepiride has been a subject of discussion.[1][3][5]
A pivotal study involving the intravenous administration of 1.5 mg of the hydroxy-metabolite to healthy male volunteers provided direct evidence of its biological activity in humans.[7][8] The study revealed a statistically significant decrease in the minimum serum glucose concentration by 12% and a 9% reduction in the average serum glucose concentration over the first four hours compared to placebo.[7][8] Furthermore, this was accompanied by a 7% increase in both the maximum serum C-peptide concentration and the average C-peptide concentration over the first four hours, indicating that the hydroxy-metabolite stimulates insulin secretion from pancreatic β-cells.[7][8] A modest 4% increase in serum insulin concentrations was also observed, although this did not reach statistical significance in the aforementioned study.[7][8]
| Parameter | Change with Hydroxy-metabolite (M1) Infusion | Statistical Significance | Reference |
| Minimum Serum Glucose | ↓ 12% | p ≤ 0.05 | [7][8] |
| Average Serum Glucose (0-4h) | ↓ 9% | p ≤ 0.05 | [7][8] |
| Maximum Serum C-Peptide | ↑ 7% | p ≤ 0.05 | [7][8] |
| Average Serum C-Peptide (0-4h) | ↑ 7% | p ≤ 0.05 | [7][8] |
| Serum Insulin | ↑ 4% | Not Significant | [7][8] |
Mechanism of Action: Pancreatic and Extrapancreatic Effects
The biological activity of the hydroxy-metabolite of glimepiride is rooted in its interaction with key cellular components involved in glucose homeostasis. Its mechanisms of action mirror those of its parent compound, encompassing both pancreatic and extrapancreatic effects.
Pancreatic Action: Stimulation of Insulin Secretion
Like all sulfonylureas, glimepiride and its active hydroxy-metabolite primarily act as insulin secretagogues.[6][9][10][11] The principal target is the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic β-cells.[11] These channels are composed of two subunits: the inward-rectifying potassium channel pore (Kir6.2) and the sulfonylurea receptor (SUR).[11]
The binding of the hydroxy-metabolite to the SUR1 subunit of the KATP channel induces its closure. This inhibition of potassium efflux leads to depolarization of the β-cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is the critical signal that initiates the exocytosis of insulin-containing granules, leading to the release of insulin into the bloodstream.[9][11]
Caption: Pancreatic β-cell insulin secretion pathway.
Extrapancreatic Effects: Enhancing Insulin Sensitivity
Beyond its effects on the pancreas, glimepiride possesses extrapancreatic actions that contribute to its glucose-lowering efficacy, and it is plausible that the hydroxy-metabolite shares these properties.[5][9] These effects primarily involve improving the sensitivity of peripheral tissues, such as muscle and fat, to insulin.[12]
One of the key mechanisms is the promotion of the translocation of glucose transporter proteins, particularly GLUT4, from intracellular vesicles to the plasma membrane in muscle and adipose cells. This increased cell-surface presence of GLUT4 facilitates the uptake of glucose from the bloodstream into these tissues, thereby lowering blood glucose levels. Additionally, glimepiride has been shown to stimulate lipogenesis and glycogenesis in isolated fat and muscle cells.[2][10]
Experimental Protocols for Assessing Biological Activity
To rigorously evaluate the biological activity of glimepiride's hydroxy-metabolite, a combination of in vitro assays is essential. The following are detailed, step-by-step protocols for key experiments.
In Vitro Insulin Secretion Assay Using Pancreatic β-Cell Lines
Objective: To quantify the insulin secretagogue activity of the hydroxy-metabolite.
Cell Line: INS-1E or MIN6 cells are suitable rat and mouse insulinoma cell lines, respectively, that are responsive to glucose and sulfonylureas.
Methodology:
-
Cell Culture: Culture INS-1E or MIN6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Pre-incubation (Starvation): On the day of the experiment, gently wash the cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA and a low glucose concentration (e.g., 2.8 mM). Then, pre-incubate the cells in this low-glucose KRBH buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH buffer containing various concentrations of the glimepiride hydroxy-metabolite (e.g., 0.1, 1, 10, 100 µM) or a positive control (e.g., glimepiride or a high concentration of glucose, such as 16.7 mM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.
-
Sample Collection: After the incubation period, collect the supernatant from each well. Centrifuge the supernatant to remove any detached cells.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the total protein content or cell number in each well. Plot the dose-response curve for the hydroxy-metabolite and calculate the EC50 value.
Glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To assess the effect of the hydroxy-metabolite on peripheral glucose uptake.
Cell Line: 3T3-L1 preadipocytes, which can be differentiated into mature adipocytes that are sensitive to insulin.
Methodology:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum. To induce differentiation, treat confluent cells with a differentiation cocktail containing DMEM with 10% fetal bovine serum, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin for 48 hours. Then, culture the cells in DMEM with 10% FBS and 1 µg/mL insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.
-
Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes in DMEM for 2-4 hours.
-
Treatment: Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES). Incubate the cells with various concentrations of the glimepiride hydroxy-metabolite or a positive control (e.g., insulin) for 30-60 minutes at 37°C.
-
Glucose Uptake Measurement: Add a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, to each well and incubate for a short period (e.g., 5-10 minutes).
-
Cell Lysis and Scintillation Counting: Terminate the glucose uptake by washing the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS). Transfer the cell lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the glucose uptake data to the total protein content in each well. Compare the glucose uptake in treated cells to that of the vehicle control.
Caption: Experimental workflows for assessing biological activity.
Clinical Significance and Future Research Directions
The pharmacological activity of glimepiride's hydroxy-metabolite has important clinical implications. Genetic polymorphisms in the CYP2C9 enzyme can significantly alter the rate of glimepiride metabolism, leading to inter-individual variability in drug response. Individuals who are poor metabolizers may have higher and more sustained levels of both glimepiride and its active hydroxy-metabolite, potentially increasing the risk of hypoglycemia.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head studies comparing the binding affinity and potency of glimepiride and its hydroxy-metabolite at the sulfonylurea receptor are needed for a more precise quantitative comparison.
-
Extrapancreatic Effects of M1: Further elucidation of the specific contribution of the hydroxy-metabolite to the extrapancreatic effects of glimepiride, particularly on GLUT4 translocation and insulin signaling pathways in peripheral tissues.
-
Long-term Effects: Investigating the long-term effects of the hydroxy-metabolite on β-cell function and survival.
-
Personalized Medicine: Exploring the potential for genotyping CYP2C9 to personalize glimepiride dosing and minimize the risk of adverse effects.
By understanding the distinct biological activity of glimepiride's hydroxy-metabolite, researchers and drug development professionals can gain a more complete picture of this important antidiabetic agent's mechanism of action and work towards optimizing its therapeutic use.
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Badian, M., Korn, A., Lehr, K. H., Malerczyk, V., & Waldhäusl, W. (1996). Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration. Drug metabolism and drug interactions, 13(1), 69–85. [Link]
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Wikipedia. (2024, January 12). Glimepiride. [Link]
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Müller, G. (2000). The molecular mechanism of the insulin-mimetic/sensitizing activity of the antidiabetic sulfonylurea drug Amaryl. Molecular medicine (Cambridge, Mass.), 6(11), 907–933. [Link]
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Gribble, F. M., & Ashcroft, F. M. (2000). Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels. British journal of pharmacology, 131(4), 655–662. [Link]
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Müller, G., Hartz, D., Pünter, J., Okonomopulos, R., & Kramer, W. (1995). Extrapancreatic effects of sulfonylureas--a comparison between glimepiride and conventional sulfonylureas. Diabetes research and clinical practice, 28 Suppl, S115–S137. [Link]
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Kramer, W., Müller, G., Geisen, K., & Girbig, F. (1994). Differential interaction of glimepiride and glibenclamide with the beta-cell sulfonylurea receptor. II. Photoaffinity labeling of a 65 kDa protein by [3H]glimepiride. Biochimica et biophysica acta, 1191(2), 278–290. [Link]
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Clark, H. E., & Matthews, D. R. (1996). The effect of glimepiride on pancreatic beta-cell function under hyperglycaemic clamp and hyperinsulinaemic, euglycaemic clamp conditions in non-insulin-dependent diabetes mellitus. Hormone and metabolic research, 28(9), 445–450. [Link]
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Maedler, K., Carr, R. D., Bosco, D., Zuellig, R. A., Berney, T., & Donath, M. Y. (2005). Sulfonylurea induced beta-cell apoptosis in cultured human islets. The Journal of clinical endocrinology and metabolism, 90(1), 501–506. [Link]
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Del Guerra, S., Marselli, L., Lupi, R., Boggi, U., Mosca, F., Benzi, L., Del Prato, S., & Marchetti, P. (2005). Effects of prolonged in vitro exposure to sulphonylureas on the function and survival of human islets. Journal of diabetes and its complications, 19(1), 48–54. [Link]
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Draeger, K. E. (1995). Clinical profile of glimepiride. Diabetes research and clinical practice, 28 Suppl, S139–S146. [Link]
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An In-Depth Technical Guide to the In Vitro Investigation of Hydroxyglimepiride's Effects on Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unraveling the Complete Picture of Glimepiride's Action
Glimepiride, a second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus.[1][2][3] Its primary therapeutic effect is attributed to the stimulation of insulin secretion from pancreatic beta-cells.[1][2][4] However, the in vivo journey of glimepiride does not end with the parent molecule. Following administration, it undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP2C9, into its main active metabolite, hydroxyglimepiride (M1).[1][5] This metabolite, which possesses approximately one-third of the pharmacological activity of glimepiride, is a crucial yet often overlooked player in the overall therapeutic effect of the drug.[4] A comprehensive understanding of glimepiride's mechanism necessitates a deep dive into the direct effects of this compound on pancreatic beta-cells.
This technical guide provides a framework for the in vitro investigation of this compound. Due to the limited availability of direct studies on this active metabolite, we will first establish a robust methodological foundation by detailing the well-characterized in vitro effects of the parent compound, glimepiride. Subsequently, we will leverage this framework to propose a comprehensive research plan to elucidate the specific actions of this compound, thereby addressing a significant knowledge gap in the field of diabetes pharmacology.
Part 1: The Parent Compound - In Vitro Elucidation of Glimepiride's Action on Pancreatic Beta-Cells
The principal mechanism by which glimepiride stimulates insulin secretion is through its interaction with the ATP-sensitive potassium (K-ATP) channels on the pancreatic beta-cell membrane.[6][7] These channels are composed of two subunits: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1).[8]
The K-ATP Channel-Dependent Signaling Pathway
Under basal glucose conditions, K-ATP channels are open, allowing potassium efflux and maintaining a hyperpolarized state of the cell membrane, which prevents insulin secretion. Following a rise in blood glucose, intracellular ATP levels increase, leading to the closure of K-ATP channels. This induces membrane depolarization, the opening of voltage-dependent calcium channels, and a subsequent influx of calcium ions (Ca2+). The rise in intracellular Ca2+ concentration ([Ca2+]i) is the primary trigger for the exocytosis of insulin-containing granules.[6] Glimepiride mimics the effect of high ATP by binding to the SUR1 subunit of the K-ATP channel, inducing its closure and initiating the insulin secretion cascade.[7]
Caption: Glimepiride's K-ATP channel-dependent signaling pathway in pancreatic beta-cells.
Core In Vitro Experimental Protocols for Glimepiride
Reliable and reproducible cell models are fundamental. Commonly used models include rodent insulinoma cell lines like INS-1 and MIN6, or primary islets isolated from mice or rats.
-
Cell Line Culture (e.g., INS-1):
-
Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mmol/L HEPES, 2 mmol/L L-glutamine, 1 mmol/L sodium pyruvate, and 50 µmol/L 2-mercaptoethanol.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days to maintain logarithmic growth.
-
-
Primary Islet Isolation:
-
Isolate pancreatic islets from rodents by collagenase digestion of the pancreas.
-
Purify islets using a density gradient centrifugation.
-
Culture isolated islets in RPMI-1640 medium supplemented as above, allowing for a recovery period before experimentation.
-
Prior to functional assays, it is crucial to determine the optimal, non-toxic concentration range of the test compound.
-
MTT Assay:
-
Seed beta-cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of glimepiride concentrations for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.
-
This is a cornerstone assay to directly measure the secretagogue activity of the compound.
-
Seed beta-cells in 24-well plates.
-
Once confluent, pre-incubate the cells in a low-glucose Krebs-Ringer bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Replace the buffer with fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of glimepiride.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and measure the insulin concentration using an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
Normalize insulin secretion to the total protein content or DNA content of the cells in each well.
This technique allows for the direct measurement of K-ATP channel activity.
-
Prepare isolated beta-cells for patch-clamp recording.
-
Using the whole-cell or inside-out patch-clamp configuration, record potassium currents.
-
Apply glimepiride to the bath (whole-cell) or the intracellular side of the membrane patch (inside-out).
-
Measure the inhibition of the K-ATP channel current. This provides direct evidence of the compound's effect on the channel.
This assay visualizes the key second messenger in insulin secretion.
-
Load cultured beta-cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Mount the cells on a fluorescence microscope equipped with an imaging system.
-
Perfuse the cells with a low-glucose buffer to establish a baseline [Ca2+]i.
-
Stimulate the cells with high glucose and/or glimepiride.
-
Record the changes in fluorescence intensity over time, which correspond to changes in [Ca2+]i.
Part 2: Investigating the Active Metabolite - A Proposed Research Framework for this compound
Glimepiride is metabolized in the liver by CYP2C9 to this compound (M1), which is subsequently metabolized to an inactive carboxyl metabolite (M2).[1] While some reports suggest that this compound retains a fraction of the parent drug's activity, there is a conspicuous absence of dedicated in vitro studies on its direct effects on pancreatic beta-cells.[4] The following proposed research framework aims to address this gap.
Caption: The metabolic pathway of glimepiride to its active (M1) and inactive (M2) metabolites.
Proposed In Vitro Studies for this compound
The following experiments should be conducted with this compound, with glimepiride as a positive control for direct comparison.
-
Objective: To determine the binding affinity of this compound to the sulfonylurea receptor 1 (SUR1) in comparison to glimepiride.
-
Method: A competitive binding assay using radiolabeled glibenclamide ([3H]glibenclamide), a high-affinity SUR1 ligand, and pancreatic beta-cell membrane preparations.
-
Incubate beta-cell membranes with a fixed concentration of [3H]glibenclamide and increasing concentrations of unlabeled glimepiride or this compound.
-
Measure the displacement of the radioligand.
-
Calculate the inhibitory constant (Ki) for each compound to determine their relative binding affinities.
-
-
Objective: To directly assess the effect of this compound on K-ATP channel currents.
-
Method: Utilize the inside-out patch-clamp technique on isolated beta-cells.
-
Establish a stable K-ATP channel current.
-
Apply equimolar concentrations of glimepiride and this compound to the intracellular side of the membrane patch.
-
Quantify and compare the degree of channel inhibition.
-
-
Objective: To compare the insulin secretagogue potency of this compound with glimepiride.
-
Method: Perform a GSIS assay as described in Part 1.
-
Generate dose-response curves for both glimepiride and this compound in the presence of both low and high glucose concentrations.
-
Calculate the EC50 (half-maximal effective concentration) for each compound to determine their relative potencies.
-
-
Objective: To visualize and quantify the effect of this compound on intracellular calcium signaling.
-
Method: Conduct [Ca2+]i imaging as described in Part 1.
-
Compare the amplitude and kinetics of the [Ca2+]i increase induced by glimepiride and this compound.
-
Assess if this compound can potentiate glucose-induced calcium oscillations.
-
Experimental Workflow for Comparative Analysis
Caption: A proposed experimental workflow for the comparative in vitro analysis of glimepiride and this compound.
Part 3: Data Interpretation and Future Perspectives
The proposed experiments will generate a comprehensive dataset to directly compare the in vitro activity of this compound with its parent compound, glimepiride.
Quantitative Data Summary
The results of these comparative studies can be summarized in a table for clear interpretation:
| Parameter | Glimepiride | This compound |
| SUR1 Binding Affinity (Ki) | Expected Value | To be Determined |
| K-ATP Channel Inhibition (IC50) | Expected Value | To be Determined |
| Insulin Secretion (EC50) | Expected Value | To be Determined |
| [Ca2+]i Increase (Fold Change) | Expected Value | To be Determined |
Beyond the K-ATP Channel: The Epac2 Question
Some studies have suggested that sulfonylureas may also potentiate insulin secretion through a K-ATP channel-independent pathway involving the exchange protein directly activated by cAMP 2 (Epac2). This mechanism is still a subject of debate. Future studies could investigate whether this compound, like its parent compound, has any effect on the Epac2 signaling pathway in pancreatic beta-cells.
Conclusion: A Call for Deeper Investigation
While glimepiride's effects on pancreatic beta-cells are well-documented, a significant knowledge gap exists regarding the direct in vitro actions of its primary active metabolite, this compound. The experimental framework outlined in this guide provides a clear path for researchers to systematically investigate the pharmacology of this compound at the cellular and molecular level. Elucidating the precise contribution of this metabolite to the overall therapeutic profile of glimepiride is essential for a complete understanding of its mechanism of action and may inform the development of future diabetes therapies.
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Title: Glimepiride: evidence-based facts, trends, and observations Source: PMC - PubMed Central URL: [Link]
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Title: Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes Source: PubMed URL: [Link]
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Title: Glimepiride Block of Cloned Beta-Cell, Cardiac and Smooth Muscle K(ATP) Channels Source: PubMed URL: [Link]
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Title: Differential interaction of glimepiride and glibenclamide with the beta-cell sulfonylurea receptor. II. Photoaffinity labeling of a 65 kDa protein by [3H]glimepiride Source: PubMed URL: [Link]
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Title: Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjecs with type 2 diabetes | Request PDF Source: ResearchGate URL: [Link]
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Title: In vivo and In vitro Drug Interactions Study of Glimepride with Atorvastatin and Rosuvastatin Source: Springer URL: [Link]
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Title: Acute Effect of Glimepiride on Insulin-Stimulated Glucose Metabolism in Glucose-Tolerant Insulin-Resistant Offspring of Patients With Type 2 Diabetes Source: American Diabetes Association URL: [Link]
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An In-depth Technical Guide on the Role of Hydroxyglimepiride in Glimepiride's Therapeutic Effect
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Glimepiride, a third-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus (T2DM). Its therapeutic efficacy is primarily attributed to its action as an insulin secretagogue. However, the complete pharmacological profile of glimepiride cannot be fully understood without a thorough examination of its metabolic fate. This guide provides a detailed technical analysis of glimepiride's metabolism, focusing on the formation and activity of its principal active metabolite, hydroxyglimepiride (M1). We will dissect the enzymatic pathways responsible for its generation, compare the pharmacokinetic and pharmacodynamic profiles of the parent drug and its metabolite, and present detailed experimental protocols for their investigation. While glimepiride itself is the principal driver of its glucose-lowering effect, this paper will establish that this compound is a pharmacologically active entity whose contribution, though modest, is critical for a comprehensive understanding of glimepiride's clinical characteristics, particularly concerning inter-individual variability and potential drug interactions.
Introduction to Glimepiride
Glimepiride is an oral antihyperglycemic agent belonging to the sulfonylurea class, approved for use in T2DM as an adjunct to diet and exercise.[1][2] Like other sulfonylureas, its primary mechanism of action involves the stimulation of insulin release from functional pancreatic β-cells.[3][4] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[3][5] This binding inhibits the channel, leading to membrane depolarization, subsequent opening of voltage-gated calcium channels, and an influx of calcium that triggers the exocytosis of insulin-containing granules.[3] Beyond its pancreatic effects, glimepiride is also suggested to have extrapancreatic effects, such as improving the sensitivity of peripheral tissues to insulin.[3][4][6]
Upon administration, glimepiride is completely absorbed and undergoes extensive hepatic metabolism, a critical step that dictates its duration of action and elimination.[1][7] This biotransformation process yields two major metabolites, one of which, this compound, retains pharmacological activity.
The Metabolic Pathway: From Glimepiride to its Metabolites
The clearance of glimepiride from the body is almost entirely dependent on hepatic biotransformation. The process is a two-step oxidative reaction.
Step 1: Formation of this compound (M1) Glimepiride is first metabolized to an active metabolite, the cyclohexyl hydroxymethyl derivative, known as M1 or this compound.[4][7][8] This reaction is an oxidative hydroxylation mediated predominantly by the Cytochrome P450 2C9 (CYP2C9) isoenzyme in the liver.[4][6][8][9] The involvement of CYP2C9 is a crucial clinical consideration, as this enzyme is subject to significant genetic polymorphism, which can lead to marked inter-individual differences in drug clearance and response.[10][11]
Step 2: Formation of Carboxygliimepiride (M2) The active M1 metabolite is further metabolized by cytosolic enzymes to an inactive carboxyl derivative, known as M2.[1][7][8] This second step renders the compound pharmacologically inert, preparing it for final excretion.
Approximately 60% of the metabolites are excreted in the urine (primarily M1), with the remainder eliminated in the feces (primarily M2).[7][9]
Pharmacodynamic Profile and Therapeutic Contribution of this compound (M1)
While the existence of an active metabolite is well-established, its precise contribution to the overall therapeutic effect of glimepiride has been a subject of investigation.
Preclinical Evidence
Animal models provided the first indication of M1's activity. These studies demonstrated that this compound possesses approximately one-third of the pharmacological, glucose-lowering activity of the parent glimepiride compound.[4][8]
Human Clinical Studies
The most definitive evidence comes from a human clinical study where this compound was administered directly via intravenous injection to 12 healthy male volunteers.[12] This trial was designed to isolate and quantify the pharmacodynamic effects of the M1 metabolite. The key findings were:
-
Glucose Reduction: this compound significantly decreased the minimum serum glucose concentration by 12% compared to placebo.[12]
-
Insulin Secretion: The study observed a 7% increase in the maximum serum C-peptide concentration, a marker for endogenous insulin secretion.[12] While serum insulin concentrations also rose by 4%, this change was not statistically significant.[12]
These results unequivocally confirm that this compound is pharmacologically active in humans, exerting its own hypoglycemic effect by stimulating insulin secretion.[12]
Clinical Significance
Despite its intrinsic activity, the consensus in the scientific literature is that the clinical significance of this compound's glucose-lowering effect is not fully clear, and it is considered to contribute only a minor part of the total drug effect.[1][4][6][8] The parent drug, glimepiride, remains the primary agent responsible for the therapeutic outcome observed in patients.
However, the activity of M1 is not clinically irrelevant. In patients with impaired renal function, the clearance of metabolites is reduced.[13] The accumulation of the active M1 metabolite could potentially increase the risk of hypoglycemia, a critical consideration for dosing in this patient population. Furthermore, variations in CYP2C9 activity due to genetic polymorphisms or co-administered drug inhibitors can significantly alter the ratio of glimepiride to this compound, thereby influencing both efficacy and safety.[10] For instance, individuals with the CYP2C91/3 genotype exhibit a 2.5-fold higher area under the concentration-time curve for glimepiride, leading to a stronger pharmacological effect.[10]
Pharmacokinetic Data Summary
The pharmacokinetic properties of glimepiride and its M1 metabolite are distinct. Understanding these parameters is essential for predicting the drug's behavior in vivo.
| Parameter | Glimepiride (Parent Drug) | This compound (M1 Metabolite) |
| Primary Activity | High | Approx. 1/3 of parent drug[4][8] |
| Formation | N/A | Hepatic, via CYP2C9[7][8][9] |
| Terminal Half-life | 5 to 9 hours[1][9] | 3 to 6 hours[6][8] |
| Primary Excretion | N/A | Renal (Urine)[7] |
| Accumulation | No relevant accumulation[6][7] | Can accumulate in renal impairment[13] |
Experimental Protocols
To facilitate further research in this area, we provide standardized methodologies for the in vitro study of glimepiride metabolism and the in vivo assessment of its metabolite's activity.
Protocol 1: In Vitro Metabolism of Glimepiride using Human Liver Microsomes (HLM)
Objective: To determine the kinetic parameters of glimepiride's conversion to this compound (M1) in a controlled in vitro system.
Materials:
-
Glimepiride standard
-
Human Liver Microsomes (HLM), pooled (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (50-100 mM, pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., a related sulfonylurea like glipizide) for reaction termination/protein precipitation
-
Incubator/water bath set to 37°C
-
LC-MS/MS system for quantification
Methodology:
-
Preparation: Thaw HLM on ice. Prepare working solutions of glimepiride in a suitable solvent (e.g., DMSO, ensuring final solvent concentration is <1%). Prepare the NADPH regenerating system in buffer.
-
Incubation Setup: In microcentrifuge tubes, combine the phosphate buffer, HLM (final concentration typically 0.3-0.65 mg/mL), and the glimepiride solution (at various concentrations, e.g., 0-100 µM, to determine kinetics).[14]
-
Pre-incubation: Gently mix and pre-incubate the tubes at 37°C for 5 minutes to allow the system to equilibrate.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system (final NADPH concentration typically 1 mM).[14]
-
Incubation: Incubate at 37°C for a predetermined linear time (e.g., 30 minutes, established in preliminary experiments).[14] Ensure gentle shaking.
-
Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. This will precipitate the microsomal proteins.
-
Sample Processing: Vortex the tubes vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to HPLC vials. Analyze the samples using a validated LC-MS/MS method to quantify the remaining glimepiride and the formed this compound.
-
Data Analysis: Calculate the rate of metabolite formation. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Conclusion
The therapeutic action of glimepiride is a function of both the parent drug and its primary active metabolite, this compound (M1). While glimepiride is unequivocally the dominant contributor to the overall glucose-lowering effect, this compound possesses inherent, clinically demonstrable pharmacological activity. It is formed via CYP2C9-mediated metabolism and contributes to the stimulation of insulin secretion. For drug development professionals and researchers, a comprehensive understanding of this metabolic pathway is not merely academic. It is fundamental to appreciating the drug's complete clinical profile, including sources of inter-patient variability (pharmacogenetics), the potential for drug-drug interactions involving CYP2C9, and safety considerations in specific populations, such as those with renal impairment. Future research should continue to delineate the precise contribution of M1 under various clinical scenarios to further refine the personalized application of glimepiride therapy.
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Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes. PubMed. [Link]
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The Role of Glimepiride in the Effective Management of Type 2 Diabetes. ResearchGate. [Link]
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What is the mechanism of Glimepiride? Patsnap Synapse. [Link]
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Optimization of the in vitro oxidative biotransformation of glimepiride as a model substrate for cytochrome p450 using factorial design. PubMed Central. [Link]
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A-Z Guide to Preliminary Toxicity Screening of Hydroxyglimepiride: An In-Depth Technical Guide
Abstract
The safety assessment of drug metabolites is a critical component of nonclinical drug development, mandated by regulatory agencies worldwide. Hydroxyglimepiride, the major active metabolite of the widely prescribed anti-diabetic drug Glimepiride, requires a thorough toxicological evaluation to ensure its safety profile is well-understood. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of this compound. We delineate a tiered, integrated approach, beginning with in silico predictions, progressing through essential in vitro cytotoxicity and genotoxicity assays, and culminating in data interpretation for a preliminary risk assessment. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice, thereby ensuring a robust and logically sound screening cascade.
Introduction: The Rationale for Metabolite-Specific Toxicity Testing
In pharmaceutical development, the parent drug is often not the only biologically active entity. The process of metabolism can convert a drug into various metabolites, some of which may be pharmacologically active or, more critically, possess a toxicological profile distinct from the parent compound. Glimepiride, a second-generation sulfonylurea, is extensively metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to its primary active metabolite, this compound (M1).[1][2] This metabolite retains approximately one-third of the hypoglycemic activity of Glimepiride, making its independent safety evaluation not just a regulatory formality but a scientific necessity.[1][2]
Regulatory frameworks, such as the FDA's "Safety Testing of Drug Metabolites" guidance and the ICH M3(R2) guidelines, stipulate that metabolites found in human plasma at concentrations greater than 10% of the parent drug's exposure (AUC) should be evaluated for toxicity.[3][4] this compound often meets this criterion, mandating a dedicated toxicological workup. This guide outlines a cost-effective, tiered strategy for the initial safety assessment of this compound, prioritizing in vitro and in silico methods to align with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[3]
Metabolic Pathway of Glimepiride to this compound
Glimepiride undergoes extensive oxidative biotransformation in the liver. The key step is the hydroxylation of the cyclohexyl methyl group, a reaction catalyzed almost exclusively by CYP2C9, to form this compound (M1).[5][6] M1 is subsequently metabolized by cytosolic enzymes to the inactive carboxyl derivative (M2).[1][5] Understanding this pathway is fundamental, as it highlights the liver as a primary organ of interest for potential toxicity.
Caption: Metabolic activation of Glimepiride to this compound (M1) via hepatic CYP2C9.
Tier 1: In Silico Toxicity Prediction
The initial step in a modern toxicity screening cascade is the use of computational, or in silico, models. These tools leverage extensive databases of known chemical structures and their associated toxicities to predict the potential liabilities of a new molecule.[7][8] This approach is rapid, cost-effective, and provides crucial guidance for designing subsequent in vitro studies.[9]
Causality Behind This Choice: By predicting potential toxicities before any wet lab experiments are conducted, resources can be focused on the most relevant biological endpoints. For this compound, in silico tools can flag potential for genotoxicity, hepatotoxicity, or other adverse effects, informing the selection of specific assays in the next tiers.
Recommended Platforms:
-
DEREK Nexus (Lhasa Limited): A knowledge-based expert system that predicts toxicity based on structure-activity relationships (SARs). It can identify structural alerts that are associated with specific toxicities like mutagenicity or skin sensitization.
-
Meteor Nexus (Lhasa Limited): Predicts metabolic fate and can help confirm the known metabolic pathway of Glimepiride to this compound and identify other potential minor metabolites.[10]
-
TOPKAT (BIOVIA): A quantitative structure-toxicity relationship (QSTR) model that provides numerical predictions for endpoints like rodent carcinogenicity and Ames mutagenicity.
Data Presentation: The output from these systems should be summarized in a table to provide a clear, at-a-glance overview of potential risks.
| Toxicity Endpoint | DEREK Prediction | TOPKAT Prediction | Interpretation & Next Steps |
| Bacterial Mutagenicity | e.g., "Inactive" | e.g., "Non-mutagenic" | Low priority for concern. Confirm with Tier 3 Ames test. |
| Chromosomal Damage | e.g., "Equivocal" | e.g., "No structural alert" | Moderate priority. Proceed to Tier 3 in vitro micronucleus assay. |
| Hepatotoxicity | e.g., "Plausible" | e.g., "Non-toxic" | Conflicting result. Prioritize use of hepatic cell lines (e.g., HepG2) in Tier 2. |
| Carcinogenicity | e.g., "No alert" | e.g., "Non-carcinogen" | Low priority for preliminary screening. |
Tier 2: In Vitro General Cytotoxicity Assessment
The next logical step is to assess the basal cytotoxicity of this compound against mammalian cells. This determines the concentration range at which the compound begins to cause cell death, a fundamental parameter for all subsequent in vitro assays. The OECD provides guidance on using cytotoxicity tests to inform starting doses for further studies.[11]
Causality Behind This Choice: Establishing a dose-response curve for cytotoxicity is essential. It ensures that concentrations used in more complex assays (like genotoxicity) are not so high that they simply kill the cells, which would confound the results. It also provides the first experimental data on the compound's potency in a biological system.
Recommended Assay: Neutral Red Uptake (NRU) Cytotoxicity Assay (OECD TG 129)
The NRU assay is a well-established method for determining cytotoxicity.[12] It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Experimental Protocol: Neutral Red Uptake (NRU) Assay
-
Cell Culture:
-
Use a relevant cell line. Given the hepatic metabolism of the parent drug, the human liver hepatoma cell line HepG2 is an excellent and authoritative choice.[13] Alternatively, Balb/c 3T3 cells are recommended by OECD 129.[12]
-
Seed cells in a 96-well microtiter plate at a density that will ensure they are in a sub-confluent, exponential growth phase at the time of treatment (e.g., 1x10⁴ cells/well). Incubate for 24 hours.
-
-
Compound Preparation and Exposure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution to create a range of at least 8 concentrations (e.g., from 0.1 µM to 1000 µM). Ensure the final solvent concentration in the cell culture medium is non-toxic (typically ≤0.5%).
-
Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (solvent only) and untreated control wells.
-
Incubate for a defined period (e.g., 24 or 48 hours).
-
-
Neutral Red Staining:
-
After incubation, remove the treatment medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Add medium containing Neutral Red (e.g., 50 µg/mL) and incubate for ~3 hours to allow for dye uptake by viable cells.
-
-
Dye Extraction and Quantification:
-
Remove the staining solution, wash the cells, and add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes.
-
Agitate the plate for 10 minutes.
-
Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Data Presentation:
| Compound | Cell Line | Exposure Time | IC50 (µM) |
| This compound | HepG2 | 24 hours | e.g., 150.5 |
| This compound | HepG2 | 48 hours | e.g., 98.2 |
| Positive Control (e.g., Doxorubicin) | HepG2 | 24 hours | e.g., 1.2 |
Tier 3: In Vitro Genotoxicity Assessment
Genotoxicity testing is a regulatory requirement to assess a compound's potential to cause genetic damage, which can lead to cancer or heritable diseases.[4][14] A standard preliminary screen involves two key in vitro assays that measure different endpoints: gene mutation and chromosomal damage.[4]
Caption: Core assays for a preliminary in vitro genotoxicity assessment.
Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)
The Ames test is a widely used method to evaluate a chemical's potential to cause gene mutations.[15][16] It utilizes several strains of Salmonella typhimurium (and often E. coli) that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine).[17] The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to grow on an amino acid-deficient medium.[18]
Causality Behind This Choice: The Ames test is a rapid, sensitive, and cost-effective screen for point mutagens.[18] Its inclusion is standard practice and expected by regulatory agencies. The protocol must include a metabolic activation system (S9 fraction) to mimic mammalian metabolism, which is crucial for this compound as it is itself a product of metabolism.[16][17]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA. These strains detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9). The S9 fraction is derived from the livers of rodents pre-treated with an enzyme inducer and contains the microsomal enzymes (including CYPs) needed to metabolize chemicals.[17]
-
Exposure:
-
In a test tube, combine the test compound (at several concentrations, typically in a log or half-log series), the bacterial culture, and either the S9 mix or a buffer (for the non-activation arm).
-
Add molten top agar to the tube, mix gently, and pour the contents onto the surface of a minimal glucose agar plate.[19]
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring and Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate seen in the vehicle control plates.
-
Self-Validation: Include a vehicle control (e.g., DMSO) and known positive controls for each strain (e.g., Sodium Azide for TA100/1535 without S9; 2-Aminoanthracene for all strains with S9). The assay is only valid if the positive controls show a robust increase in revertants and the negative controls are within the historical range.
-
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
This assay detects chromosomal damage. Micronuclei are small, membrane-bound bodies in the cytoplasm that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[20] An increase in micronuclei indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.[21]
Causality Behind This Choice: The micronucleus test is a comprehensive and reliable method for detecting chromosomal aberrations and is a recommended follow-up or parallel assay to the Ames test.[22][23] It evaluates a different, and equally important, mechanism of genotoxicity. The use of human-derived cells, such as TK6 lymphoblasts or peripheral blood lymphocytes, increases the relevance of the data to human safety assessment.[21][23]
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Culture: Use a suitable mammalian cell line, such as human TK6 cells or isolated human peripheral blood lymphocytes.[21]
-
Compound Exposure:
-
Treat the cells with this compound at a minimum of three concentrations, both with and without S9 metabolic activation. The highest concentration should induce significant cytotoxicity (e.g., 55±5% reduction in cell growth) or be limited by solubility.[22]
-
Include a vehicle control and appropriate positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
-
-
Cytokinesis Block (Optional but Recommended):
-
Add Cytochalasin B to the culture. This agent blocks cytokinesis (the final step of cell division), resulting in binucleated cells.[24]
-
Analyzing only binucleated cells ensures that the scored cells have undergone one round of mitosis in the presence of the compound, which is a prerequisite for micronucleus formation.[24]
-
-
Harvesting and Staining:
-
After an appropriate incubation period (typically 1.5-2 normal cell cycle lengths), harvest the cells.[21]
-
Use a hypotonic treatment, fix the cells, and drop them onto microscope slides.
-
Stain with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.
-
-
Scoring and Data Analysis:
-
Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[20][22]
-
A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[22] The results should also fall outside the historical negative control range for the laboratory.
-
Data Interpretation and Preliminary Risk Assessment
The culmination of this screening cascade is an integrated assessment of the data.
-
Negative Results: If this compound is negative in both the Ames and micronucleus assays and shows low cytotoxicity (e.g., IC50 > 100 µM), it has a favorable preliminary safety profile.
-
Positive Ames, Negative Micronucleus: This suggests the compound is a point mutagen but does not cause larger chromosomal damage. This is a significant finding that would require further investigation and could potentially halt development depending on the therapeutic context.
-
Negative Ames, Positive Micronucleus: This indicates the compound is a clastogen or an aneugen. This is also a serious finding requiring follow-up. Further studies could be conducted to distinguish between clastogenicity and aneugenicity.
-
High Cytotoxicity: If the compound is highly cytotoxic at low concentrations, it may indicate a potential for target organ toxicity in vivo, even if it is not genotoxic.
This preliminary dataset provides a critical foundation for making a " go/no-go " decision or for designing more advanced nonclinical safety studies. It addresses the core requirements of regulatory guidelines like ICH M3(R2) for the early characterization of drug metabolites.[25][26][27]
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Online Biology Notes. [Link]
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- 27. pmda.go.jp [pmda.go.jp]
Methodological & Application
Protocol for the Robust Solid-Phase Extraction of Hydroxyglimepiride from Biological Matrices
An Application Note for Drug Development Professionals
Introduction: The Analytical Imperative for Hydroxyglimepiride
Glimepiride is a third-generation sulfonylurea drug widely prescribed for the management of type 2 diabetes mellitus.[1][2] Following administration, Glimepiride is extensively metabolized in the liver by the cytochrome P450 2C9 (CYP2C9) enzyme into two main metabolites.[1][3][4] The first and major metabolite is this compound (M1), formed via hydroxylation of the cyclohexyl ring.[1][2] This M1 metabolite retains approximately one-third of the pharmacological activity of the parent compound, making its quantification critical for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies.[1]
The accurate measurement of this compound in biological fluids like plasma or urine is complicated by the presence of endogenous interferences (e.g., phospholipids, proteins, salts) that can suppress ionization in mass spectrometry and co-elute during chromatography. Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating and concentrating analytes from complex sample matrices.[5][6][7] This document details a robust mixed-mode SPE protocol specifically optimized for the physicochemical properties of this compound.
Analyte Profile: Physicochemical Properties of this compound
A successful extraction strategy is built upon a thorough understanding of the analyte's chemical nature. The key properties of this compound influencing SPE method development are summarized below.
| Property | Value / Description | Implication for SPE Method Design |
| Chemical Structure | See Figure 1. Possesses a nonpolar cyclohexyl and aromatic core, a polar hydroxyl (-OH) group, and ionizable sulfonamide and urea moieties.[8] | The combination of hydrophobic and ionizable groups makes it an ideal candidate for a mixed-mode SPE sorbent, which can exploit multiple retention mechanisms for superior selectivity. |
| Molar Mass | 506.62 g/mol | Standard property, no direct impact on SPE mechanism. |
| Polarity | More polar than the parent drug, Glimepiride, due to the added hydroxyl group. | While more polar, it retains significant hydrophobic character, making reversed-phase a viable retention mechanism. |
| Ionization (pKa) | Contains acidic protons in the sulfonamide and urea groups (estimated pKa ~5-6). It can be protonated under acidic conditions and deprotonated under basic conditions. | The ability to exist in both neutral and charged states is the key to employing a powerful ion-exchange retention and elution strategy.[9][10] |
DOT script for this compound Structure
Caption: Figure 1. Chemical Structure of this compound.[8]
Principles of Mixed-Mode Solid-Phase Extraction
This protocol utilizes a mixed-mode SPE sorbent that combines two distinct retention mechanisms: reversed-phase and strong cation exchange .[11][12] This dual chemistry provides a significant advantage over single-mechanism sorbents.
-
Reversed-Phase Interaction: The nonpolar C18 or polymeric backbone of the sorbent interacts with the hydrophobic regions of the this compound molecule (e.g., the cyclohexyl and phenyl rings) via van der Waals forces.
-
Ion-Exchange Interaction: The negatively charged sulfonic acid groups on the sorbent form strong electrostatic bonds with the positively charged (protonated) this compound analyte.[9][13]
This dual retention allows for a more rigorous and selective washing process. Interfering substances that are only retained by one mechanism can be washed away while the target analyte remains strongly bound by both, leading to a cleaner final extract.
DOT script for Mixed-Mode SPE Mechanism
Caption: Figure 2. Dual retention mechanism of this compound.
Detailed Application Protocol
This protocol is optimized for a 1 mL sample of human plasma using a mixed-mode strong cation exchange (MCX) SPE cartridge (e.g., 30 mg / 1 mL format). Volumes should be adjusted proportionally for different sample sizes or cartridge formats.
Required Materials and Reagents
| Item | Description |
| SPE Cartridges | Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent. |
| Biological Sample | Human plasma, serum, or urine. |
| Reagent 1 | Methanol (HPLC Grade) |
| Reagent 2 | Deionized Water |
| Reagent 3 | Formic Acid or Phosphoric Acid |
| Reagent 4 | Ammonium Hydroxide |
| Equipment | SPE Vacuum Manifold, Nitrogen Evaporator, Centrifuge, Vortex Mixer. |
Step-by-Step Extraction Workflow
The entire workflow is a systematic process designed to maximize purity and recovery.[7][14][15]
DOT script for SPE Workflow
Sources
- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Glimepiride Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis [mdpi.com]
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- 6. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. This compound | C24H34N4O6S | CID 130939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 12. The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. specartridge.com [specartridge.com]
- 14. specartridge.com [specartridge.com]
- 15. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
Application Note & Protocol: Development and Validation of a Bioanalytical Method for Hydroxyglimepiride in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive guide for the development, validation, and implementation of a robust bioanalytical method for the quantification of Hydroxyglimepiride (M1), the primary active metabolite of Glimepiride, in human plasma. Employing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), this method offers high sensitivity, selectivity, and throughput necessary for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies. The narrative explains the scientific rationale behind key experimental decisions, from sample preparation to method validation, in accordance with regulatory standards.
Introduction: The Rationale for this compound Quantification
Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[1] Following administration, Glimepiride is extensively metabolized in the liver by the cytochrome P450 enzyme CYP2C9.[2] This process yields two major metabolites: a pharmacologically active hydroxylated derivative, this compound (M1), and a subsequent inactive carboxy derivative (M2).[1][2]
The M1 metabolite, this compound, retains approximately one-third of the hypoglycemic activity of the parent drug, making its quantification crucial for a complete understanding of the overall pharmacodynamic effect and pharmacokinetic profile of Glimepiride.[2][3] A validated, reliable bioanalytical method is therefore essential for accurately assessing drug exposure, metabolic pathways, and ensuring the safety and efficacy of Glimepiride in clinical and non-clinical studies. This guide details the development of such a method, grounded in established scientific principles and regulatory expectations.
Metabolic Pathway of Glimepiride
The metabolic conversion of Glimepiride is a two-step process initiated by hydroxylation.
Sources
Determining the Cellular Activity of Hydroxyglimepiride: Application Notes and Protocols for In Vitro Assays
Introduction: The Significance of Characterizing Active Metabolites
In the realm of drug development and pharmacology, the journey of a therapeutic agent through the body is as critical as its initial interaction with its target. Glimepiride, a third-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] Its efficacy is primarily attributed to its ability to stimulate insulin secretion from pancreatic β-cells.[2] However, upon administration, glimepiride is extensively metabolized in the liver, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme, into several metabolites.[3] The major metabolite, Hydroxyglimepiride (M1), is known to be pharmacologically active, retaining a significant portion of the parent drug's insulinotropic effect.[4] While in vivo studies in animal models have suggested that this compound possesses approximately one-third of the activity of glimepiride, a thorough in vitro characterization is essential to delineate its specific cellular activity and contribution to the overall therapeutic effect.[4]
This comprehensive guide provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals to determine the activity of this compound using robust cell-based assays. We will delve into the underlying scientific principles of these assays, ensuring that each protocol is not merely a series of steps but a self-validating system for generating reliable and reproducible data.
Mechanism of Action: The Sulfonylurea Pathway of Insulin Secretion
To design meaningful assays, a foundational understanding of the mechanism of action is paramount. Glimepiride and its active metabolite, this compound, exert their effects by interacting with the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells. These channels are complex hetero-octameric structures composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[5]
Under normal physiological conditions, when blood glucose levels are low, KATP channels are open, allowing potassium ions (K+) to efflux from the cell. This maintains a hyperpolarized state of the cell membrane, keeping voltage-gated calcium channels (VGCCs) closed and insulin secretion at a basal level. When blood glucose levels rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This increase in ATP binds to and closes the KATP channels. The resulting decrease in K+ efflux leads to depolarization of the cell membrane. This depolarization activates VGCCs, causing an influx of calcium ions (Ca2+). The elevated intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to insulin release into the bloodstream.
Sulfonylureas, including Glimepiride and this compound, bypass the need for elevated glucose metabolism to initiate this cascade. They bind directly to the SUR1 subunit of the KATP channel, inducing its closure.[5] This action mimics the effect of a high ATP/ADP ratio, leading to membrane depolarization, Ca2+ influx, and subsequent insulin secretion.
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture RIN-m5F cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. [6] * One day prior to the assay, seed the cells into 24-well plates at a density of 2.5 x 10^5 cells per well and incubate overnight.
-
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 2.8 mM glucose.
-
Pre-incubate the cells in the same low-glucose KRB buffer for 2 hours at 37°C to allow them to equilibrate and establish a basal level of insulin secretion.
-
-
Treatment:
-
Prepare stock solutions of this compound and Glimepiride in DMSO. Further dilute in KRB buffer to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.1%.
-
Prepare two sets of treatment conditions: one with basal glucose (2.8 mM) and another with stimulatory glucose (16.7 mM).
-
Aspirate the pre-incubation buffer and add 500 µL of the respective treatment solutions to the wells. Include appropriate vehicle controls (DMSO in KRB buffer).
-
-
Incubation and Supernatant Collection:
-
Incubate the plates for 1 hour at 37°C.
-
Following incubation, carefully collect the supernatant from each well and transfer to microcentrifuge tubes. Centrifuge at 1000 x g for 5 minutes to pellet any detached cells.
-
-
Insulin Quantification:
-
Quantify the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the protein content of the cells in each well (determined by a BCA protein assay after cell lysis).
-
Plot the insulin secretion (as a percentage of the maximum response) against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the EC50 value for both this compound and Glimepiride using non-linear regression analysis.
-
Example Data Presentation:
| Compound | Concentration (µM) | Insulin Secretion (ng/mg protein/hr) ± SD | % of Max Response |
| Vehicle Control | - | 2.5 ± 0.3 | 0% |
| Glimepiride | 0.01 | 5.2 ± 0.5 | 18% |
| 0.1 | 15.8 ± 1.2 | 53% | |
| 1 | 28.5 ± 2.1 | 95% | |
| 10 | 30.1 ± 2.5 | 100% | |
| 100 | 30.5 ± 2.8 | 102% | |
| This compound | 0.01 | 3.1 ± 0.4 | 2% |
| 0.1 | 8.9 ± 0.9 | 21% | |
| 1 | 20.3 ± 1.8 | 59% | |
| 10 | 29.8 ± 2.4 | 91% | |
| 100 | 30.2 ± 2.6 | 92% |
Note: The data presented are illustrative and should be generated experimentally.
Cell Viability Assay (MTT Assay)
Scientific Rationale: It is crucial to ascertain that the observed effects of this compound on insulin secretion are not confounded by cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [7]This assay ensures that the concentrations of this compound used in the functional assays are not toxic to the pancreatic β-cells.
Experimental Workflow Diagram:
Sources
- 1. Beta cell response to oral glimepiride administration during and following a hyperglycaemic clamp in NIDDM patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dose-response study of glimepiride in patients with NIDDM who have previously received sulfonylurea agents. The Glimepiride Protocol #201 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the in vitro oxidative biotransformation of glimepiride as a model substrate for cytochrome p450 using factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of glargine versus glimepiride on pancreatic β-cell function in patients with type 2 diabetes uncontrolled on metformin monotherapy: open-label, randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoreactive insulin response to a single dose of glimepiride in lean type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic modelling of the effects of glimepiride on insulin secretion and glucose lowering in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Screening Platform for the Identification of Hydroxyglimepiride Modulators
Abstract
This document provides a comprehensive guide for establishing a robust, high-throughput screening (HTS) campaign to identify and characterize modulators of Hydroxyglimepiride's biological target. Glimepiride, a widely prescribed sulfonylurea for type 2 diabetes mellitus, exerts its primary therapeutic effect by blocking the ATP-sensitive potassium (KATP) channel in pancreatic β-cells, leading to insulin secretion.[1][2][3][4] The drug is metabolized in the liver to form this compound (M1), which retains a significant fraction of the parent drug's activity, and a subsequent inactive metabolite (M2).[5] Understanding how small molecules may alter the activity of this key metabolite is crucial for elucidating polypharmacology, identifying potential drug-drug interactions, and discovering novel therapeutic agents. This guide details a fluorescence-based membrane potential assay, a method highly amenable to HTS, for interrogating the KATP channel.[6][7] We provide detailed protocols for assay development, validation using the Z'-factor statistical parameter, and a workflow for hit confirmation and characterization.
Introduction and Scientific Rationale
The Role of KATP Channels in Insulin Secretion
Glimepiride and its active metabolite, this compound, are cornerstones in the management of type 2 diabetes. Their mechanism centers on the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[1][2][3] This channel is a sophisticated metabolic sensor that couples blood glucose levels to insulin secretion. The KATP channel is an octameric complex formed by four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[8][9]
Under low glucose conditions, intracellular ATP levels are low, the KATP channel is open, and potassium ions (K+) efflux from the cell. This maintains a hyperpolarized membrane potential, keeping voltage-gated calcium channels (VGCCs) closed and insulin secretion at a basal level. When blood glucose rises, glucose metabolism increases intracellular ATP. ATP binds to the Kir6.2 subunits, closing the KATP channel.[2] This channel closure prevents K+ efflux, leading to depolarization of the cell membrane. The change in membrane potential activates VGCCs, allowing calcium ions (Ca2+) to flow into the cell, which triggers the exocytosis of insulin-containing granules.[2][3]
Glimepiride and its Active Metabolite, this compound
Sulfonylurea drugs like Glimepiride bypass the glucose metabolism step and directly bind to the SUR1 subunit of the KATP channel, inducing its closure.[2][8] This action mimics the effect of high ATP levels, causing membrane depolarization and stimulating insulin release irrespective of ambient glucose levels.[2] Glimepiride is hepatically metabolized by CYP2C9 into its primary active metabolite, this compound (M1), which is then further metabolized to an inactive carboxyl derivative (M2).[5] The M1 metabolite retains approximately one-third of the hypoglycemic activity of the parent compound, making its interaction with the KATP channel a critical component of the drug's overall therapeutic effect and duration of action.[5]
Rationale for Screening
Screening for modulators of this compound's target serves several key objectives:
-
Drug-Drug Interaction (DDI) Studies: Identifying compounds that potentiate or inhibit the activity of this compound can predict potential adverse events (e.g., severe hypoglycemia) when co-administered with other drugs.
-
Novel Therapeutic Discovery: The KATP channel is a validated drug target. Screening large compound libraries may uncover novel chemical scaffolds with different potency, selectivity, or pharmacokinetic profiles for modulating its activity.
-
Elucidating Off-Target Effects: Characterizing how other drugs interact with the KATP channel can explain unexpected side effects or reveal opportunities for drug repurposing.
This application note focuses on a cell-based, fluorescence-based membrane potential assay, which provides a functional readout of KATP channel activity and is well-suited for automation and high-throughput formats.[6][10]
Assay Principle: Fluorescence-Based Membrane Potential Detection
The assay leverages a voltage-sensitive fluorescent dye to measure changes in the plasma membrane potential of cells engineered to express the target KATP channel (Kir6.2/SUR1).
Mechanism:
-
Stable Cell Line: A host cell line (e.g., HEK293) is engineered to stably co-express the human Kir6.2 and SUR1 subunits of the pancreatic KATP channel.[11][12] These cells provide a consistent and reproducible biological system for the assay.
-
Establishing a Polarized State: Cells are initially incubated in a low-potassium buffer, which promotes an outward K+ gradient across the cell membrane, leading to a hyperpolarized (negative) resting state.
-
Dye Loading: A lipophilic, negatively charged fluorescent dye (e.g., an oxonol-type dye) is added. In hyperpolarized cells, the dye is driven out of the cell, resulting in low intracellular fluorescence.
-
Channel Modulation:
-
Inhibitors (e.g., this compound): Addition of a KATP channel inhibitor closes the channels.
-
Depolarization: A high-potassium buffer is then added, which eliminates the K+ gradient. This forces membrane depolarization, causing the negatively charged dye to enter the cells and bind to intracellular components, resulting in a significant increase in fluorescence.[13][14]
-
-
Screening for Modulators: Test compounds are added prior to the depolarization step.
-
Agonists (Inhibitors): Compounds that, like this compound, inhibit the KATP channel will cause a baseline level of depolarization, leading to a measurable increase in fluorescence even before the high-potassium challenge.
-
Antagonists (Openers): Compounds that open the KATP channel will counteract the effect of a reference inhibitor (like this compound), resulting in a lower fluorescence signal compared to the inhibitor alone.
-
This "no-wash" assay format is highly efficient and minimizes plate handling, making it ideal for HTS.[13][15]
Diagrams and Visualizations
KATP Channel Mechanism of Action
Caption: Mechanism of glucose-stimulated and sulfonylurea-induced insulin secretion.
High-Throughput Screening Workflow
Caption: A typical workflow for an HTS campaign, from assay development to hit validation.
Materials and Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably co-expressing human Kir6.2 and SUR1 (HEK-KATP).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotics (e.g., G418, Hygromycin B).
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Assay Buffer (Low K+): Hanks' Balanced Salt Solution (HBSS) modified with 5 mM KCl.
-
Depolarization Buffer (High K+): HBSS modified with 70 mM KCl (osmolarity balanced with NaCl).
-
Reference Compounds:
-
Inhibitor: Glimepiride or this compound.
-
Opener: Diazoxide.
-
-
Fluorescent Dye: Membrane potential assay kit (e.g., FLIPR Membrane Potential Assay Kit or similar oxonol-based dyes).
-
Instrumentation: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Protocol 1: Cell Culture and Plating
-
Culture Maintenance: Culture HEK-KATP cells in T-75 flasks at 37°C, 5% CO2. Passage cells every 3-4 days when they reach 80-90% confluency.
-
Cell Plating: a. On the day before the assay, wash cells with PBS and detach using Trypsin-EDTA. b. Neutralize trypsin with culture medium and centrifuge cells at 200 x g for 3 minutes. c. Resuspend the cell pellet in fresh culture medium and perform a cell count. d. Dilute cells to a final concentration of 250,000 cells/mL. e. Dispense 40 µL per well into 384-well assay plates (10,000 cells/well). f. Incubate plates overnight at 37°C, 5% CO2.
Protocol 2: Assay Validation (Z'-Factor Determination)
Causality: The Z'-factor is a statistical parameter that quantifies the suitability of an HTS assay.[16] It measures the separation between the positive and negative control signals relative to the variability in those signals. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17][18]
-
Prepare Control Plates: Prepare a 384-well plate of cells as described in Protocol 4.2.
-
Define Controls:
-
Negative Control (Min Signal): Wells receiving only buffer (vehicle). Represents the basal, non-depolarized state.
-
Positive Control (Max Signal): Wells receiving a saturating concentration of a known inhibitor (e.g., 10 µM Glimepiride). Represents full channel block and subsequent depolarization.
-
-
Dye Loading: a. Prepare the fluorescent dye solution according to the manufacturer's instructions in the Low K+ Assay Buffer. b. Remove culture medium from the cell plate and add 20 µL of dye solution to all wells. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Compound Addition: a. Add 5 µL of vehicle to 192 wells (Negative Control). b. Add 5 µL of 10 µM Glimepiride to the remaining 192 wells (Positive Control).
-
Signal Measurement: a. Place the plate in a fluorescence plate reader. b. Set the reader to measure fluorescence at baseline for 10-20 seconds. c. Program the integrated liquid handler to add 25 µL of High K+ Depolarization Buffer to all wells. d. Immediately begin kinetic fluorescence measurement for 2-3 minutes.
-
Calculate Z'-Factor: a. Determine the maximum fluorescence signal for each well after depolarization. b. Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls. c. Use the following formula: Z' = 1 - ( (3σp + 3σn) / |μp - μn| )
Protocol 3: Primary High-Throughput Screen
-
Plate Cells: Prepare 384-well plates with HEK-KATP cells as per Protocol 4.2.
-
Dye Loading: Load cells with the fluorescent membrane potential dye as per Protocol 4.3.
-
Compound Addition: a. Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of test compounds from the library source plates to the assay plates. The final concentration is typically 1-10 µM. b. Include dedicated wells for positive (10 µM Glimepiride) and negative (vehicle) controls on every plate for quality control.
-
Incubation: Incubate the plates with compounds for 15-30 minutes at room temperature.
-
Signal Measurement: Measure the fluorescence signal kinetically before and after the addition of the High K+ Depolarization Buffer, as described in Protocol 4.3.
Data Analysis and Hit Identification
Data Normalization
To compare results across multiple plates, normalize the data for each test well to the on-plate controls:
% Activation = ( (Signal_Test - μ_Negative) / (μ_Positive - μ_Negative) ) * 100
Hit Selection
A common method for hit selection is the standard deviation (σ) method. A compound is typically classified as a "hit" if its % Activation is greater than three times the standard deviation of the negative control wells ( > 3σ).
Hit Confirmation and Potency Determination
-
Confirmation: Hits identified in the primary screen should be re-tested using a freshly prepared sample of the compound to rule out false positives due to library handling errors or compound degradation.
-
Dose-Response: Confirmed hits are then tested in a serial dilution format (e.g., 8-point, 1:3 dilution series) to determine their potency (EC50 for agonists/inhibitors or IC50 for antagonists/openers). The resulting data is fitted to a four-parameter logistic equation to calculate the potency value.
Quantitative Data Presentation
Table 1: Assay Validation Data
| Parameter | Value | Interpretation |
| Positive Control Mean (μp) | 85,432 RFU | Mean signal with 10 µM Glimepiride |
| Positive Control SD (σp) | 2,135 RFU | Low variability in max signal |
| Negative Control Mean (μn) | 12,567 RFU | Mean signal with vehicle |
| Negative Control SD (σn) | 988 RFU | Low variability in min signal |
| Signal-to-Background (S/B) | 6.8 | Good dynamic range |
| Z'-Factor | 0.78 | Excellent assay for HTS [18][19] |
Table 2: Example Hit Characterization
| Compound ID | Primary Screen (% Act) | Confirmed Hit? | Potency (EC50) | Comments |
| Cmpd-001 | 85% | Yes | 150 nM | Potent agonist/inhibitor |
| Cmpd-002 | 5% | No | - | Inactive in re-test |
| Cmpd-003 | 45% | Yes | 2.5 µM | Moderate agonist/inhibitor |
| Cmpd-004 | -60% | Yes | 800 nM (IC50) | Potent antagonist/opener |
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Glimepiride - PubChem. National Center for Biotechnology Information. [Link]
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What is the mechanism of Glimepiride? (2024). Patsnap Synapse. [Link]
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A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (1999). Journal of Biomolecular Screening. [Link]
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Flux assays in high throughput screening of ion channels in drug discovery. PubMed. [Link]
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Analysis of High-throughput Cell Screening Techniques for Ion Channels. (2023). Labinsights. [Link]
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Ultra High-Throughput Drug Screen for Lipid Regulated Ion Channels. DTIC. [Link]
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Generation Of Stable Cell Lines. Altogen Labs. [Link]
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From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
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Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. (2024). ChemMedChem. [Link]
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Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels. (1998). British Journal of Pharmacology. [Link]
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Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies. [Link]
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Ion Channel Research: Advancing High Throughput Screening Techniques. (2024). Aurora Biomed. [Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
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Assay performance and the Z′-factor in HTS. (2023). Drug Target Review. [Link]
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Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. (2020). mSphere. [Link]
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Clinical Profile: Glimepiride 1mg Tablet. GlobalRx. [Link]
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Ion Channel Assays. Charles River Laboratories. [Link]
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Glimepiride: evidence-based facts, trends, and observations. (2011). Vascular Health and Risk Management. [Link]
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Stable Cell Line Development. Biocompare. [Link]
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Cell Line Development in Drug Discovery. (2024). Biocompare. [Link]
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Comparative Study of Membrane Potential-Sensitive Fluorescent Probes and their Use in Ion Channel Screening Assays. Semantic Scholar. [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). BPS Bioscience. [Link]
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glimepiride. ClinPGx. [Link]
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Glimepiride. (2023). StatPearls. [Link]
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- 7. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines [ouci.dntb.gov.ua]
- 8. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. Generation Of Stable Cell Lines - Altogen Labs [altogenlabs.com]
- 12. biocompare.com [biocompare.com]
- 13. aurorabiomed.com.cn [aurorabiomed.com.cn]
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- 16. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. drugtargetreview.com [drugtargetreview.com]
Application of Hydroxyglimepiride in Diabetes Research Models
Abstract
This comprehensive guide details the application of Hydroxyglimepiride, the primary active metabolite of the sulfonylurea drug Glimepiride, in preclinical diabetes research. It provides an in-depth analysis of its mechanism of action, comparative pharmacology with its parent compound, and detailed protocols for its use in both in vitro and in vivo models. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the nuanced roles of drug metabolites in glucose homeostasis and to refine the study of next-generation insulin secretagogues.
Introduction: The Significance of a Metabolite
Glimepiride is a potent, third-generation sulfonylurea widely prescribed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its primary therapeutic effect is the stimulation of insulin secretion from pancreatic β-cells.[2][3][4] Upon oral administration, glimepiride is completely metabolized in the liver, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme, into two main metabolites: this compound (M1) and Carboxyglimepiride (M2).[1][2][3]
While the M2 metabolite is pharmacologically inactive, the M1 metabolite, this compound, retains a significant portion of the parent drug's activity.[1][3] Specifically, it possesses approximately one-third of the hypoglycemic activity of glimepiride in animal models.[1][3] This makes this compound a critical molecule of interest for several research applications:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Understanding the contribution of this compound to the overall glucose-lowering effect of glimepiride therapy.
-
Pharmacogenomics: Investigating how genetic polymorphisms in CYP2C9 affect the rate of M1 formation and, consequently, the therapeutic and adverse effect profiles of glimepiride.[5][6]
-
Drug Development: Using this compound as a reference compound or a building block for novel secretagogues with potentially improved safety profiles (e.g., reduced risk of hypoglycemia).
-
Mechanistic Studies: Dissecting the specific pancreatic and potential extrapancreatic effects of the metabolite compared to the parent drug.
This document serves as a technical guide for the effective use of this compound in relevant diabetes research models.
Pharmacological Profile and Mechanism of Action
2.1. Pancreatic Mechanism: Targeting the K-ATP Channel
Like its parent compound, the principal mechanism of action for this compound is the stimulation of insulin release from pancreatic β-cells.[7] This action is mediated by its interaction with the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[7][8]
The K-ATP channel is a complex of two proteins: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1).[9]
The Signaling Cascade:
-
Binding: this compound binds to the SUR1 subunit of the K-ATP channel.[7][8]
-
Channel Closure: This binding event induces a conformational change that closes the K-ATP channel.
-
Membrane Depolarization: The closure prevents potassium ion (K+) efflux, leading to the depolarization of the β-cell membrane.
-
Calcium Influx: Depolarization activates voltage-dependent calcium channels (VDCCs), causing an influx of extracellular calcium (Ca2+).
-
Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[7]
Figure 1: Signaling pathway of this compound-induced insulin secretion in pancreatic β-cells.
2.2. Comparative Pharmacology: this compound vs. Glimepiride
While sharing a common mechanism, key differences exist between the metabolite and its parent drug that are crucial for experimental design.
| Parameter | Glimepiride (Parent Drug) | This compound (M1 Metabolite) | Reference(s) |
| Primary Metabolism | Metabolized by CYP2C9 in the liver. | Further metabolized by cytosolic enzymes to the inactive M2 metabolite. | [1][2][3] |
| Relative Potency | High | Approx. 1/3 of Glimepiride's activity in animal models. | [1][3] |
| Plasma Half-life | ~5-8 hours | ~3-6 hours | [1] |
| Extrapancreatic Effects | Potentiates insulin action in peripheral tissues (muscle, fat). | Extrapancreatic effects are less characterized but presumed to be weaker. | [2][10][11] |
| Primary Research Use | Efficacy and safety studies of a clinically used drug. | PK/PD modeling, pharmacogenomics, mechanistic metabolite studies. | N/A |
Application in In Vitro Diabetes Models
In vitro models are indispensable for dissecting the direct cellular and molecular effects of this compound on pancreatic β-cell function, independent of systemic physiological factors.
Recommended Models:
-
Insulinoma Cell Lines (e.g., INS-1, MIN6): These are robust, immortalized cell lines that retain glucose-stimulated insulin secretion (GSIS) capabilities. They are ideal for high-throughput screening, dose-response studies, and molecular biology experiments.
-
Isolated Pancreatic Islets (Rodent or Human): Islets provide a more physiologically relevant model as they contain multiple cell types (α, β, δ cells) and maintain their native three-dimensional architecture. They are the gold standard for studying the dynamics of insulin secretion.[12][13]
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets
This protocol details a standard method to assess the direct effect of this compound on insulin secretion from isolated pancreatic islets under low and high glucose conditions.[13]
Objective: To determine if this compound potentiates insulin secretion and to quantify its dose-dependent effects.
Materials & Reagents:
-
Isolated pancreatic islets (e.g., from C57BL/6J mice)
-
Culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA
-
D-Glucose stock solution (e.g., 1 M, sterile)
-
This compound (powder, to be dissolved in DMSO)
-
Vehicle control (DMSO)
-
Insulin ELISA kit
-
24-well culture plates
Procedure:
-
Islet Recovery: After isolation, allow islets to recover for at least 2 hours (preferably overnight) in culture medium at 37°C, 5% CO2.
-
Preparation of Test Solutions:
-
Prepare KRB buffer with low glucose (2.8 mM) and high glucose (16.7 mM).
-
Prepare stock solutions of this compound in DMSO. Serially dilute in KRB to achieve final desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare a vehicle control (KRB + same final concentration of DMSO).
-
-
Pre-incubation (Basal State Synchronization):
-
Hand-pick islets of similar size into a petri dish.
-
Carefully transfer batches of 10 islets per well into a 24-well plate.
-
Wash the islets twice with 1 mL of KRB containing 2.8 mM glucose.
-
Pre-incubate the islets in 1 mL of KRB with 2.8 mM glucose for 60 minutes at 37°C to establish a basal insulin secretion rate.[13]
-
-
Stimulation Phase:
-
Carefully remove the pre-incubation buffer.
-
Add 1 mL of the respective treatment solutions to triplicate wells:
-
Group 1: Low Glucose (2.8 mM) + Vehicle
-
Group 2: High Glucose (16.7 mM) + Vehicle
-
Group 3: Low Glucose (2.8 mM) + this compound (Dose 1)
-
Group 4: High Glucose (16.7 mM) + this compound (Dose 1)
-
(Repeat for each dose of this compound)
-
-
-
Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the supernatant (the buffer containing secreted insulin) from each well and store at -20°C for analysis.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a standard insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the mean insulin concentration for each treatment group.
-
Normalize the data by expressing insulin secretion as a percentage of total insulin content (if measured) or as fold-change relative to the low glucose control.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
Scientist's Note (Rationale): The pre-incubation step in low glucose is critical. It minimizes the influence of prior culture conditions and synchronizes the islets to a basal, non-secretory state, ensuring that the subsequent insulin release is a direct response to the experimental stimuli.
Application in In Vivo Diabetes Models
In vivo studies are essential to evaluate the systemic glucose-lowering efficacy of this compound and its impact on glucose tolerance in a complex physiological system.
Recommended Models:
-
Healthy Wild-Type Mice (e.g., C57BL/6J): Useful for assessing the risk of hypoglycemia and the basic pharmacodynamic effects of the compound.
-
Genetic Models of Obesity and T2DM (e.g., db/db mice, ob/ob mice): These models feature hyperglycemia, insulin resistance, and β-cell dysfunction, making them highly relevant for testing the efficacy of anti-diabetic compounds.
-
Diet-Induced Obesity (DIO) Models: Mice or rats fed a high-fat diet develop key features of metabolic syndrome, including insulin resistance and glucose intolerance, providing a translational model.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
The OGTT is a gold-standard assay to assess how efficiently the body clears a glucose load from the circulation.[14][15][16] It is used to evaluate the efficacy of compounds that improve glucose metabolism.
Objective: To determine if acute administration of this compound improves glucose tolerance in a diabetic mouse model (e.g., db/db mice).
Figure 2: Standard workflow for an Oral Glucose Tolerance Test (OGTT) in mice.
Materials & Reagents:
-
Diabetic mice (e.g., male db/db mice, 8-10 weeks old) and age-matched wild-type controls.
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water)
-
D-Glucose solution (20% w/v in sterile water)
-
Handheld glucometer and test strips
-
Oral gavage needles
-
Animal scale
Procedure:
-
Animal Acclimation & Grouping:
-
Allow mice to acclimate to the facility for at least one week.
-
Randomize mice into treatment groups (n=6-8 per group):
-
Group 1: Vehicle
-
Group 2: this compound (e.g., 1 mg/kg)
-
(Additional groups for dose-response can be included)
-
-
-
Fasting: Fast the mice for 6 hours prior to the experiment.[15][17] A 6-hour fast is sufficient to lower baseline glucose without inducing excessive metabolic stress.[15] Ensure free access to water.
-
Compound Administration (T = -30 min):
-
Weigh each mouse to calculate the precise dosing volume.
-
At T = -30 minutes, administer the vehicle or this compound solution to the respective groups via oral gavage. This 30-minute pre-treatment allows for drug absorption.
-
-
Baseline Blood Glucose (T = 0 min):
-
At T = 0 minutes, obtain a baseline blood sample by making a small incision at the tip of the tail.
-
Measure and record the blood glucose concentration using a glucometer. This is the 0-minute time point.
-
-
Oral Glucose Challenge (Immediately after T=0 sample):
-
Immediately administer a bolus of D-glucose solution (typically 2 g/kg body weight) via oral gavage.[18]
-
-
Post-Challenge Blood Sampling:
-
Data Analysis:
-
Plot the mean blood glucose concentration ± SEM for each group at each time point.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from T=0 to T=120 minutes for each mouse using the trapezoidal rule.[15][16]
-
Perform statistical analysis (e.g., two-way ANOVA for the time course data, t-test or one-way ANOVA for the AUC data) to compare the vehicle-treated group with the this compound-treated group.
-
Expected Outcome: In a successful experiment, mice treated with an effective dose of this compound will exhibit a significantly lower glucose excursion and a reduced AUC compared to the vehicle-treated group, indicating improved glucose tolerance.
Concluding Remarks
This compound is more than just a metabolic byproduct; it is a pharmacologically active entity that contributes to the therapeutic profile of its parent drug, glimepiride. Its application in well-designed in vitro and in vivo research models is crucial for advancing our understanding of sulfonylurea pharmacology, the impact of pharmacogenomics on diabetes therapy, and the exploration of novel therapeutic agents. The protocols and data presented herein provide a robust framework for researchers to effectively incorporate this compound into their diabetes research programs.
References
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Wikipedia. Glimepiride. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3476, Glimepiride. [Link]
-
Bio-protocol (2011). Glucose Tolerance Test in Mice. [Link]
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Kalra, S., Bahendeka, S., Sahay, R., Ghosh, S., Md F,., Orabi, A., Ramaiya, K., & Al Sh, Z. (2012). Glimepiride: evidence-based facts, trends, and observations. The Journal of the Association of Physicians of India, 60, 43-47. [Link]
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Nguyen, C., Pan, J., & Charles, M. A. (1998). Preclinical studies of glimepiride. Drugs of today (Barcelona, Spain : 1998), 34(5), 391–400. [Link]
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protocols.io (2020). Oral Glucose Tolerance Test in Mouse. [Link]
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Melior Discovery. Oral Glucose Tolerance Test (OGTT) in Mice. [Link]
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Mouse Metabolic Phenotyping Centers (2024). Oral Glucose Tolerance Test. [Link]
-
Kirchheiner, J., Brockmöller, J., Meineke, I., Bauer, S., Rohde, W., Meisel, C., & Roots, I. (2002). Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes. Pharmacogenetics, 12(9), 701-707. [Link]
-
Charles, M. A., Nguyen, C., & Pan, J. (1998). Preclinical studies of glimepiride. Drugs of today (Barcelona, Spain : 1998), 34(5), 391–400. [Link]
-
Misun, P. M., Ho, C., & Hierlemann, A. (2020). In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution. Advanced biosystems, 4(2), e1900220. [Link]
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Kim, K. A., Park, P. W., Lee, O. J., Kang, D. K., & Park, J. Y. (2005). Pharmacokinetics of glimepiride and cytochrome P450 2C9 genetic polymorphisms. Clinical pharmacology and therapeutics, 78(1), 90–92. [Link]
-
Real Life Pharmacology (2024). Glimepiride Pharmacology Podcast. [Link]
-
Müller, G. (1995). Extrapancreatic effects of sulfonylureas--a comparison between glimepiride and conventional sulfonylureas. Diabetes research and clinical practice, 28 Suppl, S115–S137. [Link]
-
Patsnap Synapse (2024). What is the mechanism of Glimepiride? [Link]
-
Martin, M., E, S., R, S., J, S., & A, B. (2018). Glimepiride Administered in Chow Reversibly Impairs Glucose Tolerance in Mice. Journal of diabetes research, 2018, 6853013. [Link]
-
Lee, S. H., Kim, M. J., Kim, Y. H., Gwon, M. R., Kim, M. J., Yoon, Y. R., & Lee, S. K. (2011). Population pharmacokinetic analysis of glimepiride with CYP2C9 genetic polymorphism in healthy Korean subjects. European journal of clinical pharmacology, 67(8), 815–823. [Link]
-
Journal of Pharmacognosy and Phytochemistry (2020). A study on pharmacokinetic parameters of glimepiride in experimental diabetes mellitus induced rats. [Link]
-
ClinPGx. glimepiride. [Link]
-
Gribble, F. M., & Ashcroft, F. M. (2000). Sulfonylurea stimulation of insulin secretion. Diabetes, 49(6), 871-878. [Link]
-
ResearchGate (2004). Effects of prolonged in vitro exposure to sulphonylureas on the function and survival of human islets. [Link]
-
ResearchGate (2014). Pharmacokinetic and Pharmacodynamics Interactions between Orally Glimepiride and Gemfibrozil in Healthy Dogs. [Link]
-
Drugs.com (2025). Glimepiride Monograph for Professionals. [Link]
-
Ishida, H., & Seino, Y. (1995). Extrapancreatic effects of sulfonylurea drugs. Diabetes research and clinical practice, 28 Suppl, S105–S108. [Link]
-
ResearchGate (2000). PANCREATIC AND EXTRA PANCREATIC EFFECTS OF GLYMEPIRIDE. [Link]
-
Maedler, K., Carr, R. D., Bosco, D., Zuellig, R. A., Berney, T., & Donath, M. Y. (2005). Sulfonylurea induced beta-cell apoptosis in cultured human islets. The Journal of clinical endocrinology and metabolism, 90(1), 501–506. [Link]
-
protocols.io (2022). Static insulin secretion analysis of isolated islets. [Link]
-
Langtry, H. D., & Balfour, J. A. (1998). Glimepiride. A review of its use in the management of type 2 diabetes mellitus. Drugs, 55(4), 563–584. [Link]
-
MedlinePlus (2020). Glimepiride. [Link]
-
Dr.Oracle (2025). What is the difference between glipizide and glimepiride in the management of type 2 diabetes?. [Link]
-
Systematic Reviews in Pharmacy (2021). Efficacy and Safety of Gliclazide versus Glimepiride in T2DM Patients: A Systematic Review. [Link]
-
Dr.Oracle (2025). What is the difference between gliclazide and glimepiride (sulfonylureas) in the treatment of type 2 diabetes?. [Link]
-
Schernthaner, G., Grimaldi, A., Di Mario, U., Drzewoski, J., Kempler, P., Kvapil, M., Novials, A., Rottiers, R., Rutten, G. E., & Shaw, K. M. (2004). GUIDE study: double-blind comparison of once-daily gliclazide MR and glimepiride in type 2 diabetic patients. European journal of clinical investigation, 34(8), 535–542. [Link]
-
Drucker, D. J. (2009). Clinical review: The extrapancreatic effects of glucagon-like peptide-1 and related peptides. The Journal of clinical endocrinology and metabolism, 94(6), 1889–1897. [Link]
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- 4. Glimepiride: MedlinePlus Drug Information [medlineplus.gov]
- 5. Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic analysis of glimepiride with CYP2C9 genetic polymorphism in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. mmpc.org [mmpc.org]
Troubleshooting & Optimization
Optimizing HPLC mobile phase for Hydroxyglimepiride separation
Technical Support Center: Hydroxyglimepiride Analysis
Welcome to the technical support center for the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the separation of this compound. We will move beyond simple protocols to explain the underlying chromatographic principles, enabling you to troubleshoot and develop robust analytical methods effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup of an HPLC method for this compound.
Q1: What is a recommended starting point for an HPLC mobile phase to separate this compound?
A foundational mobile phase for reversed-phase separation of this compound, an active metabolite of Glimepiride, typically consists of a buffered aqueous solution and an organic modifier. A robust starting point is a C18 column combined with a mobile phase of:
-
Aqueous Phase: 20-50 mM Phosphate or Acetate buffer.
-
Organic Phase: Acetonitrile.
-
Ratio: A gradient or isocratic elution with an initial composition around 60:40 (Aqueous:Acetonitrile) is a common starting point.[1][2]
-
pH: The pH of the aqueous buffer should be adjusted to the acidic range, typically between pH 2.5 and 4.5.[3][4][5]
The rationale for an acidic pH is to suppress the ionization of acidic silanol groups on the silica-based stationary phase, which minimizes undesirable secondary interactions that can lead to peak tailing.
Q2: Which stationary phase (column) is most suitable for this compound analysis?
A C18 (octadecylsilane) column is the most widely used and recommended stationary phase for separating this compound and its parent compound, Glimepiride.[4][6] These columns provide the necessary hydrophobic character for adequate retention. For method development, a column with dimensions such as 150 mm x 4.6 mm and a particle size of 3.5 µm or 5 µm offers a good balance of efficiency, resolution, and backpressure.
Q3: How does the mobile phase pH critically impact the separation?
The pH of the mobile phase is one of the most powerful tools for controlling retention and selectivity in the separation of ionizable compounds like this compound.
-
Analyte Ionization: this compound contains functional groups that can be ionized depending on the pH. By operating at an acidic pH (e.g., pH 3.0), you ensure the compound is in a consistent, non-ionized state, leading to more predictable hydrophobic retention and sharper peaks.
-
Silanol Suppression: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values, these silanols can become deprotonated (Si-O-), creating negatively charged sites. These sites can interact electrostatically with any positive character on the analyte, causing significant peak tailing.[7] Maintaining a low pH keeps these silanols protonated and inactive.[7]
Q4: Should I use Acetonitrile or Methanol as the organic modifier?
Both Acetonitrile (ACN) and Methanol (MeOH) are common organic solvents for reversed-phase HPLC, but they offer different selectivities.
-
Acetonitrile is generally preferred as a starting solvent. It typically provides higher separation efficiency (narrower peaks) and has a lower viscosity, which results in lower backpressure. Its UV cutoff is also lower, which can be advantageous.[5]
-
Methanol can offer different selectivity due to its protic nature, which allows for different hydrogen bonding interactions with the analyte. If you are struggling to resolve this compound from a closely eluting impurity with ACN, substituting it partially or fully with MeOH is a valuable strategy to alter the elution order.
A summary of typical starting conditions is provided below.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | Provides standard hydrophobicity for retention.[4][6] |
| Mobile Phase A | 20 mM Potassium Phosphate or Ammonium Acetate | Buffers the system to maintain a stable pH.[1][5][6] |
| Mobile Phase B | Acetonitrile | Strong organic solvent with good efficiency.[1][8] |
| pH (Aqueous) | Adjust to 3.0 with Phosphoric or Formic Acid | Suppresses silanol activity to prevent peak tailing.[4][9] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column.[6][8] |
| Column Temperature | 30-40°C | Improves peak shape and reduces viscosity.[1] |
| Detection | UV at 228-230 nm | Corresponds to the UV absorbance maximum for the analyte.[4][6][8] |
Troubleshooting Guide
This section uses a question-and-answer format to address specific experimental problems.
Problem: Poor Peak Shape
Q5: My this compound peak is exhibiting significant tailing. What are the likely causes and how do I fix it?
Peak tailing is a common issue, often pointing to secondary interactions between the analyte and the stationary phase. The primary cause is typically interaction with active silanol groups.[7]
Causality: At a pH above 4, residual silanol groups on the silica support become ionized (negatively charged). If your analyte has a corresponding positive charge or polar character, this electrostatic interaction will "hold back" a fraction of the analyte molecules as they pass through the column, resulting in a tailed peak.
Troubleshooting Workflow: Peak Tailing
Below is a systematic approach to diagnosing and resolving peak tailing.
Caption: A decision tree for troubleshooting peak tailing.
Experimental Protocol: Mitigating Peak Tailing
-
Verify and Adjust Mobile Phase pH: Prepare the aqueous portion of your mobile phase (e.g., 20 mM potassium phosphate).[5] Before adding the organic solvent, measure the pH and adjust it to ~3.0 using an acid like phosphoric acid.[4] The pH of the aqueous component dictates the final on-column pH.
-
Ensure Adequate Buffering: A buffer concentration that is too low will not have the capacity to control the on-column pH, especially if the sample has a different pH. Ensure your buffer concentration is at least 10-25 mM.[7]
-
Column Health: If the issue persists, the column itself may be the problem. Over time, the bonded phase can degrade, exposing more active silanols. First, try flushing the column with a strong solvent. If that fails, replace the column.
Q6: My peak is fronting. What does this indicate and how can it be corrected?
Peak fronting is less common than tailing and typically points to two main issues: column overload or sample solvent incompatibility.[10]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, fronting peak.
-
Solution: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape becomes symmetrical, you have identified mass overload as the cause.
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., dissolving the sample in 100% Acetonitrile when the mobile phase is 50% Acetonitrile), the sample will not bind to the head of the column correctly, causing distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. This ensures a sharp, focused injection band.
-
Problem: Unstable Retention Times
Q7: The retention time for this compound is drifting or shifting between injections. What should I check?
Unstable retention times are a sign of an inconsistent analytical system. The most common culprit is the mobile phase composition.[11]
Systematic Mobile Phase Optimization Workflow
To achieve consistent retention and optimal resolution, a systematic approach to mobile phase development is crucial.
Caption: A workflow for systematic mobile phase optimization.
Protocol: Ensuring Mobile Phase Stability
-
Premix and Degas: For isocratic methods, it is best to manually premix the aqueous and organic components by volume to eliminate variability from the pump's proportioning valves. For example, to make 1 L of 60:40 Aqueous:ACN, measure 600 mL of buffer and 400 mL of ACN and mix thoroughly.[8]
-
Degas Thoroughly: Degas the mobile phase using vacuum filtration or an online degasser to prevent air bubbles from forming in the pump or detector, which can cause pressure fluctuations and baseline noise.[10]
-
Check for Evaporation: Do not leave mobile phase on the system for multiple days. The organic component, especially acetonitrile, will evaporate faster than the aqueous part, leading to a gradual increase in retention times. Prepare fresh mobile phase daily.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. For reversed-phase, flushing with 10-20 column volumes is typically sufficient.[11]
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause small but noticeable shifts in retention.[1]
Problem: Inadequate Resolution
Q8: I cannot separate this compound from Glimepiride or other process impurities. How can I improve the resolution?
Improving resolution requires manipulating the three factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k'). The most impactful changes often come from adjusting selectivity.
Strategies to Improve Resolution:
-
Adjust Organic Content (%B): This is the first and simplest adjustment. Reducing the percentage of acetonitrile will increase the retention time of all components. This often increases resolution, but not always. Run a series of experiments varying the %B (e.g., from 45% down to 35%) to find the optimal balance.
-
Change Mobile Phase pH: A small change in pH can dramatically alter the selectivity between two closely eluting peaks, especially if one is more sensitive to ionization changes than the other. Try adjusting the pH in small increments (e.g., from 3.0 to 2.8 or 3.2).
-
Switch Organic Modifier: As mentioned in Q4, switching from acetonitrile to methanol (or using a ternary mixture of water/ACN/MeOH) introduces different intermolecular interactions and can significantly change selectivity, potentially resolving co-eluting peaks.
-
Change Buffer Type: Switching from a phosphate buffer to an acetate buffer can sometimes provide a subtle change in selectivity.
By systematically applying these principles and troubleshooting steps, you can develop a robust and reliable HPLC method for the separation and quantification of this compound.
References
- A. A. K. Al-Azzam, K. M. Al-Azzam, and A. M. A. Al-Aani, "Multivariate development and validation of a stability-indicating HPLC method for the determination of glimepiride in tablets," PubMed, [Online].
- S. Kumar et al., "Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications," Journal of Applied Pharmaceutical Science, 2025, [Online].
- V. Maslarska, "DEVELOPMENT, ESTIMATION AND VALIDATION OF GLIMEPIRIDE IN PHARMACEUTICAL FORMULATION BY HPLC METHOD," INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 2014, [Online].
- "HPLC Troubleshooting Guide," Advanced Chromatography Technologies, [Online].
- "USP Analysis of Glimepiride on an Alliance HPLC System: Modernization of a USP Method," Waters, [Online].
- R. Pandya et al., "STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF GLIMEPIRIDE AND SITAGLIPTIN PHOSPHATE MONOHYDRATE IN SYNTHETIC MIXTURE," Journal of Dynamics and Control, 2024, [Online].
- "Reverse-Phase High-Performance Liquid Chromatography Method Development and Validation for Estimation of Glimepiride in Bulk and," Impactfactor, [Online].
- Y. Zuo, C. Wang, and J. Fan, "A rapid hydrophilic interaction liquid chromatographic determination of glimepiride in pharmaceutical formulations," PMC - PubMed Central, 2017, [Online].
- "Glimepiride Tablet Analyzed with HPLC," MicroSolv, [Online].
- D. Wanjari, "Reversed-phase HPLC method for determination of glimepiride in tablet dosage form," Indian Journal of Pharmaceutical Sciences, 2005, [Online].
- S. K. Das, S. S. Barik, and B. B. Barik, "Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination," PMC - NIH, 2016, [Online].
- S. Kumar, "Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Lobeglitazone and Glimepiride in Tablet Dosage Form," ResearchGate, 2024, [Online].
- S. S. Rathod, P. B. Mali, and P. P. Pawar, "Troubleshooting in HPLC: A Review," IJSDR, [Online].
- "HPLC Troubleshooting Guide," Chromatography Online, [Online].
- "HPLC Troubleshooting Guide," Sigma-Aldrich, [Online].
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Technical Support Center: Troubleshooting Matrix Effects in Hydroxyglimepiride Bioanalysis
Welcome to the technical support center for the bioanalysis of Hydroxyglimepiride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in quantitative LC-MS/MS assays. As the primary active metabolite of Glimepiride, accurate quantification of this compound is critical for pharmacokinetic and bioequivalence studies. This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you diagnose, understand, and mitigate matrix effects, ensuring the accuracy and robustness of your analytical data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding matrix effects in the bioanalysis of this compound.
Q1: What is the "matrix effect," and why is it a significant concern for a metabolite like this compound?
A: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine).[1][2] This phenomenon can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] this compound, as a metabolite, is often present at lower concentrations than its parent drug, making its signal more susceptible to being compromised by interferences. Furthermore, its chemical properties may cause it to co-elute with endogenous matrix components that are not removed during sample preparation.[3][4]
Q2: What are the primary causes of matrix effects in plasma-based assays?
A: The most common culprits in biological matrices like plasma are phospholipids from cell membranes.[5][6][7][8] These molecules are abundant and often co-extract with analytes, especially with simpler sample preparation techniques like Protein Precipitation (PPT).[7] They tend to elute in the middle of a typical reversed-phase chromatographic gradient, a region where many drug metabolites also elute.[7] Other sources include salts, endogenous metabolites, proteins, and dosing vehicles, which can all compete with the analyte for ionization in the mass spectrometer's source.[9]
Q3: How can I quickly assess if my this compound assay is suffering from matrix effects?
A: A standard method is the post-extraction spike, which is used to calculate a quantitative "Matrix Factor" (MF).[5] You compare the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat (clean) solvent. An MF value of 1.0 indicates no matrix effect, a value <1.0 indicates ion suppression, and a value >1.0 suggests ion enhancement. According to FDA guidance, this assessment should be performed using at least six different lots of the biological matrix to evaluate inter-subject variability.[10]
Q4: Will using a stable isotope-labeled internal standard (SIL-IS) for this compound completely solve my matrix effect problems?
A: While highly recommended, a SIL-IS is not a guaranteed solution, though it can often compensate for matrix effects.[5][11] The underlying assumption is that the SIL-IS will co-elute perfectly with the analyte and experience the exact same degree of ion suppression or enhancement.[12] However, chromatographic separation between the analyte and its SIL-IS can occur due to the "deuterium isotope effect," leading to differential matrix effects and inaccurate quantification.[12] Therefore, even when using a SIL-IS, it is critical to develop a clean sample extraction method and robust chromatography to minimize the underlying matrix effect.[5]
Q5: What is the difference between ion suppression and ion enhancement? Which is more common?
A: Ion suppression is the reduction in the analytical signal for the analyte of interest, while ion enhancement is an increase in the signal. Both are caused by co-eluting compounds from the matrix.[13] Ion suppression is far more common and is often attributed to competition for ionization in the ESI source or changes in droplet surface tension that hinder the formation of gas-phase ions.[5] Ion enhancement is less frequent but can occur when a co-eluting substance improves the ionization efficiency of the analyte.
Section 2: In-depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for systematically diagnosing and mitigating matrix effects.
Guide 1: How do I systematically investigate and quantify the matrix effect in my this compound assay?
A robust investigation is foundational to developing a reliable method. The most accepted approach is the Post-Extraction Addition Method , which aligns with regulatory expectations from agencies like the FDA.[10][14]
Caption: Diagram of a Post-Column Infusion experiment.
Protocol:
-
Setup: While the LC runs its gradient, continuously introduce a solution of this compound at a constant flow rate into the mobile phase stream after the analytical column but before the mass spectrometer, using a T-union.
-
Acquire Baseline: First, acquire a baseline signal by injecting a blank solvent (e.g., methanol). This will show a stable, elevated signal for the this compound MRM transition.
-
Inject Matrix: Next, inject a processed blank matrix sample (the kind that is causing suppression).
-
Analyze Chromatogram: Observe the stable baseline signal. Any sharp dips or valleys in this baseline correspond to retention times where components from the matrix are eluting and causing ion suppression. [3][6]If this dip coincides with the retention time of this compound in your actual assay, you have confirmed a co-elution problem.
Improving sample cleanup is the most effective way to combat matrix effects. [5]The goal is to selectively remove interfering components, like phospholipids, while efficiently recovering your analyte.
| Technique | Mechanism | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated with an organic solvent (e.g., Acetonitrile). | Fast, simple, inexpensive, high recovery for many analytes. | Poor removal of phospholipids and salts , leading to significant matrix effects. [8][15] | High-throughput screening where speed is prioritized over ultimate cleanliness. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on polarity/pH. | Better cleanup than PPT, can remove many salts and some phospholipids. | More labor-intensive, uses large solvent volumes, recovery can be pH-dependent. [15] | Analytes that have favorable partitioning characteristics different from interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent cleanup , effectively removes phospholipids and salts, high concentration factor. [15][16] | Requires method development, can be more expensive, potential for analyte loss if not optimized. | Regulated bioanalysis where method robustness and minimal matrix effects are required. |
| HybridSPE® | Combines PPT with selective phospholipid removal via a zirconia-coated sorbent. | Simple "pass-through" workflow, excellent and targeted phospholipid removal . [7][8][17] | Higher cost per sample than PPT. | Assays where phospholipids are the confirmed primary source of ion suppression. |
Recommendation: For a regulated bioanalytical method for this compound, where accuracy is paramount, transitioning from PPT to a well-developed SPE method is the most robust solution for mitigating matrix effects. [15]
If sample preparation optimization is insufficient, chromatographic changes can help separate this compound from the interfering matrix components.
-
Modify the Gradient: Increase the separation power by using a shallower gradient around the elution time of your analyte and the suppression zone identified by post-column infusion.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., a Phenyl-Hexyl or a polar-embedded phase) that may retain matrix components differently than your analyte.
-
Increase Retention: Poor retention is a common cause of matrix effects, as polar analytes elute early with highly polar matrix junk. [3][4]Adjust the mobile phase (e.g., lower organic content at the start) to better retain this compound.
-
Use a Divert Valve: Program the divert valve to send the highly contaminated early and late portions of the chromatographic run to waste, only allowing the eluent containing your analyte of interest to enter the mass spectrometer source. [18]This reduces source contamination and can mitigate some matrix effects. [18]
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online.
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
- Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches. Select Science.
- Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
- Ion-Suppression & Phospholipid Contamin
- Essential FDA Guidelines for Bioanalytical Method Valid
- Influence of Ionization and Sample Processing Techniques on Matrix Effect of a Pulmonary Artery Antihypertensive Drug. Longdom Publishing.
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis. PubMed.
- FDA guideline - Bioanalytical Method Valid
- matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis.
- Bioanalytical Method Validation Guidance for Industry. U.S.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
- Bioanalytical Method Validation. U.S.
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- Matrix effects: Causes and solutions.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? PubMed.
- Review Article on Matrix Effect in Bioanalytical Method Development.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Bioprocess Online.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
- Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review.
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- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Hydroxyglimepiride in Biological Samples
Welcome to the technical support center dedicated to addressing the challenges associated with the stability of Hydroxyglimepiride in biological samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your bioanalytical data.
Introduction: The Challenge of this compound Instability
This compound, a primary active metabolite of Glimepiride, is a critical analyte in pharmacokinetic and metabolic studies.[1] Like many sulfonylureas, this compound can be susceptible to degradation in biological matrices, leading to inaccurate quantification and potentially compromising study outcomes.[2][3] Understanding and mitigating this instability is paramount for robust and reliable bioanalytical method development and validation.[4][5][6][7]
The primary factors contributing to the degradation of drug molecules like this compound in biological samples include enzymatic activity, pH-mediated hydrolysis, temperature fluctuations, and oxidation.[4][5][6][7][8][9] This guide will provide a structured approach to systematically address these challenges through a series of troubleshooting questions and frequently asked questions (FAQs).
Troubleshooting Guide: A Proactive Approach to Stability
This section is designed to help you diagnose and resolve common stability issues encountered during the handling and analysis of biological samples containing this compound.
Q1: I'm observing lower than expected concentrations of this compound in my plasma samples. What are the likely causes and immediate troubleshooting steps?
Answer:
Lower than expected concentrations are a classic sign of analyte degradation. The instability can occur at multiple stages, from blood collection to sample processing and storage. Here’s a systematic approach to pinpoint the issue:
Underlying Causes & Immediate Actions:
-
Enzymatic Degradation: Plasma contains various esterases and other enzymes that can metabolize this compound.[8][10] This is often the most significant contributor to instability.
-
Immediate Action: Re-evaluate your sample collection and processing protocol. Ensure that blood samples are immediately placed on ice after collection and centrifuged at refrigerated temperatures (2-8°C) as soon as possible to separate plasma. The goal is to minimize the time the analyte spends in the presence of active enzymes at room temperature.[11][12]
-
-
pH-Dependent Hydrolysis: Sulfonylurea compounds can be susceptible to hydrolysis, particularly in acidic or alkaline conditions.[13][14][15] The pH of the biological matrix can influence the rate of degradation.
-
Immediate Action: Measure the pH of your blank plasma and collected samples. If there are significant deviations from physiological pH (~7.4), consider using buffered collection tubes or adjusting the pH of the plasma immediately after separation.
-
-
Temperature Instability: Elevated temperatures accelerate both enzymatic and chemical degradation processes.[4][6][8][16]
-
Immediate Action: Review your entire sample handling workflow. Ensure a consistent cold chain is maintained from collection to storage. Any delays at room temperature, especially before plasma separation, can lead to significant analyte loss.[2]
-
Q2: What is the optimal anticoagulant for collecting blood samples for this compound analysis?
Answer:
The choice of anticoagulant is a critical decision that can significantly impact the stability of this compound. The primary considerations are minimizing enzymatic activity and maintaining a stable pH.[17][18]
| Anticoagulant | Recommendation | Scientific Rationale |
| Sodium or Potassium EDTA | Highly Recommended | EDTA is a strong chelating agent that inhibits metalloenzymes, which can contribute to degradation. It generally maintains a stable pH in the collected plasma.[17][18] |
| Sodium Heparin | Acceptable with Caution | Heparin acts as an antithrombin agent but does not inhibit esterases as effectively as EDTA. If using heparin, immediate cooling and rapid processing are even more critical. |
| Sodium Citrate | Use with Caution | Citrate can alter the pH of the plasma, which may influence the stability of pH-sensitive compounds like this compound.[19] If used, pH monitoring and potential adjustment are advised. |
| Sodium Fluoride/Potassium Oxalate | Recommended for Enhanced Stability | Sodium fluoride is a potent inhibitor of glycolytic enzymes and some esterases.[19] Combining it with an anticoagulant like potassium oxalate or EDTA can provide superior stabilization, especially if there are anticipated delays in sample processing.[12] |
Experimental Protocol: Anticoagulant Selection
To empirically determine the best anticoagulant for your specific assay, perform a short-term stability study:
-
Collect whole blood from a single donor into tubes containing different anticoagulants (e.g., K2EDTA, Sodium Heparin, Sodium Fluoride/Potassium Oxalate).
-
Spike the whole blood with a known concentration of this compound.
-
Process the blood to plasma at specified time points (e.g., 0, 1, 2, and 4 hours) while keeping the samples at room temperature.
-
Analyze the plasma samples and compare the recovery of this compound across the different anticoagulants.
Q3: How can I proactively prevent enzymatic degradation of this compound in my samples?
Answer:
Preventing enzymatic degradation requires a multi-faceted approach focusing on temperature control and the use of enzyme inhibitors.[20][21][22][23]
Workflow for Minimizing Enzymatic Degradation:
Caption: Workflow to Minimize Enzymatic Degradation.
Step-by-Step Protocol for Sample Handling and Processing:
-
Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA with Sodium Fluoride).
-
Immediate Cooling: Place the collection tubes in an ice bath immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1500-2000 x g for 10-15 minutes at 4°C.
-
Plasma Aliquoting: Immediately transfer the supernatant (plasma) into pre-labeled, cryo-resistant tubes.
-
Enzyme Inhibitor Addition (Optional but Recommended): For maximum stability, consider adding a broad-spectrum esterase inhibitor, such as diisopropyl fluorophosphate (DFP) or a commercially available inhibitor cocktail, to the plasma aliquots. Note: Handle DFP with extreme caution in a fume hood due to its toxicity.
-
Storage: Immediately freeze the plasma samples at -70°C or lower.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for long-term stability of this compound in plasma?
A: For long-term storage, plasma samples should be maintained at ultra-low temperatures, specifically at -70°C or colder .[2] Storing samples at -20°C may not be sufficient to halt all enzymatic and chemical degradation over extended periods. It is crucial to avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.[24] Aliquoting samples into smaller volumes for single use is highly recommended.
Q: My validation experiments show instability during the freeze-thaw cycle. How can I address this?
A: Freeze-thaw instability suggests that the analyte may be sensitive to pH changes that can occur during the freezing and thawing process or that repeated exposure to room temperature allows for some enzymatic degradation.
-
Ensure Proper pH: Before freezing, ensure the plasma pH is within a stable range (e.g., buffered to pH 7.0-7.4).
-
Minimize Thawing Time: Thaw samples rapidly in a water bath at room temperature and immediately place them on ice. Process the samples as quickly as possible.
-
Aliquot Samples: As mentioned, aliquoting samples prevents the need for multiple freeze-thaw cycles of the entire sample.
-
Re-evaluate Inhibitors: If not already in use, consider adding enzyme inhibitors to your plasma before the initial freezing.
Q: Could the biological matrix itself be interfering with my analysis?
A: Yes, this is known as a "matrix effect" in mass spectrometry-based assays. It's not a stability issue per se, but it can manifest as poor recovery or high variability. To investigate this, you should perform a post-extraction spike experiment where you compare the analyte response in a neat solution to the response in an extract of blank plasma. If a significant matrix effect is observed, you may need to optimize your sample preparation method (e.g., use a different protein precipitation solvent, solid-phase extraction, or liquid-liquid extraction) to remove the interfering components.
Q: Where can I find regulatory guidance on stability testing for bioanalytical methods?
A: The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines on bioanalytical method validation, which include detailed sections on stability testing requirements.[25][26][27][28][29][30][31][32] Key stability experiments outlined in these guidelines include:
-
Freeze-thaw stability
-
Short-term (bench-top) stability
-
Long-term storage stability
-
Stock solution stability
-
Post-preparative (autosampler) stability
Adhering to these guidelines is essential for ensuring your data is reliable and will be accepted by regulatory authorities.
Potential Degradation Pathway of Sulfonylureas:
Caption: Potential Hydrolytic Degradation of this compound.
This diagram illustrates the potential for hydrolytic cleavage of the sulfonylurea bond, a known degradation pathway for this class of compounds, leading to the formation of a sulfonamide and an amine derivative.[13][33] Enzymatic processes can also lead to the formation of other metabolites.
By implementing the strategies and protocols outlined in this guide, you can significantly improve the stability of this compound in your biological samples, leading to more accurate and reproducible results in your research and development endeavors.
References
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological M
- Factors affecting the stability of drugs and drug metabolites in biological m
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (URL: )
- Full article: Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices - Taylor & Francis Online. (URL: )
- Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed. (URL: )
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF - ResearchG
- Guideline Bioanalytical method validation - European Medicines Agency (EMA). (URL: )
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
- How to Improve Drug Plasma Stability?
- "Drug Stability and factors that affect on the drug stability" Review BY. (URL: )
- Bioanalytical method valid
- USFDA guidelines for bioanalytical method valid
- Bioanalytical Techniques in Enzyme Kinetics: Exploring Mechanisms and Therapeutic Potential - Walsh Medical Media. (URL: )
- Stability of sulfonylureas in stored postmortem blood specimens and water standards | Request PDF - ResearchG
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (URL: )
- Impact of Plasma and Whole-Blood Anticoagulant Counter Ion Choice on Drug Stability and Matrix Effects During Bioanalysis | Request PDF - ResearchG
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (URL: )
- Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (URL: )
- FDA Guidance for Industry on Bioanalytical Method Valid
- Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed. (URL: )
- Glimepiride estimation via Analytical Methods an Overview of Developments and - Ijaresm. (URL: )
- Bioanalytical Method Validation Guidance for Industry - FDA. (URL: )
- A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS/MS - IOSR Journal. (URL: )
- Stability of Direct Oral Anticoagulants Concentrations in Blood Samples for Accessibility Expansion of Chromogenic Assays - PubMed Central. (URL: )
- Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (URL: )
- Whole Blood Stability Determination: Overcoming Challenges of Drug Equilibr
- Applications of enzyme inhibitors - EurekAlert!. (URL: )
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- 15. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
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- 23. What Are Enzyme Inhibitors And Its Importance | Infinita Biotech [infinitabiotech.com]
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Technical Support Center: Enhancing the Yield of Hydroxyglimepiride Chemical Synthesis
Welcome to the comprehensive technical support guide for the chemical synthesis of Hydroxyglimepiride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed experimental protocols, and a thorough understanding of the synthetic pathway to optimize the yield and purity of this compound.
Introduction to this compound Synthesis
This compound, the primary active metabolite of the anti-diabetic drug Glimepiride, presents unique challenges in its chemical synthesis due to the presence of a reactive hydroxyl group on the cyclohexyl ring. A successful synthesis with high yield hinges on a strategic approach to protecting this hydroxyl group, optimizing coupling reactions, and minimizing side-product formation. This guide will walk you through the critical steps, potential pitfalls, and evidence-based solutions to enhance your synthetic outcomes.
Core Synthetic Strategy: A Multi-Stage Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. The overall strategy involves the synthesis of key intermediates, their subsequent coupling, and final deprotection steps.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Key Precursor: trans-4-(Hydroxymethyl)cyclohexylamine
A high yield of the final product is fundamentally dependent on the quality and yield of its precursors. trans-4-(Hydroxymethyl)cyclohexylamine is a critical building block, and its synthesis from readily available starting materials like p-aminophenol via catalytic hydrogenation is a common and effective route.
Experimental Protocol: Catalytic Hydrogenation of p-Aminophenol
Objective: To synthesize trans-4-(Hydroxymethyl)cyclohexylamine with high stereoselectivity and yield.
Materials:
-
p-Aminophenol
-
Rhodium on carbon (5% Rh/C) or Platinum on carbon (5% Pt/C) catalyst
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation: In a high-pressure autoclave, add p-aminophenol and the Rh/C or Pt/C catalyst in a 1:0.05 weight ratio.
-
Solvent Addition: Add anhydrous ethanol to the autoclave to create a slurry. A typical solvent-to-substrate ratio is 10:1 (v/w).
-
Acidification: Add a catalytic amount of glacial acetic acid to the mixture. This helps in maintaining the amine in its protonated form and can improve the reaction rate.
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas multiple times to remove any oxygen. Pressurize the reactor with hydrogen gas to the desired pressure (typically 5-10 bar).
-
Reaction: Heat the mixture to a temperature between 60-80°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate containing the product can be concentrated under reduced pressure.
Yield Optimization: The yield of trans-4-(Hydroxymethyl)cyclohexylamine can be influenced by several factors. The following table summarizes key parameters and their impact on the reaction outcome.
| Parameter | Recommended Range | Impact on Yield and Selectivity |
| Catalyst | 5% Rh/C or 5% Pt/C | Rhodium-based catalysts often show higher selectivity for the desired trans isomer. |
| Temperature | 60-80°C | Higher temperatures can increase the reaction rate but may lead to side reactions. |
| Hydrogen Pressure | 5-10 bar | Higher pressure generally favors the hydrogenation process. |
| Solvent | Anhydrous Ethanol | The use of an anhydrous solvent is crucial to prevent side reactions. |
Part 2: Troubleshooting Common Issues in this compound Synthesis
This section addresses specific problems that researchers may encounter during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: Why is my overall yield of this compound consistently low?
A1: Low overall yield can be a result of issues at multiple stages of the synthesis. Here’s a breakdown of potential causes and solutions:
-
Poor Quality of Starting Materials: Ensure that all reagents, especially the key intermediates like trans-4-(Hydroxymethyl)cyclohexylamine and the sulfonylurea precursor, are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.
-
Inefficient Protection of the Hydroxyl Group: The hydroxyl group on the cyclohexyl ring is nucleophilic and can react with the electrophilic isocyanate or other activated species intended for the sulfonamide nitrogen. Incomplete protection will lead to a mixture of products and a lower yield of the desired this compound.
-
Solution: Choose a robust protecting group for the hydroxyl function. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are often a good choice due to their stability under the reaction conditions for sulfonylurea formation and their relatively mild deprotection conditions.[1]
-
-
Suboptimal Reaction Conditions: The coupling reactions to form the sulfonamide and the final sulfonylurea are sensitive to temperature, solvent, and base.
-
Solution: Carefully optimize the reaction conditions for each step. For the sulfonylurea formation, a non-nucleophilic base like triethylamine or diisopropylethylamine is recommended to avoid competing reactions. The reaction should be carried out in an anhydrous aprotic solvent like dichloromethane or acetonitrile.
-
-
Side Reactions: The formation of byproducts is a common cause of low yield. One potential side reaction is the formation of a urea derivative from the reaction of the hydroxyl group with the isocyanate.
-
Solution: Effective protection of the hydroxyl group is the primary way to prevent this side reaction. Additionally, controlling the stoichiometry of the reactants is crucial.
-
Q2: I am observing multiple spots on my TLC plate after the final coupling reaction. What are these impurities?
A2: The presence of multiple spots on the TLC plate indicates a mixture of products. The most common impurities in Glimepiride and, by extension, this compound synthesis include:
-
Unreacted Starting Materials: This can be due to incomplete reaction.
-
Cis-Isomer of this compound: The stereochemistry of the cyclohexyl ring is crucial. Incomplete stereoselectivity during the hydrogenation of p-aminophenol can lead to the presence of the cis-isomer in the final product.
-
Sulfonamide Impurity (Glimepiride Impurity B): This impurity, 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide, lacks the final cyclohexylamino carbonyl group.[2]
-
Urea Byproduct: As mentioned earlier, if the hydroxyl group is not properly protected, it can react with the isocyanate to form a urea derivative.
Q3: How can I effectively purify the final this compound product?
A3: Purification of this compound requires a method that can effectively separate the desired product from the structurally similar impurities.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the components of the reaction mixture.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining a highly pure product.
Part 3: Analytical Methods for Monitoring and Characterization
Accurate and reliable analytical methods are essential for monitoring the progress of the reaction, identifying impurities, and confirming the structure and purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of Glimepiride and its related compounds. A reverse-phase HPLC method with UV detection is typically employed.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0-4.0) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 228 nm |
| Column Temperature | 30-40°C |
This method can be adapted and validated for the analysis of this compound and its potential impurities.[3]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation of the synthesized this compound and the identification of unknown impurities. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds. The mass spectrum will show the molecular ion peak corresponding to the mass of this compound, and the fragmentation pattern can provide further structural information.[4]
Conclusion
Enhancing the yield of this compound synthesis is a multifactorial challenge that requires a systematic and well-informed approach. By focusing on the synthesis of high-purity precursors, employing effective protecting group strategies, optimizing reaction conditions, and utilizing robust analytical methods, researchers can significantly improve their synthetic outcomes. This guide provides a foundational framework for troubleshooting and optimizing the synthesis of this important molecule.
References
- Rode, C. V., Vaidya, M. J., & Chaudhari, R. V. (1999). Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene. Organic Process Research & Development, 3(6), 411-415.
- Jin, Y., He, B., Wang, S., & Zhao, X. (2010). Synthesis of bifunctional Pt/MgAPO-5 catalysts and their catalytic performance in the hydrogenation of nitrobenzene to p-aminophenol.
- Understanding Glimepiride Impurity B (CAS 119018-29-0): A Manufacturer's Perspective. (n.d.).
- Noh, K., et al. (2011). Simultaneous Determination of Glimepiride and its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry. Archives of Pharmacal Research, 34(12), 2073-2078.
- Glimepiride: A Review of Analytical Methods. (2012). Asian Journal of Pharmaceutical Analysis, 2(4), 93-98.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon. (n.d.). IRIS.
- BenchChem. (2025).
- BenchChem. (2025).
- Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. (2003). Organic Process Research & Development, 7(1), 51-57.
- Lagishetty, C., et al. (2008). A Rapid and Highly Sensitive Method for the Determination of Glimepiride in Human Plasma by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry: Application to a Pre-Clinical Pharmacokinetic Study.
- BenchChem. (n.d.).
- BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
- Kumar, A., Sharma, A. K., & Dutt, R. (2020). Reverse-Phase High-Performance Liquid Chromatography Method Development and Validation for Estimation of Glimepiride in Bulk and. International Journal of Pharmaceutical Quality Assurance, 11(2), 18.
- Boc deprotection conditions tested. (n.d.).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(41), 24364-24370.
- Determination of related impurities in glimepiride tablets by the HPLC method. (2018). Journal of Pharmaceutical Sciences and Research, 10(8), 1933-1936.
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
- Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry. (2011).
- DEVELOPMENT, ESTIMATION AND VALIDATION OF GLIMEPIRIDE IN PHARMACEUTICAL FORMULATION BY HPLC METHOD. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 495-498.
- Development and validation of an UV-derivative spectrophotometric method for determination of glimepiride in tablets. (2010). Química Nova, 33(8), 1734-1738.
- A Rapid and Highly Sensitive Method for the Determination of Glimepiride in Human Plasma by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry: Application to a Pre-Clinical Pharmacokinetic Study. (2008).
- Banik, B. K., Banik, I., & Becker, F. F. (2005).
- Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min! (2019, April 26). YouTube.
- Silyl ether. (n.d.). In Wikipedia.
- tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.
- Silyl Groups. (n.d.). Gelest Technical Library.
- Selective deprotection of N-Boc catalyzed by silica gel. (2006). Tetrahedron Letters, 47(36), 6391-6394.
- UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma. (2018).
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Molecules, 24(24), 4563.
- Deprotection of different N-Boc-compounds. (n.d.).
- trans-4-(Boc-amino)cyclohexylamine, 97% 5 g. (n.d.). Thermo Scientific Chemicals.
- Preparation method of trans-4-methyl cyclohexylamine. (2011). CN102001950A.
- Method for preparing 4-aminobenzoic acid by catalytic hydrogen
- A kind of method of synthesis of trans-4-methyl cyclohexylamine. (2019). CN109678726A.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(41), 24364-24370.
- 4-Aminobenzoic acid synthesis. (n.d.). ChemicalBook.
- BenchChem. (n.d.). An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... (n.d.). BOC Sciences Amino Acid.
- trans-4-(Boc-amino)cyclohexylamine, 97% 25 g. (n.d.). Thermo Scientific Chemicals.
- Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library.
- Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021). International Journal of Chemical Research, 5(2), 1-4.
- 27489-62-9 | 4-trans-Hydroxycyclohexylamine. (n.d.). ChemScene.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2022).
- Synthesis of Boc-protected bicycloproline. (2009). Tetrahedron Letters, 50(48), 6699-6701.
- 4-Aminophenol synthesis. (n.d.). ChemicalBook.
- An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. (2021). Tetrahedron, 98, 132371.
Sources
Technical Support Center: Overcoming Poor Aqueous Solubility of Hydroxyglimepiride
Document ID: HGP-SOL-TSG-001
Last Updated: January 16, 2026
Introduction
Welcome to the technical support guide for Hydroxyglimepiride. As the primary active metabolite of the sulfonylurea drug Glimepiride, this compound is a critical compound for metabolic and pharmacokinetic studies.[1][2] However, its utility in aqueous experimental systems is often hampered by its inherently poor water solubility, a common challenge with many BCS Class II compounds (low solubility, high permeability).[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and troubleshoot effectively. We will explore proven strategies, from simple pH adjustments to more complex formulation techniques, to help you achieve consistent and reliable concentrations of this compound in your aqueous media.
Part 1: Understanding the Challenge - Core Physicochemical Properties
This compound (C₂₄H₃₄N₄O₆S) is the product of hepatic metabolism of Glimepiride, where the methyl group on the cyclohexyl ring is hydroxylated.[5][6] This structural modification, while key to its biological activity, does not sufficiently overcome the lipophilic nature of the parent molecule, leading to solubility issues.
| Property | Value / Description | Implication for Solubility |
| Molecular Weight | 506.6 g/mol [5] | Larger molecules can present greater crystal lattice energy, making them harder to dissolve.[7] |
| Structure | A large, complex organic molecule with multiple hydrophobic regions (cyclohexyl and phenyl groups) and a weakly acidic sulfonylurea moiety.[5] | The hydrophobic character dominates, leading to poor interaction with polar water molecules. |
| Predicted pKa | The sulfonylurea group (-SO₂NHCONH-) confers weak acidity. While a specific experimental pKa for this compound is not readily available in the literature, the parent compound, Glimepiride, has a pKa of approximately 6.2. | The molecule's charge state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.[8][] |
| Predicted LogP | The calculated LogP (a measure of lipophilicity) is 2.6.[5] | A positive LogP value indicates a preference for lipid environments over aqueous ones, confirming its hydrophobic nature. |
The core issue is that the energy required to break the bonds of the this compound crystal lattice and solvate the individual molecules in water is not favorable. Our goal is to shift this energetic balance.
Part 2: Strategic Approaches to Solubility Enhancement
Based on the compound's properties, several strategies can be employed. The choice of method depends on the desired final concentration, the experimental system (e.g., in vitro cell culture vs. in vivo formulation), and acceptable excipients.
Strategy 1: pH Adjustment (Ionization)
Mechanism: As a weak acid, this compound's solubility can be significantly increased by raising the pH of the aqueous medium above its pKa.[8][10] In a basic environment, the sulfonylurea proton dissociates, leaving a negatively charged ion. This ionized form is much more polar and readily interacts with water molecules, enhancing solubility.[8][]
Best For:
-
Preparing stock solutions for in vitro assays.
-
Experiments where the final pH can be maintained in a slightly alkaline range (e.g., pH 7.4 to 8.0).
Limitations:
-
Risk of precipitation if the solution is diluted into a more acidic buffer.
-
Potential for pH-induced degradation of the compound or adverse effects on biological systems.
Strategy 2: Use of Co-solvents
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This "polarity reduction" lowers the interfacial tension between the hydrophobic drug and the solvent, making it easier for the drug to dissolve.[11] Common co-solvents include DMSO, DMF, ethanol, and polyethylene glycols (PEGs).[][12]
Best For:
-
High-concentration stock solutions.
-
Initial solubilization before dilution into aqueous media.
Limitations:
-
Co-solvents can be toxic to cells, even at low final concentrations.[11] Always determine the tolerance of your experimental system.
-
Precipitation can occur upon significant dilution into a purely aqueous buffer (a phenomenon known as "fall-out").[13]
Strategy 3: Complexation with Cyclodextrins
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[14][15] The hydrophobic this compound molecule can be encapsulated within the CD's non-polar core, forming an "inclusion complex."[14][16][17] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the drug.[18][19] Studies on the parent drug, Glimepiride, have shown significant solubility enhancement with β-cyclodextrin (β-CD) and its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[14][15][16][19]
Best For:
-
Formulations for cell culture and in vivo studies where organic solvents must be avoided.
Limitations:
-
Requires specific molar ratios of drug to cyclodextrin for optimal effect.[15]
-
Can be a more expensive option.
Strategy 4: Use of Surfactants (Micellar Solubilization)
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[20][21] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like this compound can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[20][21]
Best For:
-
Formulation development for oral delivery.
-
Dissolution testing.
Limitations:
-
Potential for surfactant-induced cell toxicity.
-
Complex interactions can occur in biological media containing bile salts.[22]
-
The drug may become entrapped in micelles, affecting its availability for absorption or interaction with its target.[23]
Part 3: Troubleshooting Workbench & FAQs
This section addresses common issues encountered during experimentation.
Q1: I dissolved this compound in DMSO to make a 10 mM stock, but it precipitated immediately when I diluted it 1:1000 in my pH 7.4 cell culture media. What happened?
A1: This is a classic case of co-solvent "fall-out." Your 10 mM stock in 100% DMSO was stable. However, when you diluted it into the aqueous media, the final DMSO concentration dropped to 0.1%. At this low concentration, the solvent system is essentially water, which cannot support the 10 µM concentration of the highly hydrophobic drug, causing it to precipitate.
Troubleshooting Steps:
-
Reduce Stock Concentration: Try making a lower concentration stock solution (e.g., 1 mM in DMSO). The final concentration in your media will be lower (1 µM), but it may stay in solution.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM stock 1:10 in DMSO (to 1 mM), then 1:10 again in a 50:50 DMSO:media mixture, before the final dilution into 100% media. This gradual reduction in solvent strength can sometimes prevent shocking the compound out of solution.
-
Switch to a Different Method: For a 10 µM final concentration, consider using cyclodextrin complexation (Strategy 3), which is designed to maintain solubility in fully aqueous systems.
Q2: I tried to dissolve this compound directly in PBS (pH 7.4) by vortexing and heating, but it won't dissolve. Why isn't the pH high enough?
A2: While pH 7.4 is above the predicted pKa of ~6.2, the increase in solubility may not be sufficient to dissolve the amount you are adding. The relationship between pH and solubility is logarithmic, but it doesn't guarantee infinite solubility. The intrinsic insolubility of the unionized form is very high, and you may be exceeding the solubility limit even for the ionized form at that specific pH. Furthermore, the dissolution rate is often the limiting factor for poorly soluble drugs.[16]
Troubleshooting Steps:
-
Use pH Adjustment to Prepare a Stock: Use a slightly more alkaline buffer (e.g., pH 8.0-8.5) with a small amount of base like 0.1 M NaOH to prepare a concentrated stock solution first. Ensure the compound is fully dissolved. Then, carefully neutralize this stock solution by adding it to your larger volume of pH 7.4 buffer. The key is to dissolve it completely at a higher pH first.
-
Increase Dissolution Energy: Use sonication in addition to vortexing to provide mechanical energy that helps break down the crystal lattice.
-
Confirm Compound Integrity: Ensure your starting material is of high purity. Impurities can sometimes hinder dissolution.
Q3: Which solubilization method is best for animal studies (oral gavage)?
A3: For oral delivery, you need a formulation that not only solubilizes the drug but also maintains its solubility in the gastrointestinal tract to allow for absorption.
-
Cyclodextrin Formulations: This is often an excellent choice. Inclusion complexes can protect the drug from the acidic environment of the stomach and enhance its dissolution rate in the intestines.[14][16] Ternary systems, which include a polymer along with the drug and cyclodextrin, have shown particular promise for the parent drug Glimepiride.[14][16]
-
Surfactant-based Systems (SEDDS): Self-emulsifying drug delivery systems can be effective but require more complex formulation development.[24]
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier (like PVP or PEGs) at a molecular level.[3][25][26] This is an advanced but highly effective method for improving oral bioavailability.[3][25][26][27]
Using co-solvents like DMSO is generally not recommended for oral gavage due to potential toxicity and the high likelihood of immediate precipitation in the stomach.[13]
Part 4: Experimental Protocols & Visual Workflows
Protocol 1: Preparation of a 1 mM this compound Stock Solution using pH Adjustment
-
Weighing: Accurately weigh 5.07 mg of this compound (MW = 506.6 g/mol ).
-
Initial Suspension: Add the powder to a sterile 10 mL volumetric flask. Add approximately 8 mL of Milli-Q water. The compound will not dissolve and will appear as a cloudy suspension.
-
pH Adjustment & Solubilization: While stirring, add 1 M NaOH dropwise (typically 5-20 µL). Monitor the solution. Continue adding drops until the solution becomes completely clear. This indicates the this compound has dissolved.
-
Final Volume: Once dissolved, bring the total volume to exactly 10 mL with Milli-Q water.
-
Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Self-Validation: Before storage, check for any signs of precipitation. If the solution is not perfectly clear, it has not been fully solubilized.
Workflow: Selecting a Solubilization Strategy
This decision tree can guide your choice of methodology.
Caption: Decision workflow for this compound solubilization.
References
-
Ammar, H. O., Salama, H. A., Ghorab, M., & Mahmoud, A. A. (2006). Implication of inclusion complexation of glimepiride in cyclodextrin-polymer systems on its dissolution, stability and therapeutic efficacy. International Journal of Pharmaceutics, 320(1-2), 53-57. Available from: [Link]
-
Anonymous. (2019). BINARY COMPLEXES OF GLIMEPIRIDE WITH β-CYCLODEXTRIN FOR IMPROVED SOLUBILITY AND DRUG DELIVERY. ResearchGate. Available from: [Link]
-
Anonymous. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Pharma Times. Available from: [Link]
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Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. Available from: [Link]
-
Anonymous. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
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Petrov, P., Tcholakova, S., & Denkov, N. (2021). Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. Molecular Pharmaceutics. Available from: [Link]
-
Anonymous. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Helvetic Bio Pharm. Available from: [Link]
-
Le-Belle, D. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate. Available from: [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available from: [Link]
-
Ammar, H. O., Salama, H. A., Ghorab, M., & Mahmoud, A. A. (2006). Formulation and biological evaluation of glimepiride-cyclodextrin-polymer systems. International Journal of Pharmaceutics, 309(1-2), 129-138. Available from: [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. Available from: [Link]
-
Nishi, K., et al. (2010). Effectiveness of mechanochemical treatment with cyclodextrins on increasing solubility of glimepiride. Ingenta Connect. Available from: [Link]
-
Anonymous. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Pattnaik, S., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances. Available from: [Link]
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Das, S., Tangri, P., & Pokhriyal, A. (2023). FORMULATION AND CHARACTERIZATION OF GLIMEPIRIDE CYCLODEXTRIN COMPLEX-BASED FUSIBLE TABLETS. Oeil Research Journal. Available from: [Link]
-
Nguyen, C. N., et al. (2019). A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. PLOS ONE. Available from: [Link]
-
Anonymous. (n.d.). pH Modifier Excipients. CD Formulation. Available from: [Link]
-
Anonymous. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available from: [Link]
-
Anonymous. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Karle, A., & Yadav, G. (2022). #80 Solubility enhancement of Glimepiride by solid dispersion. International Journal of Health and Pharmaceutical Sciences. Available from: [Link]
-
Yi, T., et al. (2011). Strategies to improve dissolution and oral absorption of glimepiride tablets: solid dispersion versus micronization techniques. Drug Development and Industrial Pharmacy. Available from: [Link]
-
Sopyan, I., et al. (2023). Solubility enhancement of glimepiride. Journal of Pharmacy & Pharmacognosy Research. Available from: [Link]
-
Wagh, V. T., et al. (2018). Formulation and Evaluation of Glimepiride Solid Dispersion Tablets for Their Solubility Enhancement. Journal of Advanced Scientific Research. Available from: [Link]
-
Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics. Available from: [Link]
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Anonymous. (n.d.). pH adjustment: Significance and symbolism. SciTechnol. Available from: [Link]
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Allen, L. V. Jr. (2005). pH Adjusting Database. CompoundingToday.com. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130939, this compound. Retrieved January 16, 2026 from [Link].
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Badian, M., et al. (1996). Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration. British Journal of Clinical Pharmacology. Available from: [Link]
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Lakumalla, S. K., et al. (2024). Design and characterization of glimepiride hydrotropic solid dispersion to enhance the solubility and dissolution. Journal of Applied Pharmaceutical Research. Available from: [Link]
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Anonymous. (n.d.). Solubility of Glimepiride in different mediums. ResearchGate. Available from: [Link]
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Badian, M., et al. (1996). Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration. PK-DB. Available from: [Link]
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Global Substance Registration System. (n.d.). GLIMEPIRIDE. Retrieved January 16, 2026 from [Link]
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FDA. (1995). AMARYL (glimepiride) tablets. PK-DB. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3476, Glimepiride. Retrieved January 16, 2026 from [Link].
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Badian, M., et al. (1996). Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration. Identifiers.org. Available from: [Link]
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Wikipedia contributors. (2024). Glimepiride. Wikipedia. Available from: [Link]
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Minimizing degradation of Hydroxyglimepiride during sample preparation
Welcome to the technical support center for the bioanalysis of Hydroxyglimepiride. As the primary active metabolite of Glimepiride, accurate quantification of this compound is critical for pharmacokinetic and drug metabolism studies.[1] However, like its parent compound, this compound is a sulfonylurea that is susceptible to degradation during sample collection, processing, and storage. This guide provides in-depth, experience-based answers to common challenges, ensuring the integrity and accuracy of your analytical data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound results are inconsistent and show low recovery. What are the primary causes of its degradation?
Answer:
Inconsistent results and low recovery for this compound are almost always linked to its chemical instability under specific conditions. The sulfonylurea bridge is the primary site of degradation.[2][3][4] The main factors you need to control are:
-
pH-Mediated Hydrolysis: This is the most significant factor. The sulfonylurea functional group is prone to hydrolysis, and the rate is highly pH-dependent.[3][4] Both acidic and alkaline conditions can accelerate the cleavage of the sulfonylurea bridge, leading to the formation of inactive degradation products.[5][6][7] Studies on the parent drug, Glimepiride, show significant degradation in both acidic (0.1N HCl) and basic (0.1N NaOH) environments.[6][8][9]
-
Temperature: Elevated temperatures, especially when combined with non-optimal pH, will significantly increase the rate of hydrolytic degradation.[3][4] Keeping samples cold is a cornerstone of maintaining stability.
-
Oxidation: While hydrolysis is the primary concern, oxidative stress (e.g., from exposure to air or oxidizing agents like hydrogen peroxide) can also contribute to degradation, though often to a lesser extent than hydrolysis.[5][6][10]
-
Enzymatic Degradation: In biological matrices like plasma or serum, enzymes can potentially metabolize the analyte. Prompt processing and/or the use of enzyme inhibitors may be necessary depending on the specific matrix and storage conditions.
Application Scientist's Note: Think of the sulfonylurea bridge as a sensitive link in a chain. Both strong acids and strong bases will aggressively break this link. Your primary goal during sample preparation is to move the analyte from a complex biological matrix into a stable, non-reactive environment as quickly and gently as possible.
Q2: How do I select the optimal pH during sample preparation to prevent hydrolysis?
Answer:
The optimal pH for sulfonylureas is typically in the weakly acidic to neutral range. For Glimepiride and its metabolites, a pH between 4 and 7 is generally recommended to minimize hydrolysis.[11]
-
Acidic Conditions (pH < 4): Promote acid-catalyzed cleavage of the sulfonylurea bridge.[3][12]
-
Alkaline Conditions (pH > 8): Promote base-catalyzed degradation, which can sometimes follow a different pathway than acidic hydrolysis.[3][5][7]
For sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), it is crucial to adjust the sample pH to this stable range before proceeding.
Application Scientist's Note: While a pH of ~6.5 might be ideal for stability, extraction efficiency is also pH-dependent. You may need to perform a pH optimization experiment. Test extraction recovery at pH 5, 6, and 7 to find the best balance between analyte stability and the efficiency of your extraction protocol. Always use buffered solutions to maintain a consistent pH throughout the process.
Q3: What are the best practices for temperature control throughout the entire sample handling workflow?
Answer:
Strict temperature control is non-negotiable for ensuring the stability of this compound.
-
At the Bench: All sample processing steps should be performed on ice or using pre-chilled racks. Limit the time samples spend at room temperature to the absolute minimum. Stability data for Glimepiride shows it can be stable for up to 40 hours at room temperature in processed samples, but this should be considered a maximum limit, not a target.[13]
-
Centrifugation: Use a refrigerated centrifuge set to 4°C.
-
Evaporation: If using an evaporator to dry down extracts, use the lowest possible temperature (e.g., 35-40°C) combined with a nitrogen stream to speed up the process.[14]
-
Autosampler: The autosampler compartment should be kept cool, typically at 4-10°C, to prevent degradation while samples are waiting for injection.[15]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can cause degradation.[13][15] Aliquot samples after collection if multiple analyses are anticipated. Stability should be proven for the number of freeze-thaw cycles your samples will undergo.[13]
-
Long-Term Storage: For long-term storage, samples should be kept at -80°C.[13][15]
The following table summarizes recommended temperature controls:
| Process Step | Recommended Temperature | Rationale |
| Sample Collection & Handling | On wet ice | Minimizes enzymatic activity and chemical degradation. |
| Centrifugation | 4°C | Prevents warming during high-speed spinning. |
| Benchtop Extraction | On wet ice / cold racks | Slows down hydrolytic degradation during processing. |
| Solvent Evaporation | ≤ 40°C | Avoids heat-catalyzed degradation. |
| Autosampler Storage | 4 - 10°C | Maintains stability during the analytical run. |
| Long-Term Storage | ≤ -80°C | Ensures long-term stability for weeks or months.[13][15] |
Q4: I'm still experiencing low and variable recovery. How can I systematically troubleshoot the issue?
Answer:
Use a systematic approach to pinpoint the source of analyte loss. The following flowchart can guide your troubleshooting process.
Caption: Troubleshooting workflow for low this compound recovery.
Recommended Sample Preparation Protocol
This protocol for solid-phase extraction (SPE) is designed to maximize recovery while minimizing degradation of this compound from human plasma.
Materials:
-
Human plasma (K2-EDTA)
-
Internal Standard (IS) working solution (e.g., Glimepiride-d5)[13]
-
50 mM Ammonium Acetate buffer, pH 5.0
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Mixed-mode or C18 SPE cartridges
Step-by-Step Protocol:
-
Sample Thawing:
-
Thaw plasma samples and quality controls (QCs) in a water bath at room temperature, then immediately transfer to an ice bath upon thawing.
-
-
Aliquoting and Spiking:
-
In a pre-chilled 2 mL microcentrifuge tube, aliquot 200 µL of plasma.
-
Add 20 µL of the internal standard working solution. Vortex briefly.
-
-
Pre-treatment (Protein Precipitation & pH Adjustment):
-
Add 400 µL of ice-cold 50 mM ammonium acetate buffer (pH 5.0) to the plasma sample. This adjusts the pH to the stable range.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.[13]
-
Vortex for 30 seconds, then centrifuge at 4°C for 10 minutes at >10,000 x g.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by sequentially passing:
-
1 mL Methanol
-
1 mL Deionized Water
-
1 mL 50 mM Ammonium Acetate buffer (pH 5.0)
-
-
Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from Step 3 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% Methanol in deionized water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of Methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid).[16] Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.
-
Sources
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Addressing peak tailing in the chromatography of Hydroxyglimepiride
Welcome to the technical support center for troubleshooting chromatographic issues related to Hydroxyglimepiride. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges, particularly peak tailing, encountered during method development and routine analysis. Our approach is grounded in first principles of chromatography to empower you to not only solve the immediate problem but also to build robust analytical methods.
FAQ 1: My this compound peak is exhibiting significant tailing. What is the primary cause?
Answer: Peak tailing for a compound like this compound in reversed-phase HPLC is most often caused by secondary interactions between the analyte and the stationary phase.[1] this compound is a metabolite of Glimepiride and possesses basic functional groups, likely an amine on the cyclohexyl ring, and a weakly acidic sulfonamide group.[2][3]
In traditional silica-based C18 columns, the primary retention mechanism is hydrophobic interaction. However, the silica surface is not perfectly covered by the C18 chains, leaving behind unreacted, acidic silanol groups (Si-OH).[4][5] Your basic this compound molecule can become protonated (positively charged) in the mobile phase and then undergo a strong, secondary ionic interaction with these deprotonated (negatively charged) silanol groups.[1][6] This secondary interaction is kinetically slower than the primary hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, which stretches the back side of the peak and results in tailing.[6][7]
This dual-retention mechanism is the most common culprit for tailing peaks with basic compounds.[1]
Caption: Logical troubleshooting workflow for peak tailing.
References
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
- Phenomenex. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- International Labmate. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- EMD Millipore. (n.d.). HPLC Troubleshooting Guide.
- AOBIOUS. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
- LCGC International. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
- National Center for Biotechnology Information. (n.d.). This compound.
- Phenomenex. (n.d.). LC Technical Tip - End-Capping.
- Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC.
- Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
- Phenomenex. (n.d.). HPLC Column Conditioning / Activation.
- Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Hawach. (n.d.). Equilibration, Regeneration, and Maintenance of HPLC Column.
- Tosoh Bioscience. (n.d.). HPLC - Size Exclusion.
- MedChemExpress. (n.d.). trans-Hydroxy Glimepiride.
- Al-Warthan, A. A., et al. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules.
- GL Sciences. (n.d.). HPLC Column Technical Guide.
- Scribd. (n.d.). What Is HPLC Column Conditioning How Long To Equilibrate.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Hawach Scientific. (n.d.). How to Use New HPLC Column.
- Axios Research. (n.d.). trans-Hydroxy Glimepiride-d4.
- Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
- ChemicalBook. (n.d.). This compound | 127554-89-6.
- Google Patents. (n.d.). WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
- Journal of Pharmaceutical Research & Reports. (2024). RP-HPLC method for glimepiride tablet development and validation. Retrieved from Journal of Pharmaceutical Research & Reports.
- International Journal of Pharmaceutical Quality Assurance. (2020). Reverse-Phase High-Performance Liquid Chromatography Method Development and Validation for Estimation of Glimepiride in Bulk and.
- Journal of Applied Pharmaceutical Science. (2025). Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. Retrieved from Journal of Applied Pharmaceutical Science.
- MedChemExpress. (n.d.). trans-Hydroxy Glimepiride-d4.
- National Center for Biotechnology Information. (n.d.). Glimepiride.
- Identifiers.org. (n.d.). PK-DB.
- Al-Majed, A. A., et al. (2019). Development and Validation of Liquid Chromatography Method for Determination of Glimepiride in Presence of (Vimto®) Soft Drinks in Rats: Application to Pharmacokinetics Studies. Journal of Young Pharmacists.
- Wikipedia. (n.d.). Glimepiride.
- Pistos, C., et al. (2005). Development of a rapid method for the determination of glimepiride in human plasma using liquid-liquid extraction based on 96-well format micro-tubes and liquid chromatography/tandem mass spectrometry.
- MedChemExpress. (n.d.). Glimepiride (Glimperide).
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Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Hydroxyglimepiride Analysis
Welcome to the technical support center for the bioanalysis of Hydroxyglimepiride. This guide is designed for researchers, scientists, and drug development professionals aiming to achieve the highest levels of sensitivity and robustness in their LC-MS/MS assays. As a metabolite of the widely used anti-diabetic drug Glimepiride, accurate and sensitive quantification of this compound is critical for comprehensive pharmacokinetic and drug metabolism studies.
This document moves beyond simple step-by-step instructions. It provides the rationale behind key experimental choices, offers structured troubleshooting advice for common challenges, and presents validated protocols to form the foundation of your method development.
Section 1: Foundational FAQs
This section addresses the most common initial questions when setting up an LC-MS/MS method for this compound.
Q1: What is this compound and why is sensitive detection critical?
This compound (often referred to as Metabolite M1) is the primary active metabolite of Glimepiride, a second-generation sulfonylurea drug.[1][2] It is formed in the liver by the action of the cytochrome P450 2C9 (CYP2C9) enzyme.[1][2] Sensitive and specific measurement of this metabolite, alongside the parent drug, is essential for:
-
Pharmacokinetic (PK) Modeling: To understand the complete absorption, distribution, metabolism, and excretion (ADME) profile of Glimepiride.
-
Drug-Drug Interaction Studies: To assess how co-administered drugs might affect the metabolism of Glimepiride by inhibiting or inducing CYP2C9.
-
Patient Safety and Efficacy: To correlate metabolite concentrations with therapeutic outcomes or adverse effects.
Achieving a low Limit of Quantification (LOQ) allows for the characterization of the terminal elimination phase of the drug and provides a more complete PK profile.[3]
Q2: What is the recommended ionization mode and polarity for this compound?
The recommended technique is Electrospray Ionization (ESI) in Positive Ion Mode .
Causality: Like its parent compound Glimepiride, this compound contains several nitrogen atoms that are basic functional groups. In an acidic mobile phase, these sites readily accept a proton, forming a stable protonated molecule, [M+H]⁺. ESI is the preferred ionization technique for moderately polar molecules like sulfonylureas and their metabolites, and positive mode provides the highest ionization efficiency for these compounds.[4][5]
Q3: What are the typical precursor and product ions (MRM transitions) for this compound?
The exact Multiple Reaction Monitoring (MRM) transitions should always be empirically determined and optimized by infusing a standard solution of the analyte into the mass spectrometer. However, we can predict the precursor ion and suggest a starting point for optimization.
-
Precursor Ion ([M+H]⁺): Glimepiride has a molecular weight of approximately 490.6 g/mol , yielding a protonated precursor ion of m/z 491.2 . Hydroxylation adds an oxygen atom (≈16 Da), so this compound has a molecular weight of ≈506.6 g/mol . Therefore, the expected precursor ion [M+H]⁺ is m/z 507.2 .
-
Product Ions: Common fragmentation pathways for sulfonylureas involve cleavage at the sulfonylurea bond. For Glimepiride (m/z 491.2), a common product ion is m/z 352.0 , corresponding to the core structure after loss of the methylcyclohexylurea group.[6][7][8] It is highly probable that this compound will exhibit a similar fragmentation pattern. Therefore, a logical starting point for a product ion would be m/z 368.0 (352 + 16).
A detailed protocol for determining the optimal MRM transitions is provided in Section 3.2 .
Section 2: Troubleshooting Guide: Low Signal Intensity & Poor Sensitivity
This section is structured to help you diagnose and resolve common sensitivity issues, categorized by the stage of the analytical workflow.
2.1 Sample Preparation Issues
The cleanliness of your sample extract is the single most important factor for achieving high sensitivity and avoiding instrument downtime.[9][10]
Answer: Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., phospholipids, salts).[11] It is a primary cause of poor sensitivity, inaccuracy, and imprecision.[12]
Confirmation:
-
Post-Column Infusion: This is the definitive diagnostic tool. A solution of this compound is infused at a constant rate post-column while a blank, extracted matrix sample is injected. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.[9][12]
-
Post-Extraction Spike Analysis: Compare the peak area of an analyte spiked into a blank extracted matrix with the peak area of the same analyte concentration in a neat solvent. A significantly lower response in the matrix extract confirms ion suppression.
Mitigation Strategies:
-
Improve Sample Cleanup: This is the most effective strategy. Move from a simple Protein Precipitation (PPT) method to a more rigorous technique like Liquid-Liquid Extraction (LLE) or, ideally, Solid-Phase Extraction (SPE). SPE is highly effective at removing phospholipids and other interfering components, leading to a dramatic reduction in matrix effects and an increase in sensitivity.[6][11]
-
Chromatographic Separation: Modify your LC method to separate the analyte from the suppression zone. Often, endogenous interferences elute early in the run. Increasing analyte retention can move it into a cleaner region of the chromatogram.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d5) is the gold standard for compensating for matrix effects. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, ensuring the analyte/IS peak area ratio remains constant and the quantitative result is accurate.
Answer: Low recovery means you are losing a significant portion of your analyte during the sample preparation process, which directly reduces the signal intensity.
Causes & Solutions:
-
Inappropriate Extraction Technique: For sulfonylureas, which are highly protein-bound, a simple PPT may not efficiently disrupt these interactions, leading to co-precipitation of the analyte with the protein pellet.[3]
-
Incorrect pH for LLE/SPE: The pH of the sample should be adjusted to ensure the analyte is in a neutral, non-ionized state, which maximizes its affinity for organic extraction solvents (in LLE) or reversed-phase sorbents (in SPE). For a weakly acidic compound like this compound, acidifying the sample to a pH of ~3-4 is recommended.[13]
-
Suboptimal SPE Sorbent/Solvents: Ensure the SPE sorbent is appropriate (e.g., C18 or a mixed-mode polymer). Systematically optimize the wash and elution solvents. A weak wash (e.g., 5-10% methanol in water) will remove polar interferences without eluting the analyte, while a strong elution solvent (e.g., high percentage of methanol or acetonitrile, sometimes with a small amount of ammonia to disrupt secondary interactions) is needed for complete elution.
2.2 Liquid Chromatography (LC) Issues
Answer: Poor peak shape directly reduces sensitivity. A broad peak has a lower height (intensity) for the same peak area compared to a sharp, narrow peak. This lowers the signal-to-noise ratio and raises the limit of quantification (LOQ).
Causes & Solutions:
-
Column Overload: Injecting too much analyte or matrix can saturate the column. Dilute the sample or use a column with a higher loading capacity.
-
Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the column stationary phase. Adding a small amount of a competing agent like triethylamine (TEA) to the mobile phase can mitigate this, but be cautious as it can cause ion suppression. A better solution is to use a modern, high-purity, end-capped column.
-
Mismatched Injection Solvent: The injection solvent should be weaker than the initial mobile phase to ensure "peak focusing" at the head of the column. Injecting a sample dissolved in a high-organic solvent into a low-organic mobile phase will cause severe peak broadening. Reconstitute your final extract in a solution similar to or weaker than your starting mobile phase conditions.
Answer: Yes, significantly.
-
Mobile Phase Additives: The choice and concentration of acid additive (e.g., formic acid, acetic acid) can impact ionization efficiency. A concentration of 0.1% formic acid is a common and effective starting point for promoting [M+H]⁺ formation.[5]
-
Organic Solvent: Acetonitrile often provides sharper peaks and lower backpressure than methanol. More importantly, analytes that elute at higher percentages of organic solvent tend to have better sensitivity. This is because efficient desolvation in the ESI source is critical for generating gas-phase ions, and higher organic content aids this process.
-
Column Dimensions: Switching to a column with a smaller internal diameter (e.g., from 4.6 mm to 2.1 mm) will increase sensitivity by reducing peak volume and increasing the analyte concentration entering the MS source. Similarly, using columns with smaller particle sizes (e.g., sub-2 µm, as in UPLC/UHPLC systems) leads to sharper peaks and improved signal-to-noise.[5]
2.3 Mass Spectrometry (MS) Issues
Answer: MS source parameters control the efficiency of droplet formation, desolvation, and ion sampling. They must be optimized for each specific analyte and flow rate.
Key Parameters & Their Function:
-
Capillary/Spray Voltage: The voltage applied to the ESI needle. It controls the formation of the Taylor cone and the initial droplet charge. Increase until the signal is maximized and stable. Too high a voltage can cause discharge and instability.
-
Gas Flow (Nebulizer & Drying Gas): The nebulizer gas aids in forming a fine spray of droplets. The drying gas (or sheath gas) is heated and flows around the spray to evaporate the solvent from the droplets. Both need to be optimized; too little gas results in poor desolvation (leading to neutral molecules and solvent clusters entering the MS), while too much can physically blow ions away from the inlet.
-
Gas Temperature: Higher temperatures increase the rate of solvent evaporation. Optimize for the best signal without causing thermal degradation of the analyte.
-
Source Position: The physical position of the ESI probe relative to the MS inlet is critical and should be optimized in both horizontal and vertical axes to find the "sweet spot" for ion sampling.
Section 3: Standard Operating Protocols
These protocols provide a validated starting point for your experiments.
Protocol 3.1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed for maximum sample cleanup to enhance sensitivity.
-
Sample Pre-treatment:
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of internal standard working solution (e.g., this compound-d5 in 50:50 methanol:water).
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.
-
Vortex for 30 seconds, then centrifuge at 4000 x g for 10 minutes.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by sequentially passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Load at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex, and inject into the LC-MS/MS system.
-
Protocol 3.2: LC-MS/MS Parameter Optimization Workflow
-
Analyte Infusion: Prepare a 100-500 ng/mL solution of this compound in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Precursor Ion ([M+H]⁺) Identification: Acquire a full scan spectrum in positive ESI mode. Identify the most abundant ion, which should correspond to the predicted [M+H]⁺ at m/z 507.2 .
-
Product Ion Identification: While still infusing, switch to a product ion scan mode. Select m/z 507.2 as the precursor ion and acquire a spectrum of the resulting fragment (product) ions.
-
MRM Transition Selection: Identify the 2-3 most abundant and stable product ions. These will be your potential MRM transitions (e.g., 507.2 -> 368.0, 507.2 -> [Product Ion 2], etc.). The most intense and specific transition (free from background interference) should be used for quantification (quantifier), with a second transition used for confirmation (qualifier).
-
Collision Energy (CE) Optimization: For each selected MRM transition, perform a CE ramp experiment. The instrument will automatically inject the analyte and fragment it at various collision energies. Plot the resulting product ion intensity against the CE voltage. The voltage that produces the maximum signal is the optimal CE for that transition.
-
Source Parameter Optimization: Using a T-connector, combine the infusion flow with the flow from the LC pump (at your intended analytical flow rate). Optimize the source parameters (gas flows, temperatures, voltages) as described in Section 2.3 to maximize the signal for your chosen MRM transition.
Section 4: Data & Visualization Hub
Diagram 4.1: Workflow for Sample Preparation Method Selection
This diagram guides the user through choosing the appropriate sample preparation technique based on the required sensitivity and available resources.
Caption: Decision tree for selecting a sample preparation method.
Table 4.1: Comparison of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by denaturation with organic solvent/acid. | Analyte partitioning between aqueous and immiscible organic phases. | Analyte retention on a solid sorbent followed by selective elution. |
| Relative Sensitivity | Low | Medium | High |
| Matrix Removal | Poor (high levels of phospholipids remain) | Moderate | Excellent |
| Speed/Throughput | Very High | Medium | Medium-High (automatable) |
| Cost per Sample | Very Low | Low | High |
| Recommendation | Suitable for early discovery or high concentration samples. Not recommended for achieving low LOQs.[6] | A good balance of cost and performance. Can achieve good sensitivity.[6] | Recommended method for validated, high-sensitivity bioanalysis required for regulated studies.[6][11] |
Diagram 4.2: Troubleshooting Flowchart for Low MS Sensitivity
This flowchart provides a logical path to diagnose the root cause of poor signal intensity.
Caption: A systematic workflow for troubleshooting low sensitivity.
Table 4.2: Example LC-MS/MS Parameters for Analysis
This table provides a robust starting point for method development, based on published methods for Glimepiride and related compounds.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, sub-2 µm, 2.1 x 50 mm | Provides good retention for sulfonylureas and high efficiency for sharp peaks.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier to promote protonation ([M+H]⁺).[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile generally gives better peak shape and lower pressure than methanol. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and sensitivity. |
| Gradient | 20% B to 90% B over 3-5 minutes | A typical gradient to elute the analyte and clean the column. |
| Injection Volume | 2 - 10 µL | Keep volume low to minimize peak distortion, especially if injection solvent is strong. |
| Ionization Mode | ESI Positive | Maximizes signal for basic compounds.[1][4] |
| Precursor Ion (Q1) | m/z 507.2 (To be confirmed) | Predicted [M+H]⁺ for this compound. |
| Product Ion (Q3) | m/z 368.0 (To be confirmed) | Predicted major fragment. Optimize via infusion. |
| Collision Energy | Optimize empirically (15-30 V typical) | Critical for maximizing product ion signal. |
| Drying Gas Temp. | 300 - 400 °C | Optimize for best desolvation without analyte degradation. |
Section 5: References
-
Jain, R., et al. (2010). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
AMS Biopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Jain, R., et al. (2010). Trouble shooting during bioanalytical estimation of drug and metabolites using lc-ms/ms: a review. PubMed. [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
-
Needham, S. (2015). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. [Link]
-
ResearchGate. (n.d.). Simultaneous Determination of Glimepiride and its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry | Request PDF. [Link]
-
Taylor, R. B., et al. (1983). A screening test for detecting sulfonylureas in plasma. PubMed. [Link]
-
ResearchGate. (n.d.). Determination of Glimepiride in Human Plasma by LC-MS-MS and Comparison of Sample Preparation Methods for Glimepiride | Request PDF. [Link]
-
Noh, K., et al. (2011). Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry. PubMed. [Link]
-
ResearchGate. (n.d.). Determination of glimepiride in human plasma by LC-MS-MS. [Link]
-
Musmade, P., et al. (2007). Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study. PubMed Central. [Link]
-
Liao, Y., et al. (2015). Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS. National Institutes of Health. [Link]
-
Li, Z., et al. (2025). Sample preparation optimization for metabolomics and lipid profiling from a single plasma and liver tissue based on NMR and UHPLC-MS. PubMed. [Link]
-
Sener, A., et al. (1995). Standardized procedure for the assay and identification of hypoglycemic sulfonylureas in human plasma. PubMed. [Link]
-
Semantic Scholar. (n.d.). A Screening Test for Detecting Sulfonylureas in Plasma. [Link]
-
Donia, A. M., et al. (2018). UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma. International Journal of Pharmaceutical Research. [Link]
-
Al-Saeed, A. H., et al. (2020). LC-MS/MS determination of glimepiride in human plasma with a high recovery at picogram scale: Pharmacokinetic study after oral administration. ResearchGate. [Link]
-
ResearchGate. (n.d.). Determination of Glimepiride in Human Plasma by Liquid Chromatography-Electro spray Ionization Tandem Mass Spectrometry | Request PDF. [Link]
-
Clarke, W. (2012). Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Widjaja, B., et al. (2018). New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Transition of glimepiride sodium adduct to daughter fragment (m/z 513.19 > 400). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. A screening test for detecting sulfonylureas in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Incubation Conditions for In Vitro Metabolism Studies
Welcome to the Technical Support Center for in vitro metabolism studies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing incubation conditions and troubleshoot common experimental challenges. Our goal is to provide you with not just protocols, but the scientific rationale behind them, ensuring robust and reproducible results.
Introduction: The Criticality of Optimized Incubation Conditions
In vitro metabolism assays are a cornerstone of modern drug discovery, providing essential insights into a compound's metabolic fate, potential drug-drug interactions, and pharmacokinetic profile.[1][2] The reliability of these assays hinges on the careful optimization of incubation conditions. Seemingly minor variations in parameters such as temperature, pH, protein concentration, and cofactor availability can lead to significant differences in metabolic rates, ultimately impacting the accuracy of in vivo predictions.[3] This guide will walk you through the key considerations for optimizing these conditions and provide structured troubleshooting advice for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the setup and execution of in vitro metabolism assays.
Q1: What is the optimal temperature for in vitro metabolism incubations?
A: The standard and physiologically relevant temperature for most in vitro metabolism studies is 37°C.[2][4] This temperature reflects normal human body temperature and is crucial for optimal enzyme activity. Deviations from this temperature can significantly alter metabolic rates.
Q2: How critical is the pH of the incubation buffer?
A: The pH of the incubation buffer is a critical parameter that can influence enzyme activity and the ionization state of the test compound. While a pH of 7.4 is traditionally used to mimic the pH of blood, it's important to consider that the intracellular pH of hepatocytes is closer to 7.0.[5][6] For ionizable drugs, this pH gradient can affect their intracellular concentration and, consequently, their metabolism.[5] Therefore, for the most accurate in vivo predictions, especially for compounds with pKa values near physiological pH, using a buffer with a pH of 7.0 is recommended.[5][7]
Q3: What are the essential cofactors for Phase I and Phase II metabolism, and what are their recommended concentrations?
A: For cytochrome P450 (CYP)-mediated (Phase I) metabolism, the essential cofactor is NADPH.[2][4] For UDP-glucuronosyltransferase (UGT)-mediated (Phase II) metabolism, the necessary cofactor is UDPGA.[8][9] It is also common to include a pore-forming agent like alamethicin when assessing UGT activity in microsomes to ensure cofactor access to the enzyme.[10] For a comprehensive view of cofactors for various enzyme systems, please refer to the table in the "Quantitative Data Summaries" section.
Q4: How do I choose between using liver microsomes and hepatocytes for my study?
A: The choice between liver microsomes and hepatocytes depends on the specific goals of your study.
-
Liver microsomes are enriched in Phase I (CYP) and some Phase II (UGT) enzymes and are a cost-effective option for high-throughput screening of metabolic stability.[2][11][12] They are simpler to use but lack the full complement of metabolic enzymes and cellular structures.[13]
-
Hepatocytes provide a more complete and physiologically relevant system, containing the full range of Phase I and Phase II enzymes, as well as transporters.[13][14][15] They are considered the gold standard for predicting in vivo clearance and studying the full metabolic profile of a compound.[16]
Q5: How long should I incubate my test compound?
A: The ideal incubation time is long enough to observe a significant depletion of the parent compound but short enough to ensure the reaction rate is linear. For rapidly metabolized compounds, incubation times can be as short as a few minutes, while for slowly metabolized compounds, longer incubation times of up to several hours may be necessary.[4][14] For compounds with very low turnover, plated hepatocytes can be used for extended incubation periods (e.g., up to 48 hours or longer).[4] It is crucial to determine the optimal incubation time for each new compound by performing a preliminary time-course experiment.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during in vitro metabolism experiments.
Issue 1: Low or No Metabolic Activity
You've run your assay, and your compound appears to be much more stable than expected, or there's no metabolism at all.
Possible Causes & Step-by-Step Troubleshooting:
-
Inactive Enzyme Source:
-
Diagnosis: Run a positive control compound with a known metabolic pathway and a well-characterized metabolic rate in parallel with your test compound. If the positive control also shows low or no metabolism, the enzyme source is likely the issue.
-
Solution:
-
Ensure that your liver microsomes or hepatocytes were stored correctly at -80°C and have not undergone excessive freeze-thaw cycles.[17]
-
Thaw cryopreserved hepatocytes and microsomes according to the supplier's protocol to ensure maximum viability and enzyme activity.[15][16]
-
Use a new batch of enzymes from a reputable supplier.
-
-
-
Cofactor Degradation or Insufficient Concentration:
-
Diagnosis: If the positive control fails and the enzyme source is known to be good, the cofactors may be the problem.
-
Solution:
-
Prepare fresh cofactor solutions for each experiment. NADPH, in particular, is unstable in solution.
-
Ensure the final concentration of the cofactors in the incubation is within the recommended range (see table below).
-
For UGT assays in microsomes, confirm the presence of a pore-forming agent like alamethicin to facilitate UDPGA entry.[10]
-
-
-
Inappropriate Incubation Time:
-
Diagnosis: Your compound may be metabolized very slowly. If you are using a short incubation time, you may not be able to detect a significant decrease in the parent compound.
-
Solution:
-
-
Sub-optimal pH:
-
Diagnosis: The pH of your buffer may not be optimal for the specific enzyme metabolizing your compound.
-
Solution:
-
-
Inhibition by the Test Compound or Solvent:
-
Diagnosis: High concentrations of the test compound or the organic solvent used to dissolve it can inhibit enzyme activity.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO, methanol) in the incubation is low, typically ≤0.1%.[16]
-
Run a concentration-response experiment with your test compound to check for substrate inhibition.
-
-
Troubleshooting Workflow for Low Metabolic Activity
Caption: Troubleshooting decision tree for low or no metabolic activity.
Issue 2: High Variability Between Replicates
You observe significant differences in the rate of metabolism between your replicate incubations, making it difficult to obtain reliable data.
Possible Causes & Step-by-Step Troubleshooting:
-
Inconsistent Pipetting:
-
Diagnosis: This is a common source of variability, especially when working with small volumes.
-
Solution:
-
Ensure your pipettes are properly calibrated.
-
Use reverse pipetting for viscous solutions like microsomal preparations.
-
Prepare a master mix of reagents whenever possible to minimize pipetting errors between wells.[18]
-
-
-
Poor Mixing:
-
Diagnosis: Inadequate mixing can lead to non-uniform distribution of the enzyme, substrate, or cofactors.
-
Solution:
-
Gently vortex or mix all solutions before adding them to the incubation.
-
Ensure the incubation plate is gently agitated during the incubation period.[10]
-
-
-
Edge Effects on Incubation Plates:
-
Diagnosis: Wells on the outer edges of a microplate can experience different temperature and evaporation rates compared to the inner wells, leading to variability.
-
Solution:
-
Avoid using the outermost wells of the plate for your experimental samples. Fill them with buffer or media to create a more uniform environment.
-
-
-
Compound Solubility Issues:
-
Diagnosis: If your compound is not fully dissolved, its effective concentration will vary between replicates.
-
Solution:
-
Visually inspect your stock solution for any precipitate.
-
Consider using a different solvent or a lower concentration of your test compound.
-
-
-
Inconsistent Reaction Quenching:
-
Diagnosis: Variations in the timing and effectiveness of stopping the reaction can introduce variability.
-
Solution:
-
Use a multichannel pipette to add the stop solution to all replicates simultaneously.
-
Ensure the stop solution (e.g., acetonitrile, methanol) is added quickly and mixed thoroughly to immediately denature the enzymes.
-
-
Quantitative Data Summaries
The following tables provide recommended starting conditions for your in vitro metabolism assays. Note that these are general guidelines, and optimization may be required for your specific compound and experimental system.
Table 1: Recommended Incubation Conditions for Liver Microsomes
| Parameter | Recommended Range | Rationale & Key Considerations |
| Microsomal Protein Concentration | 0.2 - 1.0 mg/mL[19] | Higher concentrations can lead to rapid metabolism, while lower concentrations may be necessary for slowly metabolized compounds. |
| Test Compound Concentration | 1 - 10 µM | Should be well below the Km of the primary metabolizing enzyme to ensure linear kinetics. |
| NADPH Concentration | 1 - 2 mM | Should be saturating to ensure it is not a rate-limiting factor. |
| UDPGA Concentration (for UGTs) | 2 - 5 mM | Higher concentrations are needed compared to NADPH due to lower binding affinity. |
| Alamethicin (for UGTs) | 25 - 50 µg/mg protein | A pore-forming agent to allow UDPGA access to the active site of UGTs within the microsomal vesicle.[10] |
| Incubation Time | 0 - 120 minutes[19] | Should be optimized to achieve ~10-20% substrate depletion for accurate initial rate determination. |
| pH | 7.0 - 7.4[5][7] | pH 7.4 mimics blood, while 7.0 is closer to intracellular pH. Consider the pKa of your compound. |
Table 2: Recommended Incubation Conditions for Hepatocytes
| Parameter | Recommended Range | Rationale & Key Considerations |
| Hepatocyte Density (Suspension) | 0.5 - 2.0 x 10^6 cells/mL[14] | Higher densities increase metabolic capacity but may also increase non-specific binding. |
| Test Compound Concentration | 0.5 - 5 µM | Lower concentrations are often used compared to microsomes due to active uptake into the cells. |
| Incubation Time (Suspension) | 0 - 240 minutes[16] | Limited by the viability of hepatocytes in suspension. |
| Incubation Time (Plated) | Up to 48 hours or longer[4] | Plated hepatocytes allow for the study of slowly metabolized compounds. |
| pH | 7.4 | The incubation medium is typically buffered to pH 7.4. |
Experimental Protocols
Protocol: Determining Optimal Microsomal Protein Concentration
This protocol will help you determine the ideal microsomal protein concentration for your test compound to ensure linear metabolism over time.
-
Prepare Reagents:
-
Prepare a stock solution of your test compound in an appropriate solvent.
-
Prepare a working solution of NADPH (e.g., 10 mM in buffer).
-
Thaw a vial of pooled human liver microsomes on ice.
-
-
Set up Incubations:
-
In separate tubes, prepare a series of microsomal protein concentrations (e.g., 0.1, 0.25, 0.5, and 1.0 mg/mL) in your incubation buffer.
-
Add your test compound to each tube at your desired final concentration.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
-
Initiate and Quench the Reaction:
-
Initiate the metabolic reaction by adding the NADPH working solution to each tube.
-
At several time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each tube and add it to a separate tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound versus time for each protein concentration.
-
The optimal protein concentration is the one that results in a linear depletion of the parent compound over the desired incubation time, with approximately 10-20% of the compound being consumed at the final time point.
-
Workflow for Optimizing Microsomal Protein Concentration
Caption: Experimental workflow for optimizing microsomal protein concentration.
References
-
The Impact of the Hepatocyte-to-Plasma pH Gradient on the Prediction of Hepatic Clearance and Drug-Drug Interactions for CYP2C9 and CYP3A4 Substrates. ResearchGate. [Link]
-
On the maintenance of hepatocyte intracellular pH 7.0 in the in-vitro metabolic stability assay. Journal of Pharmaceutical Sciences. [Link]
-
Implications of In Vitro System Conditions for CYP2C9 and CYP3A4: Impact of pH on Clearance and Enzyme Inhibition. ResearchGate. [Link]
-
Proteomic and Bioinformatics Analyses of Mouse Liver Microsomes. PMC. [Link]
-
Drug Metabolism Assays. BioIVT. [Link]
-
Variability in Experimental Conditions. Patsnap Synapse. [Link]
-
What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT. [Link]
-
Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. YouTube. [Link]
-
Hepatocyte Stability. Cyprotex. [Link]
-
Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. [Link]
-
Protocols Using Plateable Human Hepatocytes in ADME Assays. SlideShare. [https://www.slideshare.net/BD Biosciences/protocols-using-plateable-human-hepatocytes-in-adme-assays]([Link] Biosciences/protocols-using-plateable-human-hepatocytes-in-adme-assays)
-
Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp. [Link]
-
How is in vitro–in vivo correlation (IVIVC) established? Patsnap Synapse. [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. [Link]
-
Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. PubMed. [Link]
-
Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. FDA. [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]
-
Assay Troubleshooting. MB. [Link]
-
[Preparation of mouse liver microsome]:Glycoscience Protocol Online Database. JCGGDB. [Link]
-
In vitro pH effects on in vivo recovery and survival of platelets: An analysis by the BEST Collaborative. ResearchGate. [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. PMC. [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. [Link]
-
Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. Eureka. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. bioRxiv. [Link]
-
Microsomal Stability Assay. Creative Bioarray. [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
-
Microsomal Stability Assay & Protocol. AxisPharm Laboratories. [Link]
-
Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. PMC. [Link]
-
Prediction of drug clearance by glucuronidation from in vitro data: use of combined cytochrome P450 and UDP-glucuronosyltransferase cofactors in alamethicin-activated human liver microsomes. PubMed. [Link]
-
In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. BioIVT. [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC. [Link]
-
Mutual Influence of Human Cytochrome P450 Enzymes and UDP-Glucuronosyltransferases on Their Respective Activities in Recombinant Fission Yeast. NIH. [Link]
-
In vitro test methods for metabolite identification: A review. SciSpace. [Link]
-
New Assays to Assess Drug-Drug Interactions. Charles River Laboratories. [Link]
-
Services for Drug Interactions research. Admescope. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. [Link]
-
ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]
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- 3. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. On the maintenance of hepatocyte intracellular pH 7.0 in the in-vitro metabolic stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of drug clearance by glucuronidation from in vitro data: use of combined cytochrome P450 and UDP-glucuronosyltransferase cofactors in alamethicin-activated human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for Hydroxyglimepiride in Urine: A Comparative Analysis
This guide provides an in-depth, comparative analysis for validating a robust analytical method for the quantification of Hydroxyglimepiride in human urine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. Instead, it delves into the causality behind experimental choices, compares common methodologies with supporting data, and grounds its recommendations in authoritative regulatory guidelines. Our objective is to equip you with the scientific rationale needed to develop and validate a method that is not only compliant but also scientifically sound and fit for its intended purpose in pharmacokinetic and metabolic studies.
Introduction: The "Why" of this compound Quantification
Glimepiride is a third-generation sulfonylurea drug widely prescribed for type 2 diabetes mellitus.[1] Its primary mechanism involves stimulating insulin release from pancreatic beta cells.[2] Following administration, glimepiride is extensively metabolized in the liver by the cytochrome P450 2C9 (CYP2C9) enzyme into two major metabolites: this compound (M1) and Carboxyglimepiride (M2).[3][4]
This compound (M1) is the pharmacologically active metabolite, retaining approximately one-third of the hypoglycemic activity of the parent compound.[2][3] A significant portion of these metabolites are excreted through the kidneys, with M1 being the predominant metabolite found in urine.[4] Therefore, accurately quantifying this compound in urine is crucial for:
-
Metabolism and Excretion Studies: Understanding the drug's elimination pathways.
-
Pharmacokinetic (PK) Profiling: Assessing drug exposure and variability among patients.
-
CYP2C9 Phenotyping: Urinary metabolite ratios can serve as indicators of enzyme activity.
Given its importance, the bioanalytical method used for its quantification must be rigorously validated to ensure the reliability and acceptability of the generated data.[5]
The Regulatory Bedrock: ICH M10 Guidelines
Any bioanalytical method validation intended to support regulatory submissions must adhere to established guidelines. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation is the globally recognized standard.[6][7] This guideline provides a framework for demonstrating that an analytical method is suitable for its intended purpose.[5][6] Our entire validation strategy will be built upon the principles outlined in this document, ensuring that the resulting method is robust, reliable, and compliant.
The overall workflow for bioanalytical method validation, from development to the analysis of study samples, is a structured process.
Caption: High-level workflow for bioanalytical method validation.
The Critical First Step: A Comparative Guide to Sample Preparation
Urine is a notoriously complex and variable matrix.[8] Its high salt content, fluctuating pH, and diverse endogenous components can lead to significant ion suppression or enhancement in LC-MS/MS analysis, a phenomenon known as the matrix effect.[8][9] The choice of sample preparation technique is therefore the most critical decision in method development, directly impacting method cleanliness, recovery, and overall performance.
We will compare two of the most common and effective techniques for this application: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[10]
-
Causality: The efficiency of LLE is driven by the partition coefficient (logP) of the analyte and the pH of the aqueous phase. For this compound, which has acidic and basic functional groups, adjusting the urine pH can significantly enhance its extraction into a suitable organic solvent. A common choice is a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample, while interferences are washed away.[10] The analyte is then eluted with a small volume of a strong solvent.[11][12]
-
Causality: For this compound, a reversed-phase polymer-based sorbent (e.g., Oasis HLB) is an excellent choice. This type of sorbent provides high capacity and is stable across a wide pH range, allowing for aggressive wash steps to remove salts and polar interferences, resulting in a much cleaner extract compared to LLE.[11]
Caption: Comparative workflows for LLE and SPE sample preparation.
Core Validation Parameters: A Data-Driven Comparison
We will now evaluate the core validation parameters as defined by ICH M10, using hypothetical but realistic data to compare the performance of an LLE-based method versus an SPE-based method.
Selectivity
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]
-
Protocol: Analyze at least six different blank urine lots. The response at the retention time of this compound should be less than 20% of the response of the Lower Limit of Quantification (LLOQ).
-
Insight: SPE is expected to show superior selectivity due to more effective removal of endogenous interferences.
Calibration Curve, Linearity, and Sensitivity (LLOQ)
This establishes the relationship between instrument response and known concentrations of the analyte.
-
Protocol: A calibration curve is prepared by spiking blank urine with known concentrations of this compound. A typical range for this type of assay might be 1-1000 ng/mL. The LLOQ is the lowest concentration on the curve that can be quantified with acceptable accuracy and precision (within ±20% and ≤20% CV, respectively).[14]
-
Insight: Both methods should be capable of achieving good linearity (r² > 0.99). However, a cleaner baseline from the SPE method may allow for a lower, more robust LLOQ.
Accuracy and Precision
Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the closeness of repeated measurements.[14]
-
Protocol: Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Medium, High) in at least five replicates, across multiple runs and days.
-
Acceptance Criteria: For L, M, and H QCs, the mean accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15%. For the LLOQ, these limits are ±20% and ≤20%, respectively.[14]
Table 1: Comparative Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | LLE Method | SPE Method | ||
| Mean Conc. (ng/mL) | Accuracy (%RE) | Precision (%CV) | Mean Conc. (ng/mL) | ||
| LLOQ | 1.0 | 1.12 | +12.0 | 14.5 | 1.04 |
| Low | 3.0 | 3.21 | +7.0 | 11.2 | 2.95 |
| Medium | 100 | 95.5 | -4.5 | 9.8 | 101.2 |
| High | 800 | 848 | +6.0 | 8.5 | 792 |
-
Analysis: As the data illustrates, while both methods meet the acceptance criteria, the SPE method demonstrates superior accuracy (closer to 0% RE) and significantly better precision (lower %CV). This is a direct result of the cleaner extract, which leads to more consistent ionization in the mass spectrometer.
Recovery and Matrix Effect
These are the most important parameters for comparing sample preparation techniques.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Protocol: These are assessed by comparing the peak area response of the analyte in three different sample sets:
-
Set A: Analyte spiked in neat solution.
-
Set B: Analyte spiked into a post-extraction blank urine sample.
-
Set C: Analyte spiked into a pre-extraction urine sample.
-
-
Calculations:
-
Recovery (%) = (Peak Area C / Peak Area B) * 100
-
Matrix Effect (%) = (Peak Area B / Peak Area A) * 100
-
Table 2: Comparative Recovery and Matrix Effect Data
| Parameter | LLE Method | SPE Method | Insight |
| Recovery (%) | 75.2% (CV = 12.8%) | 92.5% (CV = 4.1%) | SPE provides higher and more consistent recovery. |
| Matrix Effect (%) | 78.9% (CV = 16.5%) | 96.2% (CV = 3.5%) | LLE shows significant ion suppression (ME < 100%) with high variability. SPE effectively eliminates the matrix effect (ME ≈ 100%) with low variability. |
-
Analysis: The data clearly shows the superiority of the SPE method. The high variability (%CV) of the matrix effect in the LLE method is a major concern, as it can compromise the accuracy and precision of the assay, especially when analyzing samples from different individuals. The SPE method's ability to produce a consistent response (Matrix Effect close to 100% with low CV) makes it far more robust and reliable.
Stability
The stability of this compound in urine must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[15][16]
-
Protocol: Analyze QC samples after subjecting them to conditions they might experience during sample handling, processing, and storage.
-
Key Stability Tests:
-
Freeze-Thaw Stability: At least 3 cycles from frozen (-20°C or -80°C) to room temperature.
-
Bench-Top Stability: At room temperature for a duration that mimics the sample preparation time (e.g., 4-8 hours).
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that exceeds the expected sample storage time.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 3: Representative Freeze-Thaw Stability Data (3 Cycles)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy vs. Nominal (%) |
| Low | 3.0 | 2.91 | -3.0 |
| High | 800 | 824 | +3.0 |
-
Analysis: The data indicates that this compound is stable for at least three freeze-thaw cycles in urine. Similar experiments must be conducted for all relevant stability conditions. Urine samples can be subject to bacterial degradation, so prompt freezing after collection is essential.[15]
Experimental Protocols
Recommended SPE-Based LC-MS/MS Method
This protocol is a robust starting point for method development and validation.
1. Sample Preparation (SPE)
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge 1 mL of urine at 4000 rpm for 5 minutes.
-
Take 500 µL of the supernatant and add 50 µL of internal standard working solution (e.g., this compound-d4).
-
Pre-treat the sample by adding 500 µL of 2% formic acid in water.
-
Condition an Oasis HLB 1cc/30mg SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Load the entire pre-treated sample onto the cartridge.
-
Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions
-
LC System: UPLC System (e.g., Waters Acquity)
-
Column: C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500 or Waters Xevo TQ-S)
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions: To be optimized by infusing pure standards. A hypothetical transition for this compound (MW 506.6 g/mol ) could be m/z 507.2 -> 352.2.
Conclusion and Recommendation
While a method using Liquid-Liquid Extraction can be validated to meet regulatory acceptance criteria, the supporting data clearly demonstrates that a Solid-Phase Extraction approach provides a scientifically superior method for the quantification of this compound in urine.
The key advantages of the SPE method are:
-
Higher and More Consistent Recovery: Ensuring more of the analyte is measured.
-
Substantially Reduced Matrix Effects: Leading to significantly improved accuracy and precision.
-
Cleaner Extracts: Which can prolong the life of the analytical column and mass spectrometer ion source, reducing instrument downtime and maintenance costs.
For any laboratory conducting pharmacokinetic or metabolism studies where data quality is paramount, the investment in developing an SPE-based method is strongly justified by the enhanced robustness, reliability, and overall performance of the assay.
References
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ICH M10 Guideline on Bioanalytical Method Validation. (2022). International Council for Harmonisation. [Link][5]
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AMARYL (glimepiride tablets) Prescribing Information. (2009). U.S. Food and Drug Administration. [Link][3]
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ICH M10 on bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. [Link][6]
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Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. [Link][11]
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Miki, A., et al. (2009). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization. PubMed. [Link][15]
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Adaway, J. E., et al. (2021). Comparison of different methods used in drugs of abuse for sample validity testing including pH methods, specific gravity methods, TECO™ Drug Adulteration Test Strip and oxidant assay. National Institutes of Health. [Link][17]
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Lee, H., et al. (2017). Metabolomic analysis of healthy human urine following administration of glimepiride using a liquid chromatography-tandem mass spectrometry. PMC - National Institutes of Health. [Link][19]
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Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency. [Link][20]
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Liu, A., et al. (2017). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC - National Institutes of Health. [Link][22]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link][23]
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ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). Contract Laboratory. [Link][7]
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Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link][9]
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Al-Shehri, M. M. (2019). UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma. ResearchGate. [Link][24]
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A Comparative Guide to the Pharmacokinetic Profiling of Hydroxyglimepiride Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth comparative analysis of the pharmacokinetic profile of hydroxyglimepiride, the primary active metabolite of the sulfonylurea antidiabetic agent, glimepiride. Understanding the species-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of this key metabolite is crucial for the accurate interpretation of preclinical data and its extrapolation to human clinical outcomes.
Introduction: The Significance of this compound in Glimepiride's Therapeutic Effect
Glimepiride is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] Following oral administration, glimepiride undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 2C9 (CYP2C9) isoenzyme.[2][3] This biotransformation results in the formation of two major metabolites: an active hydroxy metabolite, this compound (M1), and an inactive carboxy metabolite (M2).[2][4]
This compound (M1) is of particular interest as it retains a significant portion of the pharmacological activity of the parent drug.[1][5] Animal studies have indicated that this compound possesses hypoglycemic effects, and studies in healthy human volunteers have confirmed its pharmacological activity.[5] Therefore, a comprehensive understanding of its pharmacokinetic behavior across different preclinical species and in humans is paramount for non-clinical safety assessment and predicting its contribution to the overall therapeutic and potential toxicological profile of glimepiride.
Metabolic Pathway of Glimepiride
The metabolic conversion of glimepiride to this compound and subsequently to the inactive M2 metabolite is a critical determinant of its pharmacokinetic and pharmacodynamic profile.
Caption: Metabolic cascade of glimepiride.
Comparative Pharmacokinetic Parameters of Glimepiride and its Metabolites
While specific pharmacokinetic data for isolated this compound administration across multiple species is limited in publicly available literature, valuable insights can be gleaned from studies on the parent drug, glimepiride. The following table summarizes key pharmacokinetic parameters of glimepiride, which directly influences the formation and subsequent profile of this compound.
| Parameter | Human | Rat | Rabbit | Dog |
| Glimepiride Absorption | Complete (100%) after oral administration.[6] | Rapidly absorbed. | Rapidly absorbed. | Well absorbed. |
| Time to Peak Plasma Concentration (Tmax) of Glimepiride | 2 to 3 hours.[6] | N/A | N/A | N/A |
| Protein Binding of Glimepiride | >99.5%[1] | High | High | High |
| Primary Route of Metabolism | Hepatic (CYP2C9).[2][3] | Hepatic | Hepatic | Hepatic |
| Major Metabolites | This compound (M1, active), Carboxyglimepiride (M2, inactive).[2] | M1 and M2 metabolites identified.[6] | M1 and M2 metabolites identified.[6] | M1 metabolite identified, M2 not found.[6] |
| Excretion | ~60% in urine (predominantly as metabolites), ~40% in feces.[1][2] | N/A | N/A | N/A |
| Elimination Half-life of Glimepiride | 5 to 8 hours.[1] | N/A | N/A | N/A |
Interspecies Differences in Metabolism and Pharmacokinetics
The available data, although centered on glimepiride, reveals important species-specific variations that directly impact the pharmacokinetic profile of this compound.
-
Metabolite Profile: A notable difference is the absence of the M2 metabolite in dogs, suggesting a different secondary metabolic pathway or a much slower conversion of M1 to M2 in this species compared to humans, rats, and rabbits.[6] This could lead to a prolonged exposure to the active this compound in dogs.
-
Enzyme Activity: The activity and expression levels of CYP2C9, the primary enzyme responsible for the formation of this compound, can vary significantly between species.[4] For instance, certain genetic polymorphisms in human CYP2C9 can lead to reduced metabolism of glimepiride, resulting in higher plasma concentrations and an increased risk of hypoglycemia.[7] While specific data on CYP2C9 orthologs in common preclinical species and their affinity for glimepiride are not detailed in the provided search results, it is a critical factor to consider in drug development.
-
Pharmacological Activity of Metabolites: In rats and rabbits, the M1 and M2 metabolites were found to be significantly less active than the parent drug.[6] However, in humans, this compound has been shown to have a notable hypoglycemic effect.[5] This highlights the importance of not only identifying metabolites but also characterizing their pharmacological activity in the relevant species, including humans.
Experimental Design for a Comparative Pharmacokinetic Study
To definitively characterize and compare the pharmacokinetic profile of this compound across different species, a well-designed experimental protocol is essential.
Caption: Workflow for a comparative pharmacokinetic study.
Step-by-Step Methodology
-
Species Selection: Choose at least two rodent (e.g., rat) and one non-rodent (e.g., dog, monkey) species, in addition to human data if available. The selection should be justified based on similarities in metabolic pathways to humans, where known.
-
Drug Administration:
-
Administer a single dose of this compound via both intravenous (IV) and oral (PO) routes to different groups of animals.
-
The IV administration allows for the determination of absolute bioavailability and key clearance parameters.
-
The PO administration provides insights into the extent and rate of absorption.
-
Dose selection should be based on preclinical toxicology studies and anticipated therapeutic levels.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points post-dosing.
-
The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.
-
Plasma should be harvested promptly and stored frozen until analysis.
-
-
Bioanalytical Method Validation:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]
-
Validation should be performed in accordance with regulatory guidelines (e.g., FDA guidance) and include assessments of linearity, accuracy, precision, selectivity, and stability.[11][12]
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
For oral administration, calculate the oral bioavailability (F).
-
-
Interspecies Comparison and Scaling:
-
Compare the calculated pharmacokinetic parameters across the different species.
-
Utilize allometric scaling principles to predict human pharmacokinetics from the animal data, where appropriate.
-
Conclusion and Implications for Drug Development
The comparative pharmacokinetic profiling of this compound is a critical exercise in the preclinical and clinical development of glimepiride. Significant interspecies differences in metabolism can lead to variations in the exposure and pharmacological activity of this active metabolite. A thorough understanding of these differences, obtained through well-designed and executed studies, is essential for:
-
Selection of appropriate animal models for toxicology studies: The chosen species should ideally have a metabolic profile that is qualitatively and quantitatively similar to humans.
-
Accurate risk assessment: Understanding the exposure to the active metabolite in different species is crucial for interpreting toxicology findings and ensuring human safety.
-
Prediction of human pharmacokinetics and pharmacodynamics: Interspecies scaling can aid in predicting the human dose and potential for variability in clinical response.
By investing in comprehensive comparative pharmacokinetic studies, researchers and drug developers can make more informed decisions throughout the drug development process, ultimately leading to safer and more effective therapies.
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Kalra, S., et al. (2012). Glimepiride: evidence-based facts, trends, and observations. Vascular Health and Risk Management, 8, 173-181. [Link]
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Badian, M. J., et al. (1995). Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration. British Journal of Clinical Pharmacology, 40(2), 173-176. [Link]
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A Head-to-Head Comparison of Hydroxyglimepiride and Other Key Sulfonylurea Metabolites: A Guide for Researchers
For decades, sulfonylureas have been a cornerstone in the management of type 2 diabetes mellitus, primarily acting as insulin secretagogues.[1][2] However, the clinical efficacy and safety profile of a parent drug are intrinsically linked to its biotransformation. The resulting metabolites can possess their own pharmacological activity, contributing to the therapeutic effect or, in some cases, adverse events. This guide provides a detailed, head-to-head comparison of hydroxyglimepiride, the principal active metabolite of glimepiride, with the major metabolites of other widely used sulfonylureas like glyburide (glibenclamide) and glipizide. We will delve into their metabolic pathways, comparative pharmacodynamics, and provide validated experimental protocols for their evaluation.
Metabolic Pathways: From Parent Drug to Active Metabolite
The biotransformation of sulfonylureas is predominantly a hepatic process, primarily mediated by the cytochrome P450 system, with CYP2C9 being a key enzyme.[3][4][5][6] Genetic polymorphisms in CYP2C9 can lead to variations in metabolism, affecting drug exposure and patient response.[4][7][8]
-
Glimepiride: Undergoes extensive hepatic metabolism via CYP2C9 to its major active metabolite, this compound (M1).[1][9][10][11] The M1 metabolite possesses approximately one-third of the pharmacological activity of the parent glimepiride.[1][9][10] It is further metabolized by cytosolic enzymes to the inactive carboxyglimepiride (M2).[1][10][11]
-
Glyburide (Glibenclamide): Is also extensively metabolized in the liver, primarily by CYP3A4, into two main active metabolites: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[12][13] Both of these metabolites exhibit significant hypoglycemic activity.[12][14][15][16]
-
Glipizide: Is rapidly and completely metabolized in the liver into inactive metabolites.[17][18] Less than 10% of the unchanged drug is found in the urine, with the primary metabolites being hydroxylation products that have no hypoglycemic activity.[17][18] This metabolic profile is a key differentiator from glimepiride and glyburide.
Caption: Metabolic pathways of common sulfonylureas.
Comparative Pharmacodynamics and Pharmacokinetics
The primary mechanism of action for sulfonylureas and their active metabolites is the stimulation of insulin release from pancreatic β-cells.[1][2][10] This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel, leading to channel closure, cell membrane depolarization, calcium influx, and subsequent insulin exocytosis.[2][10][19]
| Parameter | This compound (M1) | Glyburide Metabolites (M1 & M2) | Glipizide Metabolites |
| Parent Drug | Glimepiride | Glyburide (Glibenclamide) | Glipizide |
| Metabolizing Enzyme | CYP2C9[1][9][10] | Primarily CYP3A4[12] | Hepatic Enzymes |
| Pharmacological Activity | Active (~33% of parent drug)[1][9][10] | Active[12][14][15][16] | Inactive[17][18] |
| Hypoglycemic Effect | Contributes to the overall glucose-lowering effect of glimepiride.[10] | Possess considerable hypoglycemic and insulin-releasing capacity in humans.[14][15][16] M1 metabolite is 6-7 times less potent than the parent drug in rats.[20] | No significant hypoglycemic activity.[17][18] |
| Clinical Significance | Its activity is a factor in the long duration of action of glimepiride. Accumulation in renal impairment can increase hypoglycemic risk.[9] | May contribute to prolonged hypoglycemia, especially in cases of renal failure where clearance is reduced.[20][21] | Lack of active metabolites leads to a shorter duration of action and a lower risk of prolonged hypoglycemia compared to glyburide.[22][23] |
| Half-life (t½) | 3-6 hours[10] | Varies, but can be prolonged in renal impairment.[20] | Parent drug half-life is 2-4 hours.[17][18][22] |
Key Insights:
-
This compound (M1) is a significant contributor to the therapeutic profile of glimepiride, retaining about a third of its activity.[1][9][10] While its clinical significance is debated, its presence helps explain the 24-hour duration of action of the parent drug.[1][9] Researchers should consider the M1 concentration, especially in populations with altered metabolism (e.g., CYP2C9 poor metabolizers) or impaired renal function, as accumulation can occur.[9]
-
Glyburide's metabolites are unique in their potent and sustained activity. Human studies have confirmed that both the 4-trans-hydroxy (M1) and 3-cis-hydroxy (M2) metabolites significantly lower blood glucose by increasing insulin secretion.[14][15][16] This sustained activity, while therapeutically useful, also underlies the higher risk of severe and prolonged hypoglycemia associated with glyburide, particularly if the metabolites accumulate due to renal impairment.[20][21]
-
Glipizide's inactive metabolites give it a distinct pharmacokinetic profile.[17] Its rapid onset and shorter duration of action are direct consequences of being metabolized into compounds with no hypoglycemic effect.[22][23] This makes it a potentially safer option in patients at higher risk of hypoglycemia, such as the elderly.
Experimental Protocols for Comparative Assessment
To objectively compare the activity of these metabolites, standardized in vitro assays are essential. The following protocols provide a framework for assessing insulinotropic activity and receptor binding.
This assay quantifies the ability of a test compound to stimulate insulin secretion from a pancreatic β-cell line in response to glucose.
Rationale: This method directly measures the primary pharmacodynamic effect of sulfonylureas and their metabolites on the target cell, providing a quantitative measure of their insulin-releasing potency.
Caption: Workflow for an in vitro insulin secretion assay.
Step-by-Step Methodology:
-
Cell Culture: Seed INS-1 cells (or a similar β-cell line like MIN6) into 24-well plates. Culture in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol until they reach approximately 80% confluency.
-
Pre-incubation (Starvation): Gently wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Then, pre-incubate the cells in this low-glucose KRB buffer for 2 hours at 37°C. This step is critical to minimize basal insulin secretion and establish a consistent baseline.
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh KRB buffer containing either a basal (2.8 mM) or stimulatory (e.g., 16.7 mM) glucose concentration. To the stimulatory wells, add the test metabolites (this compound, 4-trans-hydroxy-glibenclamide, etc.) across a range of concentrations (e.g., 1 nM to 10 µM). Include a positive control (e.g., the parent drug) and a vehicle control.
-
Incubation: Incubate the plates for a defined period, typically 1-2 hours, at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the supernatant from each well for insulin measurement.
-
Cell Lysis: Lyse the remaining cells in each well to determine the total protein content for normalization purposes (e.g., using a BCA protein assay).
-
Quantification: Quantify the insulin concentration in the collected supernatants using a commercially available Insulin ELISA or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the amount of secreted insulin to the total protein content for each well. Plot the dose-response curves for each metabolite and calculate EC50 values to compare potency.
This is a competitive binding assay to determine the affinity of the metabolites for the SUR1 receptor.
Rationale: Since the SUR1 subunit is the direct molecular target, this assay helps to elucidate whether differences in insulin secretion potency are due to differences in binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human SUR1/Kir6.2 channel (e.g., transfected HEK293 or COS-7 cells). Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate binding buffer.
-
Competitive Binding: In a 96-well plate, incubate a fixed concentration of a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) with the prepared cell membranes in the presence of increasing concentrations of the unlabeled competitor (the test metabolite).
-
Incubation: Incubate the mixture for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand will be trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the inhibition constant (Ki), which reflects the binding affinity of the test metabolite.
Conclusion and Future Directions
The pharmacological activity of sulfonylurea metabolites is a critical determinant of their overall clinical profile. This head-to-head comparison reveals a clear distinction:
-
This compound is a moderately active metabolite that contributes to the long-acting nature of glimepiride.
-
Glyburide's metabolites are highly active and are key contributors to both its efficacy and its higher risk of prolonged hypoglycemia.
-
Glipizide's metabolites are inactive, resulting in a more predictable and shorter-acting profile.
For researchers and drug development professionals, understanding these differences is paramount. Future research should focus on quantifying the in vivo contribution of these metabolites to glycemic control under various physiological and pathophysiological conditions (e.g., different degrees of renal impairment, CYP2C9 genetic variants). Such studies will enable more precise therapeutic strategies and the development of next-generation antidiabetic agents with optimized efficacy and safety profiles.
References
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Rydberg, T., Jönsson, A., Karlsson, M. O., & Melander, A. (1994). Hypoglycemic Activity of Glyburide (Glibenclamide) Metabolites in Humans. Diabetes Care, 17(9), 1026–1030. [Link]
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Wikipedia. (n.d.). Glimepiride. [Link]
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Medicine.com. (2020). Glimepiride: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
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Gagnon, R., & Petit, P. (1989). [Hypoglycemic sulfonylurea metabolites: clinical interest. Experiences with glibenclamide in the rat]. Pathologie-biologie, 37(1), 51–55. [Link]
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National Center for Biotechnology Information. (n.d.). Glimepiride. PubChem Compound Database. [Link]
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American Diabetes Association. (1994). Hypoglycemic Activity of Glyburide (Glibenclamide) Metabolites in Humans. Diabetes Care. [Link]
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Rydberg, T., Jönsson, A., Karlsson, M. O., & Melander, A. (1994). Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans. Diabetes Care, 17(9), 1026–1030. [Link]
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Al-Sallami, H., et al. (2023). The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis. MDPI. [Link]
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Kalra, S., Bahendwar, R., & Priya, G. (2013). Glimepiride: evidence-based facts, trends, and observations. Drugs in Context, 2, 212252. [Link]
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Holstein, A., Plaschke, A., & Egberts, E. H. (2007). Impact of clinical factors and CYP2C9 variants for the risk of severe sulfonylurea-induced hypoglycemia. European Journal of Clinical Pharmacology, 63(6), 559–564. [Link]
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PharmGKB. (n.d.). glyburide. [Link]
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Visser, L. E., van Schaik, R. H., van Vliet, M., Trienekens, P. H., Dehvar, D. L., Hofman, A., van der Kuip, D. A., Witteman, J. C., & Stricker, B. H. (2004). Cytochrome P450 2C9 *2 and *3 polymorphisms and the dose and effect of sulfonylurea in type II diabetes mellitus. Clinical Pharmacology and Therapeutics, 75(5), 447–453. [Link]
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Healio. (2025). glyBURIDE: Uses, Side Effects & Dosage. [Link]
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Drugs.com. (n.d.). Glipizide: Package Insert / Prescribing Information / MOA. [Link]
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Swen, J. J., et al. (2010). Effect of CYP2C9 polymorphisms on prescribed dose and time-to-stable dose of sulfonylureas in primary care patients with Type 2 diabetes mellitus. Pharmacogenomics, 11(11), 1517–1523. [Link]
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Holstein, A., Plaschke, A., & Egberts, E. H. (2001). Association between CYP2C9 slow metabolizer genotypes and severe hypoglycaemia on medication with sulphonylurea hypoglycaemic agents. British Journal of Clinical Pharmacology, 52(4), 453–456. [Link]
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Sesti, G. (2015). Sulfonylureas and their use in clinical practice. Archives of Medical Science, 11(4), 853–862. [Link]
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Lebovitz, H. E. (1985). Glipizide: a second-generation sulfonylurea hypoglycemic agent. Pharmacology, pharmacokinetics and clinical use. Pharmacotherapy, 5(2), 63–92. [Link]
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Gribble, F. M., & Reimann, F. (2003). Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels. Diabetes, 52(1), 119–124. [Link]
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Melander, A., Bitzén, P. O., Faber, O., & Groop, L. (1989). Clinical pharmacology of glipizide. The American Journal of Medicine, 87(5A), 59–65. [Link]
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In Vivo Correlation of Hydroxyglimepiride Levels with Glycemic Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Hydroxyglimepiride in Glycemic Regulation
Glimepiride is a second-generation sulfonylurea widely prescribed for the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves stimulating insulin release from pancreatic β-cells.[3][4] However, the clinical efficacy of glimepiride is not solely attributable to the parent drug. Following oral administration, glimepiride undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoform CYP2C9, into two major metabolites: this compound (M1) and carboxymetabolite (M2).[1][4][5][6]
Crucially, this compound is an active metabolite, possessing approximately one-third of the hypoglycemic activity of the parent compound, glimepiride.[1][4][6] The subsequent metabolite, M2, is considered pharmacologically inactive.[1] This intrinsic activity of this compound underscores the importance of understanding its in vivo concentration and direct correlation with glycemic control to fully characterize the pharmacodynamic profile of glimepiride. This guide will explore this relationship, providing the necessary experimental frameworks for its investigation.
Caption: Metabolic pathway of glimepiride.
Methodologies for In Vivo Assessment
A robust in vivo study to correlate this compound levels with glycemic control necessitates a two-pronged experimental approach: precise quantification of the metabolite in biological matrices and accurate assessment of glycemic parameters.
Quantification of this compound in Plasma
The gold standard for quantifying small molecules like this compound in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, crucial for accurately measuring the relatively low concentrations of the metabolite.[7][8]
Experimental Protocol: LC-MS/MS Quantification of this compound
-
Sample Preparation:
-
Collect blood samples from study subjects at predetermined time points post-glimepiride administration into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound) to account for variability during sample processing.
-
Perform protein precipitation by adding a solvent like acetonitrile. This removes larger molecules that can interfere with the analysis.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
Employ a C18 reverse-phase HPLC column to separate this compound from other plasma components.
-
Use a mobile phase gradient consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient is optimized to ensure a sharp peak shape and good separation.
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of the precursor ion). This highly selective detection method minimizes interferences from the complex plasma matrix.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Quantify the concentration of this compound in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Assessment of Glycemic Control
Several methods can be employed to assess glycemic control in vivo. The choice of method will depend on the specific objectives of the study.
-
Fasting Plasma Glucose (FPG): Measures blood glucose levels after an overnight fast. It provides a snapshot of baseline glucose homeostasis.
-
Postprandial Glucose (PPG): Measures blood glucose levels after a meal. This is particularly relevant as glimepiride is often taken with meals to control post-meal glucose excursions.
-
Oral Glucose Tolerance Test (OGTT): Involves measuring blood glucose at multiple time points after the ingestion of a standardized glucose load. This provides a dynamic assessment of the body's ability to handle a glucose challenge.
-
Glycated Hemoglobin (HbA1c): Reflects the average blood glucose levels over the preceding 2-3 months.[9] While not suitable for assessing the acute effects of a single drug dose, it is a critical endpoint in longer-term studies.[9]
Caption: Experimental workflow for correlation analysis.
Correlating this compound Levels with Glycemic Control: Expected Outcomes and Data Interpretation
By plotting the plasma concentrations of this compound against the corresponding glycemic parameters over time, a pharmacokinetic/pharmacodynamic (PK/PD) relationship can be established.
Hypothetical Experimental Data
| Time Post-Dose (hours) | Mean Plasma this compound (ng/mL) | Mean Change in Fasting Plasma Glucose (mg/dL) |
| 0 | 0 | 0 |
| 1 | 35 | -15 |
| 2 | 68 | -35 |
| 4 | 55 | -45 |
| 8 | 25 | -30 |
| 12 | 10 | -15 |
| 24 | <5 | -5 |
Interpretation of Data:
The data would be expected to show a direct correlation: as the plasma concentration of this compound increases, there is a corresponding decrease in blood glucose levels. The peak glucose-lowering effect should temporally align with the peak plasma concentration of the active metabolite. A hysteresis loop, where the pharmacodynamic effect lags behind the plasma concentration, may be observed, indicating a more complex relationship, potentially involving downstream signaling pathways.
A study in healthy male volunteers who received an intravenous injection of 1.5 mg of this compound demonstrated its pharmacological activity.[10] The study found a significant decrease in the minimum serum glucose concentration by 12% and the average serum glucose concentration over the first four hours by 9% compared to placebo.[10] Additionally, there was a 7% increase in the maximum serum C-peptide concentration, indicating enhanced insulin secretion.[10]
Comparison with Alternative Therapies
While glimepiride and its active metabolite are effective, the landscape of type 2 diabetes management has evolved. It is crucial to compare its performance with other classes of antihyperglycemic agents.
| Drug Class | Mechanism of Action | Key Advantages | Key Disadvantages |
| Glimepiride (Sulfonylurea) | Stimulates insulin secretion from pancreatic β-cells.[1][3] | Well-established efficacy, generally low cost. | Risk of hypoglycemia, potential for weight gain.[3][11] |
| Metformin (Biguanide) | Decreases hepatic glucose production and intestinal glucose absorption, improves insulin sensitivity.[11] | Low risk of hypoglycemia, potential for weight neutrality or loss, cardiovascular benefits. | Gastrointestinal side effects are common.[12] |
| DPP-4 Inhibitors (e.g., Sitagliptin) | Increase insulin secretion in a glucose-dependent manner and decrease glucagon levels.[13] | Low risk of hypoglycemia, generally well-tolerated. | Generally less potent than sulfonylureas in lowering HbA1c.[13] |
| SGLT2 Inhibitors (e.g., Empagliflozin) | Inhibit glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[11][14] | Low risk of hypoglycemia, promote weight loss, have demonstrated cardiovascular and renal benefits. | Increased risk of genitourinary infections. |
| GLP-1 Receptor Agonists (e.g., Liraglutide) | Mimic the action of incretin hormones, enhancing glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.[14] | Low risk of hypoglycemia, promote significant weight loss, have demonstrated cardiovascular benefits. | Injectable administration, gastrointestinal side effects. |
Conclusion and Future Directions
The in vivo correlation of this compound levels with glycemic control is a critical aspect of understanding the complete pharmacodynamic profile of glimepiride. The active nature of this metabolite contributes significantly to the overall therapeutic effect. While glimepiride remains a viable treatment option, particularly due to its established efficacy and cost-effectiveness, the emergence of newer antihyperglycemic agents with favorable side-effect profiles and additional cardiovascular and renal benefits necessitates a careful and individualized approach to the management of type 2 diabetes.
Future research should focus on personalized medicine approaches, considering pharmacogenomic variations in CYP2C9 that can influence the metabolism of glimepiride to this compound and, consequently, the therapeutic response.[6] A deeper understanding of these individual differences will enable clinicians to optimize glycemic control while minimizing the risk of adverse events.
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Validating the Clinical Relevance of Hydroxyglimepiride Measurements: A Comparative Guide for Researchers
For researchers and drug development professionals engaged in the study of antidiabetic agents, the accurate measurement of drug metabolites is paramount to understanding a compound's complete pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of analytical methodologies for the quantification of hydroxyglimepiride, the primary active metabolite of the sulfonylurea drug glimepiride. We will delve into the clinical rationale for its measurement, compare the leading analytical technologies with supporting data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility in your research.
The Clinical Significance of Measuring this compound
Glimepiride, a widely prescribed medication for type 2 diabetes, undergoes extensive hepatic metabolism primarily by the cytochrome P450 2C9 (CYP2C9) enzyme.[1][2][3][4] This process results in the formation of two major metabolites: the pharmacologically active this compound (M1) and the inactive carboxyl derivative (M2).[5][6] While this compound exhibits approximately one-third of the hypoglycemic activity of the parent compound in animal models, its precise clinical contribution in humans remains an area of active investigation.[1][5][7]
The rationale for the quantitative analysis of this compound is rooted in several key areas of clinical pharmacology and personalized medicine:
-
Pharmacokinetic Variability: The activity of CYP2C9 is subject to genetic polymorphisms, with some variants leading to decreased enzyme function.[3][4][7][8] Individuals with these polymorphisms may exhibit altered metabolism of glimepiride, leading to different ratios of parent drug to active metabolite.[7][8] Measuring both compounds provides a more complete picture of the drug's disposition in individual patients.
-
Renal Impairment: In patients with impaired renal function, the clearance of glimepiride's metabolites can be significantly reduced.[9][10][11][12] While the parent drug's clearance may also be altered, the accumulation of the active M1 metabolite could contribute to an increased risk of hypoglycemia, a major concern in this patient population.[10][13][14] Monitoring this compound levels could therefore be crucial for dose adjustments and ensuring patient safety.[13]
-
Comprehensive Pharmacodynamic Modeling: To fully understand the dose-response relationship of glimepiride, it is essential to consider the contribution of its active metabolite. Accurate measurement of this compound allows for more sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models that can better predict the overall therapeutic effect and risk of adverse events.
Below is a diagram illustrating the metabolic pathway of glimepiride.
Caption: Metabolic conversion of Glimepiride to its metabolites.
A Comparative Analysis of Analytical Methodologies
The robust and reliable quantification of this compound in biological matrices such as plasma and urine is critical for its clinical validation. While several analytical techniques exist, their applicability varies in terms of sensitivity, specificity, and throughput.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the definitive method for the quantification of glimepiride and its metabolites in biological fluids.[6][10][15][16] Its high sensitivity and specificity, stemming from the combination of chromatographic separation and mass-based detection, allow for the accurate measurement of low-level analytes in complex matrices.
Key Advantages of LC-MS/MS:
-
High Specificity: The ability to select for both the precursor and product ions of this compound provides exceptional specificity, minimizing the risk of interference from other endogenous or exogenous compounds.[16][17]
-
High Sensitivity: LC-MS/MS methods can achieve lower limits of quantification (LLOQ) in the low ng/mL range, which is essential for pharmacokinetic studies.[5][6][18]
-
Multiplexing Capability: This technique allows for the simultaneous measurement of glimepiride and both of its major metabolites in a single analytical run, providing a comprehensive metabolic profile.[6][15]
An Alternative Approach: Capillary Electrophoresis (CE)
Capillary electrophoresis, particularly Micellar Electrokinetic Chromatography (MEKC), presents a viable alternative for the analysis of sulfonylurea drugs and their metabolites.[1][9][19] This technique separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte.
Potential Advantages of Capillary Electrophoresis:
-
High Separation Efficiency: CE can provide very high-resolution separations, which is beneficial for resolving structurally similar compounds.[1][5]
-
Low Sample and Reagent Consumption: The technique requires minimal sample volumes and uses significantly less solvent compared to traditional HPLC, making it a "greener" analytical choice.[2][5]
-
Reduced Matrix Effects: In some cases, CE can be less susceptible to matrix effects compared to LC-MS/MS, potentially simplifying sample preparation.[1]
The Absence of Immunoassays (ELISA)
Notably, there is a lack of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific measurement of this compound. The development of a highly specific antibody to a small molecule metabolite like this compound that does not cross-react with the parent drug or other metabolites is a significant technical challenge. This limitation currently makes ELISA a less viable option for the routine quantification of this analyte.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of LC-MS/MS and Capillary Electrophoresis for the analysis of glimepiride and its metabolites, based on published literature. It is important to note that direct head-to-head comparative studies for this compound are scarce, and the CE data is extrapolated from methods for similar sulfonylurea metabolites.
| Parameter | LC-MS/MS | Capillary Electrophoresis (MEKC) |
| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL[5][6][18] | 10-50 ng/mL (estimated for metabolites) |
| Linearity (r²) | >0.99[5][15][18] | >0.99[1] |
| Accuracy (% Bias) | Within ±15%[5][18] | Typically within ±15-20% |
| Precision (% RSD) | <15%[5][18] | <15-20% |
| Specificity | Very High | High |
| Throughput | High (with automation) | Moderate to High |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction | Dilution, filtration, or solid-phase extraction |
Experimental Protocols for this compound Measurement
To ensure the trustworthiness and reproducibility of your results, we provide detailed, step-by-step methodologies for both LC-MS/MS and a representative Capillary Electrophoresis method. These protocols are based on established and validated procedures in the field.
Protocol 1: Validated LC-MS/MS Method for this compound in Human Plasma
This protocol is a composite of best practices from several validated methods.[15][18]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of this compound).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
3. Method Validation:
- Perform a full method validation according to FDA or ICH guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[8]
The following diagram outlines the experimental workflow for the LC-MS/MS analysis.
Caption: A step-by-step workflow for the LC-MS/MS analysis.
Protocol 2: Representative Capillary Electrophoresis (MEKC) Method for Sulfonylurea Metabolites in Urine
This protocol is adapted from methodologies developed for the analysis of sulfonylurea drugs and their metabolites in urine.[1][9]
1. Sample Preparation (Solid-Phase Extraction):
- Condition a C18 SPE cartridge with methanol followed by water.
- Load 1 mL of urine onto the cartridge.
- Wash the cartridge with water to remove interfering salts.
- Elute the analytes with methanol.
- Evaporate the eluate to dryness and reconstitute in the CE running buffer.
2. Capillary Electrophoresis Conditions:
- CE System: A standard capillary electrophoresis instrument with a diode array detector (DAD).
- Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
- Running Buffer: 25 mM borate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).
- Voltage: 25 kV.
- Temperature: 25°C.
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Detection: UV detection at a wavelength appropriate for this compound (e.g., 230 nm).
3. Method Validation:
- Validate the method for selectivity, linearity, accuracy, precision, and stability, adapting bioanalytical method validation principles to the CE platform.
Conclusion
The accurate measurement of this compound is crucial for a comprehensive understanding of glimepiride's clinical pharmacology, particularly in the context of pharmacogenetic variability and in special patient populations such as those with renal impairment. While Capillary Electrophoresis offers a viable alternative with certain advantages in terms of cost and environmental impact, LC-MS/MS remains the gold standard for the definitive quantification of this compound in biological matrices. Its superior sensitivity, specificity, and established validation frameworks make it the most reliable choice for generating high-quality data to support both preclinical research and clinical drug development.
This guide provides the foundational knowledge and practical protocols to empower researchers to confidently select and implement the most appropriate analytical methodology for their studies on this compound, ultimately contributing to the advancement of personalized medicine in the treatment of type 2 diabetes.
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PubChem. Glimepiride. National Center for Biotechnology Information. [Link]
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B. M. F. M. (1999). Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration. British Journal of Clinical Pharmacology. [Link]
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Sanofi-Aventis U.S. LLC. (2009). AMARYL® (glimepiride) tablets, for oral use. U.S. Food and Drug Administration. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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Azhar, M., et al. (2025). The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis. Medicina. [Link]
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Kalra, S., et al. (2012). Glimepiride: evidence-based facts, trends, and observations. Vascular Health and Risk Management. [Link]
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Drugs.com. (2025). Glimepiride Monograph for Professionals. [Link]
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U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2013). Draft Guidance for Industry on Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Bioanalysis Zone. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. [Link]
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Lee, S. Y., et al. (2012). Simultaneous Determination of Glimepiride and its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry. Journal of Chromatographic Science. [Link]
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Kim, H., et al. (2012). Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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StatPearls. (2023). Glimepiride. National Center for Biotechnology Information. [Link]
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Nia, A. M., et al. (2012). Development of a rapid method for the determination of glimepiride in human plasma using liquid-liquid extraction based on 96-well format micro-tubes and liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. [Link]
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ResearchGate. (2015). Determination of Glimepiride in Human Plasma by Liquid Chromatography-Electro spray Ionization Tandem Mass Spectrometry. [Link]
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Lee, C. S., et al. (2011). Evaluation of Pharmacokinetic Drug Interactions Between Gemigliptin (Dipeptidylpeptidase-4 Inhibitor) and Glimepiride (Sulfonylurea) in Healthy Volunteers. Clinical Therapeutics. [Link]
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Al-Majzoub, M., et al. (2024). Therapeutic drug monitoring of metformin and glimepiride on diabetic patients' plasma including genetic polymorphism. Journal of Research in Pharmacy Practice. [Link]
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Dr.Oracle. (2025). Do blood sugars need to be checked in patients taking glimepiride (a sulfonylurea)?. [Link]
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Singh, S., et al. (2008). LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Donia, A. M., et al. (2015). UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
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Waters Corporation. (n.d.). A Stress Testing Study of Glimepiride Drug Substance Utilizing UPLC-MS Methodology. [Link]
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Langtry, H. D., & Balfour, J. A. (1998). Glimepiride. A review of its use in the management of type 2 diabetes mellitus. Drugs. [Link]
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Clinicaltrials.eu. (n.d.). Glimepiride – Application in Therapy and Current Clinical Research. [Link]
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Al-Aani, H., et al. (2024). Therapeutic drug monitoring of metformin and glimepiride on diabetic patients' plasma including genetic polymorphism. Saudi Pharmaceutical Journal. [Link]
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Rosenkranz, B., et al. (1996). Pharmacokinetics and safety of glimepiride at clinically effective doses in diabetic patients with renal impairment. Diabetologia. [Link]
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Azhar, M., et al. (2025). The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis. Pharmaceutics. [Link]
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Azhar, M., et al. (2025). The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride-A Systematic Review and Meta-Analysis. Journal of Clinical Medicine. [Link]
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Lampasona, V., et al. (2021). A Comparative Evaluation of the Chemiluminescence Immunoassay and ELISA for the Detection of Islet Autoantibodies in Type 1 Diabetes. Journal of Clinical Medicine. [Link]
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Penfornis, A., et al. (2014). How are patients with type 2 diabetes and renal disease monitored and managed? A cross-sectional observational study in France. Vascular Health and Risk Management. [Link]
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Nagy, A., et al. (2000). Validation of a competitive enzyme-linked immunosorbent assay for measuring the insulin-regulatable glucose transporter. Journal of Pharmacological and Toxicological Methods. [Link]
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Kim, S. Y., et al. (2012). Development of an ELISA for Quantitative Detection of Immunoglobulin G (IgG) and IgA Antibodies to Helicobacter pylori for Use in Korean Patients with H. pylori-Associated Diseases. Helicobacter. [Link]
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A Comparative Analysis of Hydroxyglimepiride's Effect on K-ATP Channels: A Guide for Researchers
This guide provides a detailed comparative analysis of the effects of glimepiride and its primary active metabolite, hydroxyglimepiride, on ATP-sensitive potassium (K-ATP) channels. As drug development professionals and researchers in cellular physiology, a nuanced understanding of how a parent drug and its metabolites interact with their molecular targets is paramount for predicting therapeutic efficacy and potential off-target effects. While extensive research has characterized the interaction of glimepiride with K-ATP channels, the specific contributions of its metabolites, particularly this compound (M1), are less well-defined in publicly available literature. This guide will synthesize the existing knowledge on glimepiride, introduce what is known about this compound, and provide a framework for future comparative studies.
The Central Role of K-ATP Channels in Insulin Secretion
ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. In pancreatic β-cells, these channels are the primary targets of sulfonylurea drugs, a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[1]
The β-cell K-ATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[2] The gating of this channel is exquisitely sensitive to the intracellular ratio of ATP to ADP. When blood glucose levels rise, an increase in intracellular ATP leads to the closure of K-ATP channels. This channel closure depolarizes the β-cell membrane, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, leading to insulin secretion.[1]
Sulfonylureas mimic the effect of elevated ATP by binding to the SUR1 subunit of the K-ATP channel, inducing channel closure and thereby stimulating insulin secretion independent of blood glucose levels.[1]
Glimepiride: A Well-Characterized K-ATP Channel Blocker
Glimepiride is a second-generation sulfonylurea that effectively lowers blood glucose by stimulating insulin release from pancreatic β-cells.[3] Its mechanism of action involves binding to the SUR1 subunit of the pancreatic K-ATP channel, leading to channel inhibition.[1]
Tissue Specificity and Binding Affinity
K-ATP channels are also found in other tissues, including cardiac muscle (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B).[2] The isoform of the SUR subunit confers tissue-specific pharmacological properties. Electrophysiological studies have demonstrated that glimepiride, similar to glibenclamide, is a high-affinity blocker of recombinant K-ATP channels containing SUR1, SUR2A, and SUR2B subunits when measured in inside-out patches.[2] This suggests that in vitro, glimepiride does not exhibit significant selectivity between pancreatic, cardiac, and smooth muscle K-ATP channel isoforms.
dot
Caption: Metabolic Pathway of Glimepiride.
Experimental Protocols for Comparative Analysis
To address the existing knowledge gap, further research is required. The following are detailed, step-by-step methodologies for key experiments that would enable a direct comparison of this compound and glimepiride.
Protocol 1: Electrophysiological Recording of K-ATP Channel Activity
This protocol describes the use of the patch-clamp technique to measure the effect of test compounds on K-ATP channels expressed in a heterologous system.
Objective: To determine the IC₅₀ of this compound on Kir6.2/SUR1, Kir6.2/SUR2A, and Kir6.2/SUR2B channels and compare it to that of glimepiride.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293 or COS-7) that does not endogenously express K-ATP channels.
-
Co-transfect the cells with plasmids encoding the desired Kir6.2 and SUR subunits (SUR1, SUR2A, or SUR2B). Include a fluorescent reporter plasmid (e.g., GFP) to identify transfected cells.
-
Allow 24-48 hours for protein expression.
-
-
Patch-Clamp Recording:
-
Prepare intracellular and extracellular solutions with appropriate ionic compositions. The intracellular solution should be ATP-free to maximize basal channel activity.
-
Use the inside-out patch configuration to allow for the application of test compounds to the intracellular face of the membrane patch.
-
Obtain a high-resistance seal (>1 GΩ) on a transfected cell and excise the patch.
-
Record macroscopic K-ATP currents in response to voltage steps.
-
-
Drug Application and Data Analysis:
-
Prepare stock solutions of glimepiride and this compound in a suitable solvent (e.g., DMSO).
-
Apply a range of concentrations of each compound to the excised patch via a perfusion system.
-
Measure the steady-state current at each concentration.
-
Plot the normalized current as a function of drug concentration and fit the data to the Hill equation to determine the IC₅₀ and Hill coefficient.
-
dot
Caption: Experimental Workflow for Patch-Clamp Analysis.
Protocol 2: In Vitro Insulin Secretion Assay
This protocol outlines a method to assess the direct effect of the compounds on insulin secretion from isolated pancreatic islets.
Objective: To compare the dose-dependent effects of this compound and glimepiride on insulin secretion from isolated pancreatic islets.
Methodology:
-
Islet Isolation:
-
Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion.
-
Culture the isolated islets for 24-48 hours to allow for recovery.
-
-
Insulin Secretion Assay:
-
Pre-incubate batches of size-matched islets in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal secretion rate.
-
Incubate the islets in buffers containing a stimulatory glucose concentration (e.g., 16.7 mM glucose) with or without varying concentrations of glimepiride or this compound.
-
Include appropriate controls (low glucose, high glucose without drug).
-
After the incubation period (e.g., 60 minutes), collect the supernatant.
-
-
Insulin Measurement and Data Analysis:
-
Measure the insulin concentration in the collected supernatant using a commercially available ELISA or radioimmunoassay kit.
-
Normalize the insulin secretion to the islet number or total protein content.
-
Plot the insulin secretion as a function of drug concentration to compare the potency and efficacy of the two compounds.
-
Conclusion and Future Directions
Glimepiride is a potent, non-selective blocker of pancreatic, cardiac, and smooth muscle K-ATP channels in vitro. Its primary active metabolite, this compound, is known to possess hypoglycemic activity, but there is a critical lack of direct comparative data on its interaction with K-ATP channels. To fully understand the pharmacological profile of glimepiride and the contribution of its active metabolite, further research is essential.
The experimental protocols outlined in this guide provide a clear path forward for researchers to quantitatively assess the effects of this compound on K-ATP channels. Such studies will be invaluable in elucidating the precise mechanism of action of this widely used antidiabetic drug and could inform the development of next-generation sulfonylureas with improved tissue selectivity and safety profiles.
References
-
RxReasoner. Glimepiride Pharmacology. [Link]
-
Wikipedia. Glimepiride. [Link]
-
Campbell, R. K. (2000). Glimepiride: role of a new sulfonylurea in the treatment of type 2 diabetes mellitus. The Annals of Pharmacotherapy, 34(1), 67-73. [Link]
-
Langtry, H. D., & Balfour, J. A. (1998). Glimepiride. Drugs, 55(1), 101-121. [Link]
-
Lawrence, C. L., Proks, P., Poitout, V., & Ashcroft, F. M. (2002). Effect of metabolic inhibition on glimepiride block of native and cloned cardiac sarcolemmal KATP channels. British journal of pharmacology, 136(5), 746–752. [Link]
-
(This reference is not directly cited in the text but provides relevant background on glimepiride's structural characterization) da Silva, A. F., & de Paula, E. (2018). Structural Characterization of the Hypoglycemic Drug Glimepiride. Journal of Chemical Information and Modeling, 58(7), 1435-1443. [Link]
-
(This reference is not directly cited in the text but provides relevant background on glimepiride's effect on cardiac electrophysiology) Pogátsa, G., & Koltai, M. Z. (1994). Effect of glimepiride on the electrical activity of isolated rabbit heart muscle. Arzneimittel-Forschung, 44(7), 834-836. [Link]
-
(This reference is not directly cited in the text but provides relevant background on glimepiride's pharmacokinetics and pharmacodynamics) Al-Omar, M. A., & Al-Suwayeh, S. A. (2021). The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis. Pharmaceutics, 13(11), 1808. [Link]
-
Gribble, F. M., & Ashcroft, F. M. (2000). Glimepiride block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels. British journal of pharmacology, 131(4), 655–661. [Link]
-
(This reference is not directly cited in the text but provides relevant background on glimepiride's effects on glucose transporters) Müller, G., Hartz, D., Pünter, J., Okonomopulos, R., & Kramer, W. (1994). Direct effects of glimepiride on protein expression of cardiac glucose transporters. Biochemical and biophysical research communications, 202(2), 853-859. [Link]
-
Korytkowski, M., Thomas, A., Reid, L., Raskin, P., & Gerich, J. (2002). Glimepiride improves both first and second phases of insulin secretion in type 2 diabetes. Diabetes care, 25(9), 1607–1611. [Link]
-
Tadi, P., & Le, J. K. (2023). Glimepiride. In StatPearls. StatPearls Publishing. [Link]
-
(This reference is not directly cited in the text but provides relevant background on glimepiride's effect on beta-cell function) Hosker, J. P., Rudenski, A. S., Burnett, M. A., Matthews, D. R., & Turner, R. C. (1996). The effect of glimepiride on pancreatic beta-cell function under hyperglycaemic clamp and hyperinsulinaemic, euglycaemic clamp conditions in non-insulin-dependent diabetes mellitus. Hormone and metabolic research, 28(8), 469-474. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Glimepiride? [Link]
-
(This reference is not directly cited in the text but provides relevant background on cardiac electrophysiology) Smirnova, A., et al. (2023). Effects of SGLT2i therapy on cardiac electrophysiological properties and arrhythmias in diabetic patients with implantable cardiac defibrillator. International Journal of Cardiology, 381, 47-53. [Link]
-
Kabadi, U. M., & Kabadi, M. U. (2003). Effects of glimepiride on insulin secretion and sensitivity in patients with recently diagnosed type 2 diabetes mellitus. Current therapeutic research, 64(8), 513–524. [Link]
-
(This reference is not directly cited in the text but provides relevant background on glimepiride's effect on insulin secretion) Kabadi, U. M., & Kabadi, M. U. (2003). Effects of glimepiride on insulin secretion and sensitivity in patients with recently diagnosed type 2 diabetes mellitus. Current therapeutic research, 64(8), 513–524. [Link]
-
Proks, P., & Ashcroft, F. M. (2015). Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. Diabetes, obesity & metabolism, 17 Suppl 1, 19–25. [Link]
-
(This reference is not directly cited in the text but provides relevant background on sulfonylureas and arrhythmia) Leonard, C. E., et al. (2017). Pro- and anti-arrhythmic actions of sulfonylureas: mechanistic and clinical evidence. Heart rhythm, 14(1), 121–128. [Link]
-
Gregorio, F., Ambrosi, F., Cristallini, S., Filipponi, P., & Santeusanio, F. (1996). Effects of glimepiride on insulin and glucagon release from isolated rat pancreas at different glucose concentrations. Acta diabetologica, 33(1), 25–29. [Link]
-
(This reference is not directly cited in the text but provides relevant background on glimepiride's effect on cardiac muscle) Pogátsa, G., & Koltai, M. Z. (1994). Effect of glimepiride on the electrical activity of isolated rabbit heart muscle. Arzneimittel-Forschung, 44(7), 834-836. [Link]
-
(This reference is not directly cited in the text but provides relevant background on glimepiride and beta-cell recovery) IVF software. (2024). How does Glimepiride affect beta-cell recovery in newly diagnosed diabetes?. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Hydroxyglimepiride
Introduction
Hydroxyglimepiride is the primary active metabolite of glimepiride, a potent third-generation sulfonylurea drug used in the management of type 2 diabetes mellitus.[1][2][3] As with any pharmacologically active compound, the proper disposal of this compound, whether in pure form, as a component in a solution, or as a contaminant on laboratory equipment, is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, designed for researchers, scientists, and drug development professionals. Our approach is grounded in the precautionary principle, treating the compound as potentially hazardous chemical waste to ensure the highest standards of safety.
Guiding Principle: Precautionary Waste Management
While Safety Data Sheets (SDS) for this compound may not classify the substance as hazardous under the Globally Harmonized System (GHS), its parent compound, glimepiride, exerts significant physiological effects, primarily the induction of hypoglycemia.[3][4][5] In a professional laboratory setting, all active pharmaceutical ingredients (APIs) and their metabolites should be managed with the assumption of potential hazard. Therefore, the disposal procedures outlined below align with the best practices for chemical hazardous waste, consistent with the cradle-to-grave responsibilities outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]
A cornerstone of modern pharmaceutical waste management is the strict prohibition of sewering (i.e., drain disposal). The EPA has explicitly banned the drain disposal of hazardous waste pharmaceuticals by healthcare facilities, a best practice that should be adopted by all research laboratories to prevent the contamination of waterways.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating and disposing of various forms of this compound waste.
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Navigating the Handling of Hydroxyglimepiride: A Practical Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed operational plan for the use of personal protective equipment (PPE) when working with Hydroxyglimepiride. While some data suggests a low immediate hazard profile for this compound, its status as a primary metabolite of Glimepiride—a compound with known reproductive toxicity—necessitates a cautious and well-defined safety protocol.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
The Precautionary Principle in Practice: Why a Conservative Approach is Warranted
A Safety Data Sheet (SDS) for trans-hydroxy Glimepiride indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS). However, the parent compound, Glimepiride, is classified as a reproductive toxin (Category 2), suspected of damaging fertility or the unborn child.[1] In the absence of comprehensive toxicological data for this compound, we will operate under the precautionary principle. This principle dictates that where there is a potential for harm, even with incomplete scientific certainty, protective measures should be taken. Therefore, the recommendations outlined below are based on the potential risks associated with potent pharmaceutical compounds and the known hazards of its parent compound.
Core Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table summarizes the minimum required PPE for handling this compound in a research setting.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from splashes or aerosolized particles of the compound. |
| Lab Coat | Disposable, fluid-resistant lab coat with knit cuffs | Prevents contamination of personal clothing and skin. Knit cuffs provide a snug fit to prevent exposure of the wrists. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder form of the compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Step-by-Step Guide to Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on the disposable lab coat, ensuring it is fully fastened.
-
Respiratory Protection (if required): Place the N95 respirator over your nose and mouth, ensuring a proper seal.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs of the gloves go over the knit cuffs of the lab coat. Don the second pair of gloves over the first.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.
-
Gown: Unfasten the lab coat and remove it by rolling it down from the shoulders, turning it inside out. Dispose of it in the designated waste container.
-
Hand Hygiene: With the inner gloves still on, perform hand hygiene.
-
Eye Protection: Remove safety glasses or goggles by handling the earpieces.
-
Respiratory Protection (if used): Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Perform thorough hand hygiene.
Visualizing the PPE Workflow
To further clarify the correct procedures, the following diagrams illustrate the donning and doffing sequences.
Caption: PPE Donning Sequence
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
